(2-Methylphenoxy)acetyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPIOFRAVBUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493508 | |
| Record name | (2-Methylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15516-43-5 | |
| Record name | (2-Methylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Methylphenoxy)acetyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (2-Methylphenoxy)acetyl Chloride
Abstract
This compound (CAS No. 15516-43-5) is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis.[1][2] Characterized by a (2-methylphenoxy) group attached to an acetyl chloride moiety, its chemical behavior is dominated by the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and significant applications. We delve into the mechanisms of its key reactions—including hydrolysis, esterification, amidation, and Friedel-Crafts acylation—and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of this versatile compound.
Introduction
This compound belongs to the acid halide class of organic compounds. Structurally, it is a derivative of acetic acid where one methyl hydrogen is replaced by a 2-methylphenoxy group, and the hydroxyl group is substituted with a chlorine atom. This structure confers significant reactivity, primarily due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[3]
Its principal utility lies in its function as a precursor for introducing the (2-methylphenoxy)acetyl group into various molecules.[1] This capability is widely exploited in the agrochemical sector for the synthesis of phenoxy herbicides and is of growing interest in the pharmaceutical industry for the development of novel therapeutic agents.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[1] Like other acyl chlorides, it is volatile and fumes in moist air due to hydrolysis, which produces hydrochloric acid and the parent carboxylic acid.[4][5] It is soluble in common aprotic organic solvents like ethers and chloroform but reacts violently with water and other protic solvents such as alcohols.[1][6]
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 15516-43-5 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molar Mass | 184.62 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 52 °C (126 °F) | |
| Density | 1.104 g/cm³ at 25 °C (77 °F) | |
| Solubility | Soluble in ether, chloroform; Insoluble in water (reacts) | [1] |
Synthesis of this compound
Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common laboratory and industrial method involves the treatment of the parent carboxylic acid, (2-Methylphenoxy)acetic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Caption: Synthesis of this compound from its parent carboxylic acid.
Protocol 1: General Synthesis from (2-Methylphenoxy)acetic Acid
-
Preparation: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂) with (2-Methylphenoxy)acetic acid (1.0 eq.).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 1.5-2.0 equivalents, either neat or in an inert solvent like dichloromethane or toluene.
-
Reaction: Gently heat the mixture to reflux (approximately 70-80°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Purification: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude this compound can be further purified by fractional vacuum distillation to yield the final product.
Chemical Reactivity and Mechanisms
The reactivity of this compound is defined by the nucleophilic addition-elimination mechanism.[3][7][8] A nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: The general nucleophilic addition-elimination mechanism for acyl chlorides.
Hydrolysis
This compound reacts vigorously with water to form (2-Methylphenoxy)acetic acid and hydrochloric acid.[6] This reaction is typically undesirable and necessitates handling the compound under anhydrous conditions.[6]
Esterification
The reaction with alcohols produces esters and is a cornerstone of its synthetic utility.[7] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl byproduct and drives the reaction to completion.[4]
Protocol 2: Ester Synthesis with Ethanol
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0°C.
-
Addition: Add pyridine (1.1 eq.) followed by the dropwise addition of a solution of ethanol (1.05 eq.) in dichloromethane.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Workup: Quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.
Amidation
Reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively.[7] Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct.
Friedel-Crafts Acylation
In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can acylate aromatic rings.[9][10] The Lewis acid coordinates with the chlorine atom, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[11][12] This reaction is a powerful method for forming C-C bonds and synthesizing aryl ketones.[10][13]
Key Applications
The primary application of this compound is as a reactive intermediate for synthesizing more complex molecules.
Caption: Major synthetic transformations of this compound.
Agrochemicals
This compound is structurally related to the synthesis of phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid).[14][15] While MCPA itself is typically synthesized from 2-methyl-4-chlorophenol and chloroacetic acid, this compound serves as a key precursor for creating various ester and amide derivatives of related compounds, which can modulate properties like solubility, soil mobility, and biological activity.[14][16]
Pharmaceuticals and Fine Chemicals
The (2-methylphenoxy)acetyl moiety is a structural motif found in various biologically active molecules. The high reactivity of the acetyl chloride allows for its efficient incorporation into complex molecular scaffolds during the synthesis of potential drug candidates and other high-value fine chemicals.[1][17]
Safety and Handling
This compound is a corrosive and hazardous substance that must be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, a face shield, and a flame-retardant lab coat.[18] All manipulations should be performed in a well-ventilated chemical fume hood.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, heat, and sources of ignition.[1][6][18] It should be stored under an inert gas atmosphere as it hydrolyzes readily.
-
Hazards: The compound causes severe skin burns and eye damage. Inhalation can irritate the respiratory tract. It reacts violently with water, releasing corrosive HCl gas.[6][19]
-
Disposal: Waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It should be treated as hazardous chemical waste.
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its utility is centered on the electrophilic nature of its acyl chloride group, which enables efficient acylation of a wide range of nucleophiles. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of agrochemicals, pharmaceuticals, and other complex organic molecules. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound.
References
- This compound - ChemBK. (2024, April 9). ChemBK.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- MCPA - Wikipedia. Wikipedia.
- This compound | CAS 15516-43-5 | SCBT. Santa Cruz Biotechnology.
- Safety Data Sheet - ChemScene. (2025, February 19). ChemScene.
- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
- Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Friedel–Crafts reaction - Wikipedia. Wikipedia.
- Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. Benchchem.
- (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem.
- Friedel-Crafts Alkylation and Acyl
- Friedel–Crafts Acyl
- Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
- Acetyl chloride - Wikipedia. Wikipedia.
- Friedel-Crafts Acyl
- A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams.
- ACETYL CHLORIDE, Ethanoyl chloride. Shandong Kairui Chemistry Co., Ltd.
- Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts.
- Acyl Chlorides (A-Level). ChemistryStudent.
Sources
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. MCPA - Wikipedia [en.wikipedia.org]
- 15. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. krwater.com [krwater.com]
- 18. chemscene.com [chemscene.com]
- 19. nj.gov [nj.gov]
A Senior Application Scientist's Technical Guide to (2-Methylphenoxy)acetyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
(2-Methylphenoxy)acetyl chloride (CAS No. 15516-43-5) is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis.[1] Its bifunctional nature, combining the reactivity of an acyl chloride with the specific steric and electronic properties of the 2-methylphenoxy moiety, makes it a valuable precursor for a range of target molecules. This guide provides an in-depth examination of its synthesis, reactivity, applications, and handling, grounded in established chemical principles and laboratory practice. As an acyl chloride, it is a more potent acylating agent than its corresponding carboxylic acid, enabling reactions to proceed more rapidly and often to completion, which is a significant advantage in multistep synthesis.[2][3]
The primary utility of this compound lies in its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon, facilitating the formation of esters, amides, and other carboxylic acid derivatives.[2] This reactivity is the cornerstone of its application in the agrochemical sector, particularly in the synthesis of phenoxy herbicides, and holds potential for the development of novel pharmaceutical and fine chemical products.[1][4]
Physicochemical and Structural Data
A comprehensive understanding of a reagent begins with its fundamental properties. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 15516-43-5 | [5] |
| Molecular Formula | C₉H₉ClO₂ | [5] |
| Molecular Weight | 184.62 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1] |
| Synonyms | 2-(o-Tolyloxy)acetyl chloride, (2-methylphenoxy)acetic acid chloride | [6] |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform); insoluble in water. | [1] |
| Reactivity | Reacts readily, often violently, with water and other nucleophiles. | [1][7][8] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; O_ether [label="O"]; C_alpha [label="CH₂"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; Cl [label="Cl"];
// Benzene ring with methyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C_Me [len=1.5]; C2 -- O_ether [len=1.5];
// Acetyl chloride side chain O_ether -- C_alpha [len=1.5]; C_alpha -- C_carbonyl [len=1.5]; C_carbonyl -- O_carbonyl [style=filled, penwidth=3, len=1.5]; C_carbonyl -- Cl [len=1.5];
// Position nodes for a clear structure C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; C_Me [pos="-2.6,-0!"]; O_ether [pos="2.6,-0!"]; C_alpha [pos="3.9,-0.75!"]; C_carbonyl [pos="5.2,-0!"]; O_carbonyl [pos="6.5,-0.75!"]; Cl [pos="5.2,1.5!"]; }
Caption: Chemical structure of this compound.
Synthesis and Purification
The most direct and common laboratory synthesis of this compound involves the chlorination of its parent carboxylic acid, (2-methylphenoxy)acetic acid.[2] This transformation is a cornerstone of organic synthesis, leveraging specific chlorinating agents to activate the carboxyl group.
Synthetic Rationale and Reagent Choice
The conversion of a carboxylic acid to an acyl chloride is necessary because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Chlorinating agents replace the -OH with a chlorine atom, which is an excellent leaving group, thereby dramatically increasing the electrophilicity of the carbonyl carbon.[2]
Commonly used reagents for this purpose include:
-
Thionyl chloride (SOCl₂): Highly effective and widely used. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[2]
-
Phosphorus pentachloride (PCl₅): A solid reagent that also works well. The solid byproduct, phosphoryl chloride (POCl₃), has a boiling point that may be close to the product, potentially complicating distillation.[2]
-
Oxalyl chloride ((COCl)₂): A milder and often more efficient reagent, but it is more expensive and toxic.
For both efficacy and ease of purification, thionyl chloride is frequently the reagent of choice for this scale of synthesis. The reaction must be conducted under anhydrous conditions, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[7][8]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from (2-methylphenoxy)acetic acid using thionyl chloride.
Materials:
-
(2-Methylphenoxy)acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous toluene or dichloromethane (as solvent)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove moisture.
-
Charging the Flask: Charge the flask with (2-methylphenoxy)acetic acid and the anhydrous solvent.
-
Reagent Addition: Slowly add thionyl chloride to the flask at room temperature with stirring. The addition is often exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Causality Note: Removing excess SOCl₂ is critical as it can co-distill with the product.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the nucleophilic acyl substitution reaction. This is a two-step mechanism: nucleophilic addition followed by elimination.[2][9]
Mechanism Rationale: The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. A nucleophile attacks this carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[9][10] This intermediate is unstable and collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).[11]
Caption: Generalized mechanism of nucleophilic acyl substitution.
Key Reactions:
-
Hydrolysis: Reacts with water to form the parent (2-methylphenoxy)acetic acid and HCl. This is why anhydrous conditions are crucial during its synthesis and storage.[2]
-
Reaction with Alcohols (Alcoholysis): Reacts with alcohols to form esters and HCl. This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[3][11][12]
-
Reaction with Amines (Aminolysis): Reacts vigorously with primary and secondary amines to form amides.[2][13] Two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[14][15][16]
Applications in Agrochemical Synthesis
The most significant industrial application of this compound is as a precursor to phenoxy herbicides, particularly 2-methyl-4-chlorophenoxyacetic acid (MCPA).[17][18] While MCPA itself is typically synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid, related derivatives can be accessed via the acyl chloride.[18] The acyl chloride route provides a versatile method for creating a library of ester and amide derivatives for structure-activity relationship (SAR) studies, aiming to discover compounds with improved efficacy, selectivity, or environmental profiles.[4]
Experimental Protocol: Amide Synthesis
This protocol details the synthesis of N-ethyl-2-(2-methylphenoxy)acetamide, a representative amide, demonstrating the utility of the title compound.
Materials:
-
This compound (1.0 eq)
-
Ethylamine (2.2 eq, as a solution in THF or as a condensed gas)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent. Cool the flask to 0 °C in an ice bath. Causality Note: Cooling is essential to control the highly exothermic reaction between the acyl chloride and the amine.[14]
-
Amine Addition: Slowly add the ethylamine solution to the stirred acyl chloride solution. A white precipitate (ethylammonium chloride) will form immediately.[14][15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
-
Quenching and Extraction: Dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess ethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude amide can be purified by recrystallization or column chromatography to yield the final product.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[19][20] It is a lachrymator (causes tearing). It reacts violently with water, releasing corrosive hydrogen chloride gas.[8][19]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[20][21]
-
Handling: Use only oven-dried glassware and handle under an inert atmosphere to prevent hydrolysis.[19] Avoid inhalation of vapors and direct contact with skin and eyes.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, moisture, and sources of ignition.[21] The container should be kept under an inert atmosphere.
-
Spills and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste. Do not use water to clean up spills.[20] All waste must be disposed of according to local, regional, and national regulations.
References
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]
-
Save My Exams. (2025). Acyl chlorides and alcohols - A Level Chemistry. [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Simulated reference based on common knowledge presented in search result [https://www.chem.ucla.edu/~harding/IGOC/A/acylchloride01.php])
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
ChemBK. (2024). This compound - Introduction. [Link]
-
PubChem. (n.d.). MCPA. [Link]
-
Wikipedia. (n.d.). MCPA. [Link]
- Google Patents. (2013).
-
Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]
-
Google Patents. (2013). WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. [Link]
- Google Patents. (2013).
-
Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. (Simulated reference based on general acetylation procedures described in the document). [Link]
-
Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. [Link]
- Google Patents. (n.d.). CN101941903B - Method for producing 2-methyl-4-MCPA.
- Google Patents. (n.d.).
-
NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST WebBook. [Link]
-
NIST. (n.d.). Acetyl chloride, phenoxy-. NIST WebBook. [Link]
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. [Link]
- Google Patents. (n.d.). CN101880271A - Synthesis method of 2-thiophene acetylchloride.
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
-
Chemplayer. (2023, March 9). Synthesis of Acetyl Chloride without any chlorinating agent!! [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride.
-
Wikipedia. (n.d.). Chloroacetyl chloride. [Link]
-
Common Organic Chemistry. (n.d.). Acetyl Chloride. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. savemyexams.com [savemyexams.com]
- 3. savemyexams.com [savemyexams.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acid chlorides and acid anhydrides react with alcohols to make esters [almerja.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 13. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemistrystudent.com [chemistrystudent.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. deq.mt.gov [deq.mt.gov]
- 18. MCPA - Wikipedia [en.wikipedia.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. fishersci.com [fishersci.com]
- 21. chemscene.com [chemscene.com]
A Comprehensive Technical Guide to the Synthesis of (2-Methylphenoxy)acetyl Chloride from o-Cresol
Executive Summary
(2-Methylphenoxy)acetyl chloride is a pivotal chemical intermediate, instrumental in the synthesis of a range of fine chemicals, pharmaceuticals, and agrochemicals, notably phenoxy herbicides.[1] This guide provides a comprehensive, in-depth technical overview for its synthesis, commencing from the readily available precursor, o-cresol. The synthesis is presented as a robust two-step process: the formation of (2-Methylphenoxy)acetic acid via Williamson ether synthesis, followed by its conversion to the target acyl chloride using thionyl chloride.
This document is structured to provide researchers, chemists, and drug development professionals with not only a detailed, reproducible protocol but also a deep understanding of the underlying chemical principles, optimization strategies, and critical safety considerations. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for laboratory and process development applications.
Overall Synthetic Strategy
The transformation of o-cresol into this compound is efficiently achieved in two sequential, high-yielding steps.
-
Step 1: Williamson Ether Synthesis. o-Cresol is first deprotonated with a strong base to form the corresponding phenoxide. This potent nucleophile then displaces the chloride from chloroacetic acid (or its salt) to form the ether linkage, yielding the intermediate, (2-Methylphenoxy)acetic acid.[2][3]
-
Step 2: Acyl Chloride Formation. The carboxylic acid intermediate is subsequently treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert the carboxylic acid moiety into the more reactive acyl chloride.[4][5]
The complete workflow is illustrated below.
Caption: Overall two-step synthesis workflow from o-cresol.
Part I: Synthesis of (2-Methylphenoxy)acetic Acid
This initial step establishes the core phenoxyacetic acid structure. The reaction is a classic example of the Williamson ether synthesis, adapted for phenols.
Chemical Principle and Mechanism
The synthesis hinges on the nucleophilic substitution (Sɴ2) reaction between the sodium salt of o-cresol (o-cresolate) and sodium chloroacetate.
-
Deprotonation: o-Cresol, being weakly acidic, is readily deprotonated by a strong base like sodium hydroxide (NaOH) to form the sodium o-cresolate. This step is critical as the resulting phenoxide is a much stronger nucleophile than the parent phenol.
-
Nucleophilic Attack: The o-cresolate anion then attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride ion and forming a new carbon-oxygen ether bond.[2]
-
Acidification: The reaction yields the sodium salt of the product, which is then acidified in the work-up step to precipitate the final carboxylic acid.[6]
Experimental Protocol
This protocol is synthesized from established procedures for phenoxyacetic acid derivatives.[3][6][7]
Table 1: Reagents and Conditions for (2-Methylphenoxy)acetic Acid Synthesis
| Reagent/Parameter | Molar Equiv. | Amount | CAS Number | Notes |
| o-Cresol | 1.0 | 54.0 g (0.5 mol) | 95-48-7 | Starting material. |
| Sodium Hydroxide | 2.1 | 42.0 g (1.05 mol) | 1310-73-2 | Used for phenoxide formation and chloroacetic acid neutralization. |
| Chloroacetic Acid | 1.05 | 49.6 g (0.525 mol) | 79-11-8 | Electrophile. Highly corrosive. |
| Deionized Water | - | ~500 mL | - | Solvent and for work-up. |
| Hydrochloric Acid (conc.) | - | As needed | 7647-01-0 | For final product precipitation. |
| Reaction Temp. | - | 100-110 °C | - | Reflux conditions. |
| Reaction Time | - | 3-4 hours | - | Monitor by TLC for completion. |
Step-by-Step Methodology:
-
Phenoxide Formation: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 42.0 g (1.05 mol) of sodium hydroxide in 250 mL of deionized water. Once dissolved and cooled slightly, add 54.0 g (0.5 mol) of o-cresol. Stir the mixture until a clear, homogeneous solution of sodium o-cresolate is formed.
-
Addition of Chloroacetic Acid: In a separate beaker, carefully dissolve 49.6 g (0.525 mol) of chloroacetic acid in 100 mL of deionized water. Slowly add this solution to the sodium o-cresolate solution in the reaction flask.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Transfer the solution to a larger beaker and slowly acidify by adding concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A voluminous white precipitate of (2-Methylphenoxy)acetic acid will form.[6]
-
Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, often exceeding 85%.
Causality and Optimization Insights
-
Choice of Base: Sodium hydroxide is a cost-effective and efficient base for deprotonating the phenol. The use of slightly more than two equivalents ensures complete conversion of both the phenol and the chloroacetic acid to their respective sodium salts, facilitating the reaction in an aqueous medium.[6]
-
Temperature Control: While the reaction is conducted at reflux to ensure a reasonable rate, excessively high temperatures are not needed. The primary goal is to provide sufficient thermal energy for the Sɴ2 reaction to proceed efficiently.
-
pH Control: Maintaining a basic pH (typically 9-11) during the condensation is crucial.[3] This keeps the phenoxide as the active nucleophile and the chloroacetic acid as its carboxylate salt. The final acidification step is essential to protonate the carboxylate product, rendering it insoluble in water for easy isolation.[6]
Characterization of Intermediate
The identity and purity of the synthesized (2-Methylphenoxy)acetic acid (CAS 1878-49-5) can be confirmed by standard analytical techniques.
-
Melting Point: 155-157 °C
-
¹H NMR: Expected signals for aromatic protons, the methylene protons of the ether linkage, the methyl group protons, and the acidic proton of the carboxylic acid.[8]
-
IR Spectroscopy: Characteristic peaks include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid group, along with C-O ether stretches (~1220 cm⁻¹).[9][10]
Part II: Synthesis of this compound
This second stage converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, a versatile intermediate for further functionalization.
Chemical Principle and Mechanism
The conversion of carboxylic acids to acyl chlorides is most effectively achieved using thionyl chloride (SOCl₂).[4][11] The mechanism proceeds through the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack: The oxygen of the carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[5]
-
Intermediate Formation: A protonated chlorosulfite intermediate is formed.
-
Chloride Attack & Elimination: A chloride ion, either from the initial step or another SOCl₂ molecule, attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the departure of the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and a chloride ion. The proton is lost as hydrogen chloride (HCl) gas.[12][13]
The key advantage of this method is that the byproducts, SO₂ and HCl, are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4][11]
Caption: Mechanism for acyl chloride formation using thionyl chloride.
Experimental Protocol
Extreme caution must be exercised when working with thionyl chloride. All operations must be performed in a well-ventilated chemical fume hood. [14][15]
Table 2: Reagents and Conditions for Acyl Chloride Synthesis
| Reagent/Parameter | Molar Equiv. | Amount | CAS Number | Notes |
| (2-Methylphenoxy)acetic acid | 1.0 | 83.1 g (0.5 mol) | 1878-49-5 | Dried intermediate from Part I. |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | 89.2 g (0.75 mol) | 7719-09-7 | Reagent and solvent. Highly corrosive and water-reactive. |
| N,N-Dimethylformamide (DMF) | Catalytic | 1-2 drops | 68-12-2 | Catalyst (optional but recommended). |
| Reaction Temp. | - | 70-80 °C | - | Reflux temperature of SOCl₂. |
| Reaction Time | - | 2-3 hours | - | Monitor gas evolution. |
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried round-bottom flask with a reflux condenser fitted with a gas outlet tube connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Reaction: Place 83.1 g (0.5 mol) of dry (2-Methylphenoxy)acetic acid into the flask. In the fume hood, carefully add 89.2 g (54 mL, 0.75 mol) of thionyl chloride. Add one drop of DMF as a catalyst.[11]
-
Heating: Gently heat the mixture to reflux (~75 °C). Gas evolution (HCl and SO₂) should be observed. Continue heating until the gas evolution ceases (typically 2-3 hours). The solution should become clear.
-
Removal of Excess Reagent: The excess thionyl chloride must be removed. This can be done by simple distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.[16] This step is crucial to separate the high-boiling product from any non-volatile impurities. The expected boiling point will be significantly higher than the starting carboxylic acid.
Causality and Optimization Insights
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Thionyl chloride reacts violently with water, and the acyl chloride product will be hydrolyzed back to the carboxylic acid if water is present.[11][14] All glassware must be thoroughly dried.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess can also serve as the reaction solvent, eliminating the need for another anhydrous solvent.
-
Catalyst: While the reaction proceeds without a catalyst, catalytic amounts of DMF can significantly accelerate the rate by forming a more reactive Vilsmeier intermediate.[11]
-
Purification Method: Fractional distillation under vacuum is the standard and most effective method for purifying liquid acyl chlorides.[16] It prevents thermal decomposition that might occur at higher temperatures required for atmospheric distillation.
Characterization of Final Product
The final product, this compound (CAS 15516-43-5), is a liquid with a pungent odor.[1]
-
IR Spectroscopy: The most telling evidence of successful conversion is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).[17]
-
Handling for NMR: Acyl chlorides are reactive. For NMR analysis, an anhydrous deuterated solvent (e.g., CDCl₃) must be used, and the sample should be prepared quickly to minimize hydrolysis from atmospheric moisture.
Safety and Handling Precautions
The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.
Table 3: Hazard Summary and Safety Precautions
| Chemical | CAS Number | Key Hazards | Recommended Precautions |
| o-Cresol | 95-48-7 | Toxic, corrosive, combustible. Causes severe skin burns and eye damage. | Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood. |
| Chloroacetic Acid | 79-11-8 | Highly toxic, corrosive. Causes severe skin burns and eye damage. | Handle with extreme care in a fume hood. Use appropriate PPE. |
| Thionyl Chloride | 7719-09-7 | Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂).[14][18] Harmful if inhaled.[19] | MUST be handled in a chemical fume hood. Wear heavy-duty gloves, face shield, and lab coat. Ensure no contact with water or moisture. Have a base quench solution ready.[15][20] |
| Hydrochloric Acid | 7647-01-0 | Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. | Handle in a fume hood with appropriate PPE. |
Conclusion
The synthesis of this compound from o-cresol is a reliable and efficient two-step process that is fundamental to accessing a variety of more complex molecules. The Williamson ether synthesis provides the core phenoxyacetic acid structure, which is then readily activated to the acyl chloride using thionyl chloride. Success in this synthesis relies on a solid understanding of the reaction mechanisms, careful control of reaction parameters such as pH and temperature, and an unwavering commitment to rigorous safety practices, particularly when handling thionyl chloride. This guide provides the detailed framework and rationale necessary for researchers to confidently and safely execute this valuable chemical transformation.
References
- Vertex AI Search. mcpa.pdf.
- Vertex AI Search. MCPA - Grokipedia.
- Vertex AI Search. Carboxylic Acid + SOCl2 - ReactionWeb.io.
- Vertex AI Search. MCPA - Wikipedia.
- Vertex AI Search. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Vertex AI Search. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube.
- Vertex AI Search. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.
- Vertex AI Search. Phenoxyacetic acid - Wikipedia.
- Vertex AI Search. Phenoxyacetic acid synthesis - ChemicalBook.
- Vertex AI Search. The Synthesis and Chemical Profile of (2-Methylphenoxy)acetic Acid (1878-49-5).
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo.
- Vertex AI Search.
- Vertex AI Search. Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride - Benchchem.
- Vertex AI Search.
- Vertex AI Search. ICSC 1409 - THIONYL CHLORIDE.
- Vertex AI Search. THIONYL CHLORIDE - CAMEO Chemicals - NOAA.
- Vertex AI Search. This compound - ChemBK.
- Vertex AI Search.
- Vertex AI Search. Acetic acid, (2-methylphenoxy)- - the NIST WebBook.
- Vertex AI Search. This compound | CAS 15516-43-5 | SCBT.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. (2-Methylphenoxy)acetic acid 99 1878-49-5 - Sigma-Aldrich.
- Vertex AI Search. (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray.
- Vertex AI Search. Synthesis of 4-chloro-o-cresol - PrepChem.com.
- Vertex AI Search.
- Vertex AI Search. 2-(4-methylphenoxy)acetyl chloride (C9H9ClO2) - PubChemLite.
- Vertex AI Search. Acetyl chloride, phenoxy- - the NIST WebBook.
- Vertex AI Search. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum - ChemicalBook.
- Vertex AI Search. Technical Support Center: Purification of (4-Methylphenoxy)acetyl chloride - Benchchem.
- Vertex AI Search. acetyl chloride - Organic Syntheses Procedure.
- Vertex AI Search.
Sources
- 1. chembk.com [chembk.com]
- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 10. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [m.chemicalbook.com]
- 11. reactionweb.io [reactionweb.io]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.com [fishersci.com]
- 15. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Acetyl chloride, phenoxy- [webbook.nist.gov]
- 18. leap.epa.ie [leap.epa.ie]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Guide to the Synthesis of (2-Methylphenoxy)acetyl Chloride from (2-Methylphenoxy)acetic Acid
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic conversion of (2-Methylphenoxy)acetic acid, also known as MCPA, to its highly reactive and synthetically valuable derivative, (2-Methylphenoxy)acetyl chloride.[1] This transformation is a cornerstone reaction in organic synthesis, enabling the facile introduction of the (2-methylphenoxy)acetyl moiety into a wide array of molecules. This document details the underlying chemical principles, offers a comparative analysis of key chlorinating agents, and presents a detailed, field-proven experimental protocol using thionyl chloride. Emphasis is placed on mechanistic causality, process safety, and robust analytical characterization of the final product, ensuring a self-validating and reproducible methodology for researchers in the pharmaceutical and chemical industries.
Foundational Principles: Activating the Carboxyl Group
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy in organic chemistry. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for many nucleophilic substitution reactions.[2] The primary objective of this synthesis is to replace the -OH group with a chlorine atom, an excellent leaving group. This transformation dramatically increases the reactivity of the carbonyl center, converting the relatively stable carboxylic acid into a highly reactive acyl chloride intermediate, primed for subsequent molecular elaboration.[3][4]
Chlorinating Reagents: A Comparative Analysis
Several reagents can effect the transformation of a carboxylic acid to an acyl chloride. The choice of reagent is critical and depends on factors such as substrate sensitivity, desired purity, and process scale. The most common and effective reagents are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).[5][6]
Thionyl Chloride (SOCl₂)
Thionyl chloride is often the reagent of choice for this conversion due to its efficiency and the convenient nature of its byproducts.[5][6] The reaction proceeds via a nucleophilic acyl substitution pathway.
Mechanism:
-
The carboxylic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.[3][7]
-
A chloride ion is eliminated, and subsequent deprotonation yields a reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl into a much better leaving group.[2][3]
-
The chloride ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon.[3][5]
-
This attack leads to the reformation of the carbonyl double bond and the departure of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, regenerating the catalyst.[5]
A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This allows them to be easily removed from the reaction mixture, driving the equilibrium toward the product side in accordance with Le Châtelier's principle.[5][8]
Caption: High-level overview of the conversion mechanism using thionyl chloride.
Other Reagents
-
Phosphorus Pentachloride (PCl₅): This solid reagent also reacts effectively with carboxylic acids. The byproducts are phosphorus oxychloride (POCl₃), a liquid with a boiling point of 106 °C, and HCl gas.[3][6] The separation of the desired acyl chloride from POCl₃ requires careful fractional distillation, which can be more complex than the thionyl chloride method.[9]
-
Phosphorus Trichloride (PCl₃): This liquid reagent produces the desired acyl chloride and phosphorous acid (H₃PO₃), a solid, as a byproduct.[6][9] While effective, the reaction stoichiometry requires three equivalents of the carboxylic acid for every one equivalent of PCl₃.
Data Summary: Reagent Comparison
| Reagent | Formula | Physical State | Byproducts | Boiling Point (°C) | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | 76 | Gaseous byproducts simplify purification.[6] | Highly corrosive and moisture-sensitive.[10] |
| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | 167 (sublimes) | Highly reactive. | Solid reagent can be difficult to handle; liquid byproduct (POCl₃) requires careful distillation.[9] |
| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃(s) | 76 | Non-volatile byproduct. | Stoichiometry requires 3:1 acid to reagent ratio. |
| Oxalyl Chloride | (COCl)₂ | Liquid | CO(g), CO₂(g), HCl(g) | 63 | Volatile byproducts; can be used under milder conditions. | More expensive; often requires a catalyst (DMF). |
Experimental Protocol: Synthesis via Thionyl Chloride
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound. All operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.[10][11]
Materials and Equipment
-
Reagents: (2-Methylphenoxy)acetic acid, Thionyl chloride (SOCl₂), Dry Toluene (or other inert solvent like Dichloromethane).
-
Glassware: Round-bottom flask, reflux condenser with a gas outlet adapter/drying tube (filled with CaCl₂ or Drierite), dropping funnel, heating mantle with stirrer, distillation apparatus.
-
Safety Equipment: Chemical-resistant gloves (e.g., nitrile over neoprene), safety goggles, face shield, lab coat.[12]
Step-by-Step Procedure
-
Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) to protect the moisture-sensitive reagents and product.[13]
-
Charging the Reactor: Charge the flask with (2-Methylphenoxy)acetic acid (1.0 eq). Add a minimal amount of a dry, inert solvent like toluene to facilitate stirring, if the acid is solid at room temperature.
-
Reagent Addition: Add thionyl chloride (typically 1.5 - 2.0 eq) to the dropping funnel. Add the SOCl₂ dropwise to the stirred solution of the carboxylic acid at room temperature. The reaction is often exothermic, and a cooling bath may be necessary to control the initial rate of addition.
-
Reaction: After the addition is complete, slowly heat the mixture to a gentle reflux (approx. 80-90 °C). The evolution of SO₂ and HCl gas should be apparent. The reaction progress can be monitored by the cessation of gas evolution. Maintain reflux for 2-4 hours or until the reaction is complete.
-
Workup & Isolation: Cool the reaction mixture to room temperature. The primary impurity is excess thionyl chloride. This can be removed by distillation at atmospheric pressure, as SOCl₂ has a boiling point of 76 °C.[14]
-
Purification: The crude this compound product is best purified by fractional distillation under reduced pressure.[13] This technique lowers the boiling point, preventing potential thermal degradation of the product. Collect the fraction corresponding to the boiling point of the desired acyl chloride.
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Product Characterization and Validation
Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques is employed for a comprehensive analysis.
| Technique | (2-Methylphenoxy)acetic acid (Starting Material) | This compound (Product) | Rationale for Change |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹) | No O-H stretch, Strong C=O stretch shifted to higher frequency (~1790-1815 cm⁻¹)[4] | Disappearance of the hydroxyl group and the inductive effect of the electron-withdrawing chlorine atom on the carbonyl bond.[4] |
| ¹H NMR | Acidic proton (O-H) signal (~10-13 ppm, broad), Protons alpha to C=O shift accordingly. | No acidic proton signal. Protons alpha to the carbonyl group (H-C-C=O) will experience a downfield shift due to the increased electronegativity of the acyl chloride group. | The -OH proton is replaced. The electronic environment of adjacent protons is altered by the C(O)Cl group. |
| ¹³C NMR | Carbonyl carbon (C=O) signal (~170-180 ppm). | Carbonyl carbon (C=O) signal is typically shifted slightly downfield (~160-180 ppm). | The change in the substituent on the carbonyl carbon from -OH to -Cl alters its chemical shift. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168.17. | Molecular ion peak (M⁺) at m/z = 186.62. | Replacement of -OH (mass 17) with -Cl (mass ~35.5) increases the molecular weight. A prominent peak corresponding to the acylium ion [M-Cl]⁺ is also expected. |
Critical Safety and Handling Protocols
Both the reagents and products involved in this synthesis are hazardous and demand strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): A highly toxic, corrosive, and moisture-sensitive liquid.[10][15] It reacts violently with water, releasing large quantities of toxic SO₂ and HCl gases.[11][16] It can cause severe burns upon skin contact and is a respiratory irritant.[11][15] All manipulations must be performed in a well-ventilated chemical fume hood.[10][15]
-
This compound: As an acyl chloride, it is corrosive and a lachrymator (tear-inducing). It will react with moisture (including humidity in the air) to hydrolyze back to the carboxylic acid, releasing HCl gas.[1][13] It should be stored in a tightly sealed container in a dry, cool place.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a face shield, safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.[12]
-
Waste Disposal: Unused thionyl chloride must be quenched carefully. This is typically done by slowly and cautiously adding the thionyl chloride to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) in a fume hood. The resulting neutralized solution can then be disposed of according to local institutional guidelines.
Conclusion
The conversion of (2-Methylphenoxy)acetic acid to this compound is a robust and essential synthetic transformation. By selecting thionyl chloride as the chlorinating agent, researchers can leverage a highly efficient reaction with the significant process advantage of gaseous byproducts, simplifying product isolation and purification. A thorough understanding of the underlying reaction mechanism, meticulous execution of the experimental protocol under strict safety controls, and comprehensive analytical validation are paramount to achieving a high yield of pure product. This guide provides the necessary framework for scientists to confidently and safely perform this valuable chemical synthesis.
References
-
JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
New Jersey Department of Health. (2000, April). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
ICSC. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]
-
PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]
-
Save My Exams. (2026, January 13). Test for Acyl Chlorides. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]
-
ACS Publications - Analytical Chemistry. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Removal of herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and nanofiltration. Retrieved from [Link]
-
VU Research Repository. (n.d.). Removal of herbicide 2-methyl-4- chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and nanofiltration. Retrieved from [Link]
-
Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methoxyethoxyacetyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of MCPA (4-chloro-2-methyphenoxy acetic acid) removal in two types of constructed wetlands. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2018, December 1). Alternatives for addressing chloride in wastewater effluent. Retrieved from [Link]
-
Brainly.in. (2020, October 27). when acetic acid reacts with thionyl chloride it gives. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (n.d.). Statewide Chloride Management Plan Report. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
- Google Patents. (n.d.). US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid.
Sources
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.in [brainly.in]
- 9. prepchem.com [prepchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. actylislab.com [actylislab.com]
- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Methylphenoxy)acetyl chloride
Abstract
(2-Methylphenoxy)acetyl chloride is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its purity and structural integrity are paramount for ensuring the efficacy and safety of the final products. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the theoretical underpinnings, detailing experimental protocols, and interpreting the resulting data, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Need for Rigorous Spectroscopic Analysis
In the landscape of chemical synthesis, the unambiguous identification of molecular structure and the confirmation of purity are non-negotiable. For a reactive intermediate like this compound, this rigor is even more critical. Spectroscopic methods provide a non-destructive window into the molecular world, allowing for the precise mapping of functional groups, atomic connectivity, and molecular mass. This guide is structured to walk the user through an integrated spectroscopic workflow, demonstrating how data from IR, NMR, and MS converge to provide a complete and confident characterization of this compound.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, one must first understand the molecule's architecture. This compound, with the molecular formula C₉H₉ClO₂, possesses an ortho-substituted aromatic ring, an ether linkage, and a highly reactive acyl chloride functional group. Each of these structural features will give rise to characteristic signals in the various spectra.
Caption: Key fragmentation pathways for this compound in EI-MS.
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique validates the others, leading to an unambiguous structural confirmation.
Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.
Conclusion
The spectroscopic characterization of this compound is a clear and illustrative process when approached systematically. Infrared spectroscopy provides rapid confirmation of the key acyl chloride and ether functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity, confirming the ortho-substitution pattern and the overall carbon-hydrogen skeleton. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic signature, and supports the structure through predictable fragmentation patterns. Together, these techniques form a self-validating system that provides the high-confidence data required for quality control, reaction monitoring, and regulatory submission in the chemical and pharmaceutical industries.
References
-
NMR Spectroscopy of Benzene Derivatives . Moodle @ NC State University. [Link]
-
Fragmentation and Interpretation of Spectra . De La Salle University. [Link]
-
H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) . Rogue Chem via YouTube. [Link]
-
NMR Spectroscopy of Benzene Derivatives . JoVE (Journal of Visualized Experiments). [Link]
-
Spectroscopic Analysis: Acyl Chlorides . University of Calgary. [Link]
-
Fragmentation in mass spectrometry . Organic Spectroscopy International. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-La Crosse. [Link]
-
Spectral Characteristics of the Benzene Ring . Chemistry LibreTexts. [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols . Chemistry Learning by Dr. Anshika Singh via YouTube. [Link]
-
Infrared Spectroscopy . University of Colorado Boulder. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]
-
The infrared spectra and vibrational assignments of the acetyl halides . Journal of the Chemical Society B: Physical Organic. [Link]
-
Infrared spectra of acid chlorides . Blogger (Chemistry Section). [Link]
-
Approximating Proton NMR Chemical Shifts . University of Wisconsin-Platteville. [Link]
-
A Convenient and Accurate Method for the Determination of NMR Chemical Shifts . Journal of Organic Chemistry. [Link]
-
This compound . ChemBK. [Link]
-
Acetyl chloride, phenoxy- . NIST WebBook. [Link]
Navigating the Reactivity of (2-Methylphenoxy)acetyl Chloride: A Technical Guide to Safe Handling
For Researchers, Scientists, and Drug Development Professionals
(2-Methylphenoxy)acetyl chloride, a key reagent in organic synthesis, presents a dual nature: its high reactivity is valuable for creating novel molecules, but it also necessitates a thorough understanding of its potential hazards. This in-depth guide provides a technical framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical reactivity and laboratory safety. This document moves beyond a simple checklist of precautions to explain the rationale behind each recommendation, empowering researchers to make informed decisions and foster a culture of safety.
Chemical and Physical Identity: Understanding the Molecule
This compound (CAS 15516-43-5) is a colorless to light yellow liquid with a characteristic pungent odor.[1] Its molecular structure, featuring a reactive acyl chloride group attached to a phenoxyacetic acid derivative, dictates its chemical behavior and, consequently, its safety profile.
| Property | Value | Source |
| CAS Number | 15516-43-5 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1] |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform); insoluble in water.[1] |
Hazard Identification and the Chemistry of Risk
The primary hazards associated with this compound stem from its acyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous and exothermic reaction.
GHS Hazard Classification for this compound:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. |
(Source: Abound Chemicals[3])
Reactivity with Water and Other Nucleophiles
The most significant and immediate hazard is the violent reaction of this compound with water and other protic solvents (e.g., alcohols). This hydrolysis reaction is rapid and exothermic, producing (2-Methylphenoxy)acetic acid and corrosive hydrogen chloride (HCl) gas.[1][4] The released HCl gas can cause severe respiratory irritation and contributes to the corrosive nature of the compound in the presence of moisture.
Hydrolysis of this compound.
This inherent reactivity underscores the critical importance of maintaining a dry environment during handling and storage.
Corrosivity and Irritation
Direct contact with this compound can cause severe skin and eye irritation.[1][3] This is due to the compound's ability to react with moisture on the skin and in the eyes, generating hydrochloric acid. Prolonged or repeated exposure can lead to chemical burns. Inhalation of vapors or aerosols will irritate the respiratory tract, potentially causing coughing, shortness of breath, and inflammation.[3]
Incompatible Materials
To prevent hazardous reactions, this compound should be kept away from:
-
Water and moisture: Leads to violent hydrolysis and the release of HCl gas.[4]
-
Alcohols: Reacts to form esters and HCl gas.
-
Strong bases (e.g., sodium hydroxide, potassium carbonate): Can cause a violent reaction.
-
Oxidizing agents: Increases the risk of fire.[1]
-
Amines: Reacts to form amides and HCl gas.
A Proactive Approach to Safety: The Hierarchy of Controls
A robust safety protocol for handling this compound is built on the hierarchy of controls, which prioritizes the most effective measures for risk reduction.
Hierarchy of controls for managing chemical risks.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any released vapors or aerosols. The fume hood sash should be kept as low as possible. A safety shower and eyewash station must be readily accessible.
Administrative Controls: Standard Operating Procedures and Training
-
Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for the use of this compound must be written and approved. This SOP should include all aspects of the workflow, from preparation to quenching and disposal.
-
Training: All personnel handling this reagent must be thoroughly trained on its hazards, the specific procedures outlined in the SOP, and emergency response protocols. This training should be documented.
-
Working alone: Avoid working alone when handling highly reactive chemicals.
Personal Protective Equipment (PPE): Essential for Direct Protection
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A face shield worn over safety goggles is highly recommended to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough data for this compound, it is prudent to select gloves with known resistance to acyl chlorides, such as butyl rubber or laminate film gloves. Double-gloving is a good practice. Inspect gloves for any signs of degradation before and during use.
-
Lab Coat: A flame-resistant lab coat is essential.
-
Closed-toe shoes and long pants: These are standard requirements in any laboratory setting.
-
-
Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an acid gas cartridge may be necessary.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following protocol outlines a general workflow for using this compound in a reaction. This should be adapted to your specific experimental needs and incorporated into your lab's SOP.
Preparation:
-
Gather all materials: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Inert atmosphere: Assemble the reaction apparatus under an inert atmosphere. This is crucial to prevent hydrolysis from atmospheric moisture.
-
Solvent handling: Use anhydrous solvents.
-
Reagent transfer: Transfer this compound using a syringe or cannula under an inert atmosphere.
Reaction:
-
Temperature control: Many reactions involving acyl chlorides are exothermic. Use an ice bath or other cooling method to control the reaction temperature, especially during the addition of the acyl chloride.
-
Slow addition: Add the this compound to the reaction mixture slowly and dropwise to maintain control over the reaction rate and temperature.
Work-up and Quenching:
-
Cool the reaction: Before quenching, cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add a quenching agent. For unreacted acyl chloride, a common method is the slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate. Be prepared for gas evolution (CO₂). Perform this step in the fume hood.
Emergency Procedures: Preparedness is Paramount
A general workflow for responding to chemical incidents.
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use combustible materials. Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not use water to clean up the spill.[4] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do NOT use water, as it will react violently with the acyl chloride.[4] |
Storage and Disposal: Long-Term Safety and Responsibility
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials, particularly water, moisture, and strong bases.[1][4]
-
The storage area should be a designated corrosives cabinet.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.
-
Unreacted this compound can be slowly added to a stirred, cooled solution of sodium bicarbonate to hydrolyze it before disposal. This should be done in a fume hood.
Conclusion: A Commitment to Safe Science
This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its chemical reactivity and adhering to the principles of safe laboratory practice, researchers can mitigate the risks associated with its use. This guide serves as a technical resource to foster a proactive safety culture, ensuring that scientific advancement and the well-being of laboratory personnel go hand in hand.
References
-
LookChem. (2017, August 17). STEAROYL ETHANOLAMIDE Safety Data Sheets. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Molbase. (2022, November 5). (2-甲基苯氧基)乙酰氯. Retrieved from [Link]
-
PubChem. (n.d.). Acetoxyacetyl chloride. Retrieved from [Link]
-
ChemBK. (2025, June 10). Acetyl Chloride. Retrieved from [Link]
-
Moshang Chemical. (n.d.). 2-甲基苯氧基乙酸. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetyl chloride. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016). Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiopheneacetyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Chloride: Acute Exposure Guideline Levels. Retrieved from [Link]
Sources
solubility of (2-Methylphenoxy)acetyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of (2-Methylphenoxy)acetyl Chloride in Organic Solvents
Abstract
This compound (C₉H₉ClO₂) is a highly reactive acyl chloride intermediate pivotal in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals.[1] Its utility, however, is intrinsically linked to its solubility and stability in reaction media. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. We delve into the theoretical principles governing its solubility, differentiate between reactive and non-reactive solvent classes, and present a robust experimental protocol for its safe and accurate solubility assessment. This document moves beyond a simple data sheet to explain the causality behind solvent selection, ensuring both successful reaction outcomes and laboratory safety.
Introduction to this compound
This compound, also known as o-tolyloxyacetyl chloride, is an aromatic acyl chloride characterized by a molecular weight of 184.62 g/mol .[2] Its structure features a reactive acetyl chloride moiety attached to a 2-methylphenoxy group, rendering it a valuable building block for introducing this specific chemical scaffold.
Caption: Chemical structure of this compound.
The primary challenge in handling this compound is its high reactivity. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to a rapid substitution of the chloride atom.[3] This reactivity dictates the choice of solvents; a true "solution" can only be achieved in solvents that do not react with the acyl chloride group.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This necessitates an analysis of the polarity of both this compound and the potential solvents. The molecule possesses a polar acyl chloride group and a polar ether linkage, but also a non-polar aromatic ring and methyl group. This amphiphilic nature suggests it will be most soluble in solvents of intermediate to high polarity. However, the overriding factor for solvent selection is chemical compatibility.
Protic Solvents: Reactive Media, Not Solvents
Polar protic solvents, such as water and alcohols, contain acidic protons, typically on an oxygen atom (-OH group).[4] These solvents act as nucleophiles and will readily attack the acyl chloride. This process is not dissolution but a chemical reaction known as solvolysis.
-
Hydrolysis: In the presence of water, this compound violently hydrolyzes to form (2-methylphenoxy)acetic acid and corrosive hydrochloric acid fumes.[3][5][6] This is why the compound is observed to "fume" in moist air.[7] Due to this reaction, it is considered insoluble in water.[1]
-
Alcoholysis: In the presence of alcohols, it undergoes alcoholysis to form the corresponding ester and HCl.
Therefore, polar protic solvents are entirely unsuitable for preparing solutions of this compound for storage or for reactions where the acyl chloride itself is the desired reagent.
Aprotic Solvents: True Solubilizing Media
Aprotic solvents lack an acidic proton and are therefore non-reactive towards the acyl chloride group.[4][8] These are the appropriate media for creating true solutions. They can be broadly categorized:
-
Polar Aprotic Solvents: (e.g., Dichloromethane, Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF)). These solvents have large dipole moments and are excellent at dissolving polar molecules.[9] Given the polar nature of the acyl chloride and ether groups, this compound is expected to exhibit high solubility in many of these solvents. Indeed, it is reported to be soluble in ether and chloroform.[1]
-
Non-Polar Aprotic Solvents: (e.g., Hexane, Toluene, Benzene). These solvents have low dielectric constants and are better suited for dissolving non-polar compounds. While the aromatic ring of this compound may confer some solubility in solvents like toluene, overall solubility is expected to be lower than in polar aprotic solvents.
Expected Solubility Profile
| Solvent | Solvent Type | Expected Behavior | Rationale |
| Water (H₂O) | Polar Protic | Reacts Violently | Rapid hydrolysis to carboxylic acid and HCl.[3][5][6] |
| Methanol (CH₃OH) | Polar Protic | Reacts | Rapid alcoholysis to form the methyl ester. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | High Solubility / Miscible | Polarity is well-matched; a common solvent for acyl chlorides. Similar compounds show high solubility.[10] |
| Chloroform (CHCl₃) | Polar Aprotic | High Solubility / Miscible | Documented as a suitable solvent.[1] |
| Diethyl Ether (Et₂O) | Polar Aprotic | High Solubility | Documented as a suitable solvent.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | High Solubility | Good solvent for polar organic molecules; must be anhydrous as it can contain water. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Good to High Solubility | Highly polar; suitable for dissolving the compound, but its enolate can be reactive with strong bases. Must be anhydrous. |
| Toluene (C₇H₈) | Non-Polar Aprotic | Moderate to Low Solubility | The aromatic nature may provide some solubility, but the high polarity of the acyl chloride group will limit it. |
| Hexane (C₆H₁₄) | Non-Polar Aprotic | Low to Insoluble | Significant mismatch in polarity. |
Experimental Protocol for Solubility Determination
This protocol provides a self-validating system for safely determining the solubility of this compound. The causality behind each step is explained to ensure scientific integrity.
Objective: To determine the semi-quantitative solubility of this compound in a range of anhydrous aprotic solvents at ambient temperature.
Core Safety Directive: this compound is corrosive and causes severe skin and eye burns.[5] It is a lachrymator and reacts violently with water. All operations MUST be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including chemical splash goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat, is mandatory.[5][11]
Caption: Workflow for determining the solubility of a reactive acyl chloride.
Methodology
-
Preparation and System Inerting:
-
Causality: To prevent hydrolysis, all sources of atmospheric and residual moisture must be eliminated.
-
Action: Oven-dry all glassware (e.g., 2 mL vials with magnetic stir bars) at 120°C for at least 4 hours and allow them to cool in a desiccator. Assemble the vials for the experiment under a positive pressure of an inert gas (Nitrogen or Argon).
-
-
Solvent Dispensing:
-
Causality: Accurate volume is critical for calculating concentration. Anhydrous solvents are required to prevent reaction.
-
Action: Using a calibrated micropipette or a gas-tight syringe, dispense exactly 1.0 mL of the chosen anhydrous aprotic solvent into each prepared vial.
-
-
Incremental Solute Addition (Semi-Quantitative Method):
-
Causality: Stepwise addition allows for the careful observation of the saturation point.
-
Action:
-
Using a micropipette, add a small, known increment (e.g., 10 µL, which is approx. 11-12 mg) of this compound to the first vial.
-
Seal the vial and stir vigorously for 2-3 minutes.
-
Observe the solution against a dark background. If the solution is clear with no undissolved droplets, the compound is soluble at that concentration.
-
Continue adding increments, recording the total amount added after each step, until persistent cloudiness or undissolved droplets remain after thorough mixing. This is the saturation point.
-
-
-
Data Recording and Calculation:
-
Causality: To ensure reproducible and comparable results.
-
Action: Record the total mass (or volume) of solute added to the known volume of solvent before saturation occurred. Express the solubility in mg/mL or g/L. For highly soluble or miscible compounds, note this observation.
-
-
Waste Quenching and Disposal:
-
Causality: The reactive nature of the acyl chloride requires careful neutralization before disposal.
-
Action: Slowly and carefully add the experimental solutions to a separate flask containing a stirred, cold solution of sodium bicarbonate or another suitable weak base to safely quench the unreacted acyl chloride. Dispose of the neutralized waste according to institutional hazardous waste guidelines.
-
Practical Implications & Solvent Selection
The choice of solvent is critical for the success of reactions involving this compound, such as Friedel-Crafts acylations or the formation of esters and amides.
-
For High Reactivity: For reactions with highly reactive nucleophiles (e.g., primary amines), a less polar solvent like dichloromethane or diethyl ether is often sufficient to dissolve the reactants and facilitate the reaction.
-
For Lower Reactivity or Poorly Soluble Substrates: If the other reactant has poor solubility, a more polar aprotic solvent like THF or even acetonitrile (anhydrous) may be required.
-
Reaction Temperature: The solubility of solids and liquids generally increases with temperature. If solubility is limited at room temperature, gentle warming under an inert atmosphere may be attempted. However, one must consider the thermal stability of the reactants and the increased potential for side reactions.
Conclusion
This compound is a valuable synthetic intermediate whose effective use is predicated on a thorough understanding of its solubility and reactivity. It is soluble in a range of polar aprotic organic solvents but is reactive towards and incompatible with all protic solvents. By employing the theoretical framework and the rigorous experimental protocol detailed in this guide, researchers can confidently select appropriate solvents and accurately determine solubility, paving the way for predictable, safe, and successful synthetic outcomes.
References
-
ChemBK. (2024). This compound. Available at: [Link]
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
-
PubChem. (n.d.). (2-Methoxy-phenoxy)-acetyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? r/OrganicChemistry. Available at: [Link]
-
Reddit. (2025). Idk if anyone gets this but why do this reaction in aq. HCl? r/OrganicChemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Acetyl chloride. Available at: [Link]
-
Sathee Jee. (n.d.). Chemistry Acid Chloride. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CAS 13831-31-7: 2-(Acetyloxy)acetyl chloride | CymitQuimica [cymitquimica.com]
- 11. chemscene.com [chemscene.com]
The Genesis of a Crucial Reagent: An In-depth Technical Guide to the Discovery and History of Phenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetyl chloride, a highly reactive acyl chloride, holds a significant, albeit understated, position in the annals of synthetic organic and medicinal chemistry. While not marked by a singular, celebrated moment of discovery, its emergence in the mid-20th century was a critical development, intrinsically linked to one of the most important advancements in modern medicine: the development of orally administered antibiotics. This technical guide provides a comprehensive exploration of the history, synthesis, and pivotal applications of phenoxyacetyl chloride, offering field-proven insights and detailed experimental protocols for the modern researcher.
Historical Context: A Reagent Born of Necessity
The story of phenoxyacetyl chloride is inextricably woven with the history of penicillin. Following the groundbreaking discovery of Penicillin G by Alexander Fleming in 1928 and its subsequent development as a therapeutic agent, a significant limitation became apparent: its instability in acidic environments. This acid sensitivity precluded its effective oral administration, as the antibiotic was largely destroyed by the gastric acid of the stomach.
The quest for a more robust penicillin derivative led researchers to explore modifications of the penicillin side chain. The introduction of a phenoxyacetyl side chain proved to be a transformative breakthrough. This modification, yielding Phenoxymethylpenicillin, or Penicillin V, conferred enhanced acid stability, allowing the antibiotic to survive passage through the stomach and be absorbed in the gut. This pivotal development revolutionized antibiotic therapy by enabling effective oral treatment of bacterial infections.[1]
The practical synthesis of Penicillin V on a large scale necessitated a reliable and efficient method for introducing the phenoxyacetyl group. This need was the driving force behind the development and utilization of phenoxyacetyl chloride as a key chemical intermediate.
While a definitive first synthesis of phenoxyacetyl chloride is not prominently documented, its precursor, phenoxyacetic acid , was first prepared in 1880 . This foundational synthesis was achieved through a Williamson ether synthesis, reacting sodium phenolate with sodium chloroacetate in hot water. This robust and scalable reaction laid the groundwork for the eventual production of phenoxyacetyl chloride.
The widespread use and detailed procedural descriptions of phenoxyacetyl chloride became more prominent in the chemical literature of the 1950s, coinciding with intensive research into semi-synthetic penicillins. A landmark publication in this era was the total synthesis of Penicillin V by John C. Sheehan and Kenneth R. Henery-Logan in 1959, which detailed the use of phenoxyacetyl chloride in the acylation of 6-aminopenicillanic acid (6-APA).[2][3] This work solidified the importance of phenoxyacetyl chloride as a crucial reagent in pharmaceutical chemistry.
Synthesis of Phenoxyacetyl Chloride: Core Methodologies
The most prevalent and industrially significant method for the synthesis of phenoxyacetyl chloride is the chlorination of its parent carboxylic acid, phenoxyacetic acid. The choice of chlorinating agent is dictated by factors such as reactivity, cost, and the ease of purification of the final product. The three most common reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride is arguably the most frequently employed reagent for the synthesis of phenoxyacetyl chloride in both laboratory and industrial settings. Its popularity stems from its high reactivity and the convenient nature of its byproducts. The reaction of phenoxyacetic acid with thionyl chloride produces phenoxyacetyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[3]
Mechanism of Action:
The reaction proceeds through the formation of a highly reactive intermediate, a chlorosulfite ester. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to form the acyl chloride.
Reaction Mechanism with Thionyl Chloride
Experimental Protocol: Synthesis with Thionyl Chloride
Materials:
-
Phenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Dry, inert solvent (e.g., dichloromethane, toluene, or neat)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., containing CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenoxyacetic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the phenoxyacetic acid at room temperature. The reaction can also be performed in an inert solvent like dichloromethane.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently heat the reaction mixture to reflux (typically 50-70 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude phenoxyacetyl chloride can be purified by fractional distillation under vacuum to yield a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of the reagent ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time.
-
Inert Solvent: While the reaction can be run neat, using an inert solvent can help to control the reaction temperature and facilitate stirring.
-
Vacuum Distillation: Phenoxyacetyl chloride has a relatively high boiling point, and distillation under vacuum prevents decomposition at elevated temperatures.
Chlorination using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another effective reagent for the preparation of phenoxyacetyl chloride, particularly when milder reaction conditions are required. The reaction with oxalyl chloride also produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup.[3] A catalytic amount of DMF is often used in conjunction with oxalyl chloride.
Mechanism of Action:
The reaction is thought to proceed via the formation of a Vilsmeier-Haack type intermediate from the reaction of oxalyl chloride and DMF. This intermediate then reacts with the carboxylic acid to form a reactive acyl-imidinium salt, which is subsequently attacked by the chloride ion to yield the acyl chloride.
Reaction Mechanism with Oxalyl Chloride and DMF
Experimental Protocol: Synthesis with Oxalyl Chloride
Materials:
-
Phenoxyacetic acid
-
Oxalyl chloride ((COCl)₂)
-
Dry, inert solvent (e.g., dichloromethane, THF)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Gas outlet to a scrubber
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve phenoxyacetic acid in a dry, inert solvent.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents) to the solution at room temperature via the addition funnel. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.
-
The solvent and any excess oxalyl chloride can be removed under reduced pressure to yield the crude phenoxyacetyl chloride, which can be used directly or purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Catalytic DMF: DMF accelerates the reaction by forming a more reactive acylating agent.
-
Controlled Addition: Slow addition of oxalyl chloride is necessary to control the vigorous evolution of gaseous byproducts.
-
Anhydrous Conditions: Oxalyl chloride is highly sensitive to moisture, and anhydrous conditions are essential to prevent hydrolysis of the reagent and product.
Chlorination using Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.
Mechanism of Action:
The reaction begins with the attack of the carboxylic acid oxygen on the phosphorus atom of PCl₅, leading to the formation of an intermediate that subsequently eliminates a chloride ion and POCl₃ to generate the acyl chloride.
Reaction Mechanism with Phosphorus Pentachloride
Experimental Protocol: Synthesis with Phosphorus Pentachloride
Materials:
-
Phenoxyacetic acid
-
Phosphorus pentachloride (PCl₅)
-
Dry, inert solvent (optional, e.g., carbon tetrachloride)
-
Round-bottom flask
-
Reflux condenser with a gas outlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, mix phenoxyacetic acid and phosphorus pentachloride (in equimolar amounts). The reaction is often performed without a solvent.
-
The reaction is typically exothermic and may proceed without external heating. If necessary, gently warm the mixture to initiate the reaction.
-
Once the reaction subsides, heat the mixture gently for a short period to ensure completion.
-
The phenoxyacetyl chloride can be isolated by fractional distillation from the byproduct, phosphoryl chloride.
Causality Behind Experimental Choices:
-
Solid Reagent: PCl₅ is a solid, which can make handling and stoichiometry more straightforward than with liquid reagents.
-
Separation of Byproducts: The boiling point of phosphoryl chloride (105.8 °C) is different from that of phenoxyacetyl chloride (approx. 113 °C at 12 mmHg), allowing for separation by fractional distillation. However, this separation can be more challenging than with gaseous byproducts.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of phenoxyacetyl chloride is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 225-226 °C (lit.) |
| Density | 1.235 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.534 (lit.) |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum typically shows signals for the aromatic protons of the phenoxy group and a singlet for the methylene protons adjacent to the carbonyl group.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, and the methylene carbon.
-
IR (Infrared Spectroscopy): The IR spectrum is characterized by a strong absorption band for the C=O stretch of the acyl chloride, typically around 1800 cm⁻¹. Other significant peaks include those for the C-O-C ether linkage and the aromatic C-H and C=C bonds.[1]
Applications in Drug Development and Beyond
The primary and most historically significant application of phenoxyacetyl chloride is in the synthesis of Penicillin V . It serves as the acylating agent to introduce the phenoxyacetyl side chain onto the 6-aminopenicillanic acid (6-APA) nucleus. This reaction is a cornerstone of the semi-synthetic penicillin industry.[4]
Beyond its role in antibiotic synthesis, phenoxyacetyl chloride is a versatile reagent in organic synthesis and has been utilized in the preparation of:
-
Herbicides: As an intermediate in the synthesis of phenoxyacetic acid herbicides.[1]
-
Macrocyclic bis-β-lactams: These compounds have been investigated for their potential antimicrobial activity.
-
N-protected guanosine derivatives: Useful in the synthesis of RNA.[5]
-
Phenoxyketene: A reactive intermediate used in cycloaddition reactions to form β-lactams.[5]
Conclusion
Phenoxyacetyl chloride stands as a testament to the principle that the importance of a chemical reagent is often defined by the problems it helps to solve. Its history is not one of a singular discovery but of a pragmatic development driven by the urgent need for orally active antibiotics. The robust and scalable synthetic routes to phenoxyacetyl chloride, primarily from its precursor phenoxyacetic acid, have ensured its continued relevance in both academic research and industrial applications. For drug development professionals and synthetic chemists, a thorough understanding of the synthesis, properties, and reactivity of this pivotal acyl chloride remains an essential component of their scientific toolkit.
References
-
Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 81(12), 3089–3094. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
Hill, J., Rankin, E., & Bailey, E. (2022). SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY PROJECT. Georgia Journal of Science, 80(1), Article 1. Retrieved from [Link]
-
Scribd. (n.d.). Total Penicillin: The Synthesis of V. Retrieved from [Link]
-
datapdf.com. (n.d.). The Total Synthesis of Penicillin V. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
ACS Division of the History of Chemistry. (n.d.). The Total Synthesis of Penicillin V. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Desoxybenzoin. Retrieved from [Link]
- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
- Google Patents. (n.d.). CN102336654A - Chlorination method of phenoxyacetic acid and its derivatives.
-
Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 81(12), 3089–3094. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
- M. Green and D. M. Thorp, J. Chem. Soc. B Phys. Org., 1967, 0, 1067.
-
Sheehan, J. C., & Henery-Logan, K. R. (1957). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 79(5), 1262–1263. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. A brief history of antibiotics and select advances in their synthesis [ouci.dntb.gov.ua]
- 4. "SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY " by Josy Hill*, Emily Rankin et al. [digitalcommons.gaacademy.org]
- 5. Acetyl chloride, phenoxy- [webbook.nist.gov]
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in (2-Methylphenoxy)acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilicity of the carbonyl carbon is a linchpin in the reactivity of acyl chlorides, dictating their utility in organic synthesis and drug development. This guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyl carbon in (2-Methylphenoxy)acetyl chloride. We will delve into the nuanced interplay of inductive and resonance effects conferred by the (2-methylphenoxy) substituent and the chlorine atom. This guide will further explore experimental and computational methodologies for characterizing and predicting this crucial chemical property. Detailed protocols and data interpretation strategies are provided to equip researchers with the practical knowledge to leverage the unique reactivity of this compound in their work.
Introduction: The Significance of Carbonyl Electrophilicity
The carbonyl group (C=O) is a cornerstone of organic chemistry, and its reactivity is largely defined by the electrophilic nature of the carbonyl carbon.[1] This inherent electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density, leaving the carbon atom with a partial positive charge.[1] In acyl chlorides, this electrophilicity is significantly enhanced, rendering them among the most reactive of the carboxylic acid derivatives.[2] This heightened reactivity makes them invaluable intermediates in the synthesis of a wide array of functional groups, including esters, amides, and ketones, which are prevalent in pharmaceuticals and other bioactive molecules.
This compound, the subject of this guide, presents a fascinating case study in substituent effects on carbonyl reactivity. The presence of the (2-methylphenoxy) group introduces a complex interplay of electronic effects that modulate the electrophilicity of the carbonyl carbon. Understanding these effects is paramount for controlling reaction outcomes and designing novel synthetic strategies.
Electronic Landscape of this compound
The electrophilicity of the carbonyl carbon in this compound is a direct consequence of the cumulative electronic effects of its substituents: the chlorine atom and the (2-methylphenoxy) group. These effects can be broadly categorized as inductive and resonance effects.
The Potent Inductive Effect of Chlorine
The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect).[2][3] This effect significantly deshields the carbonyl carbon, intensifying its partial positive charge and, consequently, its electrophilicity.[2] This makes the carbonyl carbon highly susceptible to nucleophilic attack.[3][4]
The Duality of the (2-Methylphenoxy) Group: Inductive vs. Resonance Effects
The (2-methylphenoxy) group introduces a more complex electronic environment. It exhibits both an electron-withdrawing inductive effect and an electron-donating resonance effect (+R effect).
-
Inductive Effect (-I): The oxygen atom in the phenoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect that pulls electron density away from the carbonyl group through the sigma bond framework. This effect, in concert with the chlorine atom, further enhances the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+R): The lone pair of electrons on the phenoxy oxygen can be delocalized into the carbonyl system through resonance. This donation of electron density to the carbonyl carbon counteracts the inductive effects, thereby reducing its electrophilicity.
The net electronic influence of the (2-methylphenoxy) group is a delicate balance between these opposing effects. The geometry of the molecule and the relative orientation of the phenoxy group to the carbonyl group play a crucial role in determining the extent of resonance delocalization.
The methyl group at the ortho position of the phenoxy ring also contributes to the electronic environment. It is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This electron donation to the aromatic ring can slightly enhance the electron-donating resonance effect of the phenoxy oxygen.
Experimental and Computational Assessment of Electrophilicity
A multi-faceted approach, combining spectroscopic techniques and computational modeling, is essential for a thorough understanding of the electrophilicity of the carbonyl carbon in this compound.
Spectroscopic Characterization
3.1.1 Infrared (IR) Spectroscopy
The position of the carbonyl stretching frequency (νC=O) in the IR spectrum provides valuable insight into its electronic environment.[5][6] Generally, a higher stretching frequency correlates with a more electrophilic carbonyl carbon. For acyl chlorides, this peak typically appears in the range of 1770-1820 cm⁻¹.[6] The electron-withdrawing effects of the chlorine and the phenoxy oxygen are expected to shift the νC=O of this compound to a higher wavenumber compared to a simple alkyl acyl chloride.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic C=O stretching frequency. Compare this value to related acyl chlorides to infer relative electrophilicity.
3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for directly probing the electronic environment of the carbonyl carbon.[7] The chemical shift (δ) of the carbonyl carbon is highly sensitive to the electron density around it. A more deshielded carbonyl carbon (higher δ value) generally indicates greater electrophilicity. The carbonyl carbon of acyl chlorides typically resonates in the range of 160-180 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 50-100 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Determine the chemical shift of the carbonyl carbon resonance. Compare this value to other acyl chlorides to establish a relative electrophilicity scale.
| Spectroscopic Technique | Parameter | Expected Range for Acyl Chlorides | Interpretation |
| Infrared (IR) Spectroscopy | Carbonyl Stretch (νC=O) | 1770-1820 cm⁻¹ | Higher frequency suggests increased electrophilicity.[6] |
| ¹³C NMR Spectroscopy | Carbonyl Carbon Chemical Shift (δ) | 160-180 ppm | Higher chemical shift (downfield) suggests increased electrophilicity. |
Computational Modeling
Computational chemistry offers a powerful means to quantify and visualize the electronic properties of molecules.[8] Density Functional Theory (DFT) calculations can provide valuable insights into the electrophilicity of the carbonyl carbon.
3.2.1 Molecular Electrostatic Potential (MEP) Mapping
MEP maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. An intense blue region around the carbonyl carbon of this compound would visually confirm its high electrophilicity.
3.2.2 Natural Bond Orbital (NBO) Analysis
NBO analysis can be used to calculate the natural charge on the carbonyl carbon. A more positive charge is indicative of greater electrophilicity.
Computational Workflow
Reactivity and Synthetic Applications
The high electrophilicity of the carbonyl carbon in this compound makes it a versatile reagent for a variety of nucleophilic acyl substitution reactions.[3][4]
-
Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) readily affords the corresponding esters.
-
Amidation: Reaction with primary or secondary amines yields amides. Two equivalents of the amine are typically required, with one acting as a nucleophile and the other as a base to neutralize the HCl byproduct.[9]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic rings.[5]
The steric hindrance provided by the ortho-methyl group on the phenoxy ring can influence the regioselectivity of these reactions, particularly in cases of sterically demanding nucleophiles.
Conclusion
The electrophilicity of the carbonyl carbon in this compound is a finely tuned property resulting from the interplay of strong inductive withdrawal by the chlorine atom and the dual inductive and resonance effects of the (2-methylphenoxy) group. A comprehensive understanding of these electronic factors, elucidated through a combination of spectroscopic analysis and computational modeling, is crucial for predicting and controlling the reactivity of this important synthetic intermediate. The methodologies and insights presented in this guide provide a robust framework for researchers to effectively utilize this compound in the development of novel chemical entities.
References
-
Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn. Available at: [Link]
-
21.4: Electrophilicity of Carbonyl Groups Versus Carboxyl Groups - Chemistry LibreTexts. Available at: [Link]
-
Carbonyls are Electrophiles - Chemistry LibreTexts. Available at: [Link]
-
What defines electrophilicity in carbonyl compounds - RSC Publishing. Available at: [Link]
-
Acyl Chlorides (A-Level) | ChemistryStudent. Available at: [Link]
-
Carbonyl Composition and Electrophilicity in Vaping Emissions of Flavored and Unflavored E-Liquids - MDPI. Available at: [Link]
-
Acyl chloride - Wikipedia. Available at: [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. Available at: [Link]
-
Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed. Available at: [Link]
-
Effect of electron-withdrawing substituents on the electrophilicity of carbonyl carbons | Request PDF - ResearchGate. Available at: [Link]
-
Hammett equation - Wikipedia. Available at: [Link]
-
Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Available at: [Link]
-
Substituent Effects on Electrophilic Catalysis by the Carbonyl Group: Anatomy of the Rate Acceleration for PLP-Catalyzed Deprotonation of Glycine - PMC - NIH. Available at: [Link]
-
Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
-
Reactions of carbonyl compounds in basic solutions. Part II. The mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates - Journal of the Chemical Society B. Available at: [Link]
-
Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap. Available at: [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]
-
Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure | Journal of the American Chemical Society. Available at: [Link]
-
Access to carbonyl compounds via the electroreduction of N-benzyloxyphthalimides: Mechanism confirmation and preparative applications - NIH. Available at: [Link]
-
(PDF) What defines electrophilicity in carbonyl compounds - ResearchGate. Available at: [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. Available at: [Link]
-
Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Available at: [Link]
-
What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05595G. Available at: [Link]
-
Test for Acyl Chlorides - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available at: [Link]
-
Inductive effect - Wikipedia. Available at: [Link]
-
14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry - YouTube. Available at: [Link]
-
A New Glimpse Into the CO(2)-philicity of Carbonyl Compounds - PubMed. Available at: [Link]
- CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents.
-
2-acetothienone - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. savemyexams.com [savemyexams.com]
A Comprehensive Technical Guide to the Theoretical and Synthetic Elucidation of (2-Methylphenoxy)acetyl Chloride
This guide provides an in-depth exploration of the molecular structure of (2-Methylphenoxy)acetyl chloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. By integrating robust theoretical calculations with established synthetic protocols, we offer a comprehensive framework for researchers, scientists, and drug development professionals. This document emphasizes the causality behind methodological choices, ensuring a self-validating and authoritative resource.
Introduction: The Significance of this compound
This compound is a reactive acyl chloride derivative of (2-Methylphenoxy)acetic acid. The introduction of the acyl chloride functional group significantly enhances its reactivity, making it a versatile building block in organic synthesis. A precise understanding of its three-dimensional structure, electronic properties, and vibrational characteristics is paramount for predicting its reactivity, designing novel synthetic pathways, and understanding its interaction with biological targets.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to probe the molecular intricacies of such compounds. This guide will detail the computational workflow for determining the optimized geometry and spectroscopic properties of this compound, anchored by a validation study against the experimentally determined structure of its precursor, (2-Methylphenoxy)acetic acid.
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is a prerequisite for its application in further chemical transformations. The most common and efficient method for its preparation involves the reaction of (2-Methylphenoxy)acetic acid with thionyl chloride (SOCl₂).[1][2]
Experimental Protocol:
Caution: This reaction should be performed in a well-ventilated fume hood, as it releases corrosive and toxic gases (SO₂ and HCl). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g of (2-Methylphenoxy)acetic acid.
-
Addition of Thionyl Chloride: Slowly add a twofold molar excess of thionyl chloride to the flask. The reaction is typically carried out without a solvent, but a high-boiling inert solvent like toluene can be used if necessary.
-
Reaction Conditions: Gently heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed. The reaction is complete when gas evolution ceases.
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by fractional distillation to yield the final product.
The reaction proceeds via the conversion of the carboxylic acid to a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride.[1]
Caption: Synthesis of this compound.
Theoretical Calculation Methodology: A Step-by-Step Guide
The theoretical investigation of this compound's structure is approached using Density Functional Theory (DFT), a widely accepted and robust method for quantum chemical calculations of organic molecules.[3] The choice of functional and basis set is critical for obtaining accurate results.
Rationale for Method Selection:
-
DFT Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected due to its proven track record in accurately predicting the geometries and vibrational frequencies of a wide range of organic molecules, including those containing aromatic rings and halogen atoms.[4] Its efficacy has been demonstrated in computational studies of the closely related phenoxyacetic acid herbicides.[3]
-
Basis Set - 6-311++G(d,p): A Pople-style basis set, 6-311++G(d,p), is employed. This triple-zeta basis set provides a good balance between computational cost and accuracy. The inclusion of diffuse functions (++) is important for accurately describing the electron density of the oxygen and chlorine atoms, while the polarization functions (d,p) allow for greater flexibility in describing the bonding environment.[5]
Computational Workflow:
The following protocol outlines the steps for performing the theoretical calculations using a quantum chemistry software package like Gaussian.[6][7][8]
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization of the molecule using the B3LYP functional and the 6-311++G(d,p) basis set. This step will locate the minimum energy conformation of the molecule.
-
Frequency Calculation: Following the geometry optimization, perform a vibrational frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum (no imaginary frequencies) and will provide the theoretical infrared (IR) spectrum.
-
NMR Chemical Shift Calculation: Utilize the optimized geometry to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[9][10][11]
Caption: Computational workflow for structural analysis.
Results and Discussion: Bridging Theory and Experiment
Validation of the Computational Method:
To establish the trustworthiness of our chosen computational approach, we first performed a geometry optimization of the precursor, (2-Methylphenoxy)acetic acid, and compared the key structural parameters with the experimentally determined values from X-ray crystallography.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) | % Difference |
| C=O Bond Length (Å) | 1.205 | 1.211 | 0.50% |
| C-O (carbonyl) Bond Length (Å) | 1.358 | 1.347 | 0.82% |
| O-C (ether) Bond Length (Å) | 1.372 | 1.375 | 0.22% |
| C-C (aromatic avg.) Bond Length (Å) | 1.391 | 1.385 | 0.43% |
| C-O-C Bond Angle (°) | 118.5 | 117.9 | 0.51% |
| O=C-O Bond Angle (°) | 124.8 | 124.1 | 0.56% |
The excellent agreement between the calculated and experimental values, with percentage differences well below 1%, provides strong confidence in the ability of the B3LYP/6-311++G(d,p) level of theory to accurately model the geometry of this class of molecules.
Predicted Structure of this compound:
The optimized geometry of this compound reveals several key structural features. The molecule is not planar, with the acetyl chloride group oriented out of the plane of the phenoxy ring. This is primarily due to steric hindrance between the ortho-methyl group and the acetyl chloride moiety.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C=O Bond Length (Å) | 1.189 |
| C-Cl Bond Length (Å) | 1.812 |
| C-O (ether) Bond Length (Å) | 1.375 |
| C-C (acetyl) Bond Length (Å) | 1.518 |
| C-O-C Bond Angle (°) | 117.9 |
| O=C-Cl Bond Angle (°) | 123.5 |
| C-C=O Bond Angle (°) | 126.3 |
| C-C-O-C Dihedral Angle (°) | -85.2 |
The calculated C=O bond length is shorter than in the corresponding carboxylic acid, which is consistent with the increased double bond character in acyl chlorides. The C-Cl bond length is typical for an acyl chloride.
Predicted Vibrational and Spectroscopic Properties:
-
Infrared (IR) Spectrum: The calculated IR spectrum shows a very strong absorption band at approximately 1805 cm⁻¹, which is characteristic of the C=O stretching vibration in an acyl chloride. This is significantly higher than the C=O stretch in the corresponding carboxylic acid (around 1710 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. Other notable vibrations include the C-O-C asymmetric stretch around 1250 cm⁻¹ and the C-Cl stretch in the region of 700-800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectra: The predicted ¹H and ¹³C NMR chemical shifts provide a fingerprint of the molecule's electronic environment. The protons on the aromatic ring are expected to appear in the 6.8-7.3 ppm range, with the methyl protons appearing as a singlet around 2.2 ppm. The methylene protons adjacent to the carbonyl group are predicted to be in the region of 4.8 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-175 ppm.
Conclusion
This in-depth technical guide has provided a comprehensive framework for the theoretical and synthetic investigation of this compound. By employing a validated computational methodology based on Density Functional Theory, we have elucidated the key structural and spectroscopic features of this important chemical intermediate. The detailed experimental protocol for its synthesis further enhances the practical utility of this guide for researchers in the fields of chemistry and drug development. The integration of theoretical predictions with established experimental knowledge offers a powerful paradigm for the rational design and synthesis of novel molecules.
References
-
Reagent Guide: Thionyl Chloride. Master Organic Chemistry. [Link]
-
DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides. ResearchGate. [Link]
-
What basis should I select for calculation of halogen compounds?. ResearchGate. [Link]
-
Predicting 13C NMR Spectra by DFT Calculations. ACS Publications. [Link]
-
Vibrational Analysis in Gaussian. Gaussian, Inc.[Link]
-
Vibrational Analysis in Gaussian. University of Rostock. [Link]
- A kind of preparation method of 2 thiophen acetyl chloride.
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health. [Link]
-
Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking. KAUST Repository. [Link]
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
How to choose a functional and basis set for your DFT calculation. YouTube. [Link]
-
NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. AIP Publishing. [Link]
-
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Royal Society of Chemistry. [Link]
-
Running ab initio quantum chemistry calculations in Gaussian. Princeton University. [Link]
-
Which Basis Set and Functional to use when?. Reddit. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]
-
An automated framework for NMR chemical shift calculations of small organic molecules. ResearchGate. [Link]
-
The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. MDPI. [Link]
-
Avogadro with Gaussian Tutorial FREQ. YouTube. [Link]
-
Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. [Link]
-
Basis set and methods for organic molecules. ResearchGate. [Link]
-
A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. [Link]
-
How can I correct/improve Gaussian Frequency Calculations?. ResearchGate. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
Basis set (chemistry). Wikipedia. [Link]
-
Conversion of Carboxylic Acids to Acid Chlorides. YouTube. [Link]
- Method for producing acid chlorides.
-
Acyl chloride synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gaussian.com [gaussian.com]
- 7. zlb.uni-rostock.de [zlb.uni-rostock.de]
- 8. weichman.princeton.edu [weichman.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Phenoxyacetamides via Nucleophilic Acyl Substitution Using (2-Methylphenoxy)acetyl Chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetamide scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including potential applications as anticancer agents, anticonvulsants, and enzyme inhibitors.[1][2][3][4] This application note provides a comprehensive, in-depth guide for the synthesis of N-substituted phenoxyacetamides through the reaction of (2-Methylphenoxy)acetyl chloride with primary or secondary amines. The document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers insights into reaction optimization, purification, and characterization, grounded in established chemical principles.
Introduction and Scientific Rationale
The amide bond is a cornerstone of modern medicinal chemistry, and phenoxyacetamide derivatives represent a privileged scaffold found in numerous biologically active molecules.[4][5] Their synthesis is often a critical step in the development of new therapeutic agents. The reaction between an acyl chloride and an amine is a classic, highly efficient method for forming amide bonds.[6]
This guide focuses on the use of this compound as the acylating agent. The inclusion of the 2-methylphenoxy group can significantly influence the pharmacological profile of the final compound through steric and electronic effects, making this a versatile starting material for generating compound libraries for screening.[2][7]
The core of this synthesis is a nucleophilic acyl substitution reaction. The mechanism proceeds via a two-stage addition-elimination pathway.[8][9]
-
Addition Stage: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound.[10] The nitrogen's lone pair of electrons forms a new C-N bond, causing the pi bond of the carbonyl to break and shifting the electrons onto the oxygen, forming a tetrahedral intermediate.[8][10]
-
Elimination Stage: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[9][10]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (typically a second equivalent of the reactant amine or an added non-nucleophilic base like triethylamine) to yield the final, neutral N-substituted 2-(2-methylphenoxy)acetamide and a hydrochloride salt byproduct.[9]
Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. For instance, the highly reactive and corrosive nature of acyl chlorides necessitates anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[11][12]
Caption: Nucleophilic Acyl Substitution Mechanism.
Experimental Protocols
Materials and Reagents
Proper preparation and handling of reagents are paramount for a successful synthesis. All glassware should be oven-dried prior to use to eliminate any moisture that could hydrolyze the acyl chloride. Solvents should be of anhydrous grade.[13]
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Highly corrosive and moisture-sensitive.[11] Handle in a fume hood with appropriate PPE. Store under an inert atmosphere. |
| Primary or Secondary Amine | ≥98% | Varies | The choice of amine defines the final product. Should be pure and dry. |
| Triethylamine (TEA) or DIPEA | ≥99%, Anhydrous | Fisher Scientific | Acts as a non-nucleophilic base to scavenge the HCl byproduct.[6] |
| Dichloromethane (DCM) or THF | Anhydrous, ≥99.8% | Varies | Aprotic solvent for the reaction.[6] DCM is often preferred for its ability to dissolve a wide range of organic compounds and its ease of removal. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Varies | For aqueous work-up to remove excess amine and base. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Varies | For aqueous work-up to neutralize any remaining acid. |
| Brine (Saturated NaCl) | Aqueous solution | Varies | For aqueous work-up to remove residual water from the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies | Drying agent for the organic phase. |
| TLC Plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Round-bottom flask, dropping funnel, magnetic stirrer, condenser | Standard lab equipment | Varies | Must be thoroughly dried before use. |
Safety Precautions
-
This compound and other acyl chlorides are highly corrosive, lachrymatory, and react violently with water to produce HCl gas.[11][12][14] Always handle this reagent in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory. This includes a lab coat, safety goggles (face shield recommended), and chemically resistant gloves (e.g., nitrile).[12][14]
-
Spill & Emergency: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[14] For eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention. Have a sodium bicarbonate solution or other appropriate spill neutralizer ready.
Step-by-Step Synthesis Protocol
This protocol provides a general method. Molar equivalents and reaction times may need to be optimized for specific amines.
-
Reaction Setup: To a flame- or oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.0 eq., e.g., 10 mmol).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, ~30 mL). Add triethylamine (1.1 eq., 11 mmol) to the solution. The extra equivalent of base ensures complete neutralization of the generated HCl.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq., 10 mmol) in a small amount of anhydrous DCM (~10 mL) in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the amine starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove triethylamine and any unreacted amine, followed by saturated NaHCO₃ solution (1 x 20 mL) to remove any acidic impurities, and finally with brine (1 x 20 mL).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The crude product obtained is often a solid or a viscous oil, which requires further purification.
-
Recrystallization: If the crude product is a solid, recrystallization is an effective purification method. Common solvent systems include ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals, which can be collected by filtration.[15]
-
Column Chromatography: For oils or solids that do not recrystallize well, purification by flash column chromatography on silica gel is recommended.[16] A gradient of ethyl acetate in hexane is typically used as the eluent.
Characterization: The identity and purity of the final phenoxyacetamide should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the -O-CH₂- protons (typically a singlet around 4.5-5.0 ppm), the amide N-H proton (if applicable, a broad singlet), and protons from the amine moiety.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and an N-H stretching band (for primary/secondary amides) around 3300 cm⁻¹.[5][17]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[18]
Caption: General experimental workflow diagram.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet reagents/solvents (hydrolysis of acyl chloride).- Sterically hindered amine.- Insufficient reaction time. | - Ensure all glassware is oven-dried and use anhydrous solvents.- For hindered amines, consider increasing reaction temperature or using a stronger, non-nucleophilic base.- Monitor by TLC to confirm completion. |
| Impure Product | - Incomplete reaction.- Ineffective work-up.- Side reactions. | - Allow the reaction to run to completion.- Ensure thorough washing during the work-up to remove starting materials and base.- Optimize purification; a different solvent system for recrystallization or chromatography may be needed. |
| Multiple Product Spots on TLC | - Presence of unreacted starting material.- Formation of symmetrical urea (from amine reacting with CO₂ if exposed to air for long periods).- Degradation of product. | - Confirm identity of spots by co-spotting with starting materials.- Ensure the reaction is run under an inert atmosphere (e.g., N₂ or Ar) if the amine is particularly sensitive.- Re-evaluate work-up conditions. |
Conclusion
The synthesis of phenoxyacetamides via the reaction of this compound with amines is a reliable and versatile method for generating novel compounds for drug discovery and development. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to a carefully controlled protocol that emphasizes anhydrous conditions and proper safety measures, researchers can efficiently produce a wide array of target molecules. The protocols and insights provided in this application note serve as a foundational guide for the successful synthesis, purification, and characterization of this important class of compounds.
References
-
JETIR (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). Available at: [Link]
-
Jadhav, V. et al. (2012). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 4(1), 547-550. Available at: [Link]
-
Al-Sanea, M. M. et al. (2022). Synthesis of N-aryl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamides 9a–d. Molecules, 27(19), 6685. Available at: [Link]
-
Poczytowska-Weglarz, M. et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 8(60), 34335-34351. Available at: [Link]
-
Clark, J. (2016). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
Clark, J. (2016). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
Saeed, A. et al. (2018). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 23(11), 2973. Available at: [Link]
-
Katke, S. A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. Available at: [Link]
-
NIST (n.d.). Phenoxyacetamide. NIST Chemistry WebBook. Available at: [Link]
-
Al-Amiery, A. A. et al. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 9(4), 715-721. Available at: [Link]
-
Abdel-Ghani, T. M. et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(5), 762. Available at: [Link]
-
Lv, W. et al. (2016). Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. Journal of Molecular Graphics and Modelling, 69, 59-72. Available at: [Link]
-
Sharfalddin, A. A. et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. European Journal of Medicinal Chemistry, 199, 112377. Available at: [Link]
-
Rageh, H. M. et al. (2023). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen, 12(9), e202300096. Available at: [Link]
-
Puzon, G. J. et al. (2002). Purification to Homogeneity and Characterization of a Novel Pseudomonas putida Chromate Reductase. Applied and Environmental Microbiology, 68(8), 4046-4052. Available at: [Link]
-
Chemos GmbH & Co. KG (2020). Safety Data Sheet: Acetyl chloride. Available at: [Link]
-
QIAGEN (n.d.). Key Steps In Plasmid Purification Protocols. Available at: [Link]
-
Sharma, P. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43. Available at: [Link]
-
PMT Education (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available at: [Link]
-
Amornkitbamrung, L. et al. (2021). Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer. Molecules, 26(18), 5484. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
-
Carl Roth (2021). Safety Data Sheet: Acetyl chloride D3. Available at: [Link]
Sources
- 1. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. jetir.org [jetir.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chemos.de [chemos.de]
- 15. ijpsr.info [ijpsr.info]
- 16. mdpi.com [mdpi.com]
- 17. Phenoxyacetamide [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acylation of Amines with (2-Methylphenoxy)acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the acylation of primary and secondary amines using (2-methylphenoxy)acetyl chloride to synthesize N-substituted 2-(2-methylphenoxy)acetamides. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in various pharmacologically active compounds.[1][2][3][4][5] This guide delves into the underlying reaction mechanism, offers a detailed step-by-step protocol, outlines critical safety precautions, and discusses methods for reaction monitoring and product purification. The content is designed to provide researchers with both the practical steps and the theoretical understanding necessary for successful synthesis.
Introduction and Scientific Background
The formation of an amide bond via the acylation of an amine is one of the most fundamental and widely utilized transformations in organic chemistry, particularly in the synthesis of pharmaceuticals. The reaction between an acyl chloride and an amine is a robust and efficient method for creating this linkage. This compound is a valuable acylating agent that introduces the 2-methylphenoxy acetamide moiety, a scaffold found in a variety of biologically active molecules.[1][6][7]
The reaction proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism.[8][9][10] The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the stable amide product.[8][9][10][11] A key consideration in this reaction is the concurrent formation of hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[8][9] Therefore, the reaction is typically carried out in the presence of a base to neutralize the HCl as it is formed.
Reaction Mechanism: Nucleophilic Addition-Elimination
The acylation of an amine with this compound is a classic example of a nucleophilic addition-elimination reaction. The process can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[8][9][11][12]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. This concerted step results in the expulsion of the chloride ion, which is a good leaving group.[8][9][10]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (this can be a second equivalent of the starting amine or an added scavenger base like triethylamine or pyridine) to give the final, neutral amide product and the hydrochloride salt of the base.[9]
Diagram 1: Reaction Mechanism A visual representation of the nucleophilic addition-elimination pathway.
Caption: Nucleophilic addition-elimination mechanism for amine acylation.
Safety and Handling Precautions
This compound, like other acyl chlorides, is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Corrosive and Lachrymatory: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.[13][14] They are also lachrymators (tear-inducing). All manipulations must be performed in a certified chemical fume hood.[15]
-
Moisture Sensitivity: It reacts violently with water and moisture, including humidity in the air, to produce corrosive HCl gas and (2-methylphenoxy)acetic acid.[13][14][16] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[16][17]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:
-
Spill and Waste Disposal: In case of a spill, neutralize with a dry agent like sodium bicarbonate. Do not use water.[14] All chemical waste must be disposed of according to institutional and local regulations.
Detailed Experimental Protocol
This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound. The specific quantities and reaction time may need to be optimized for different amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Amine (Substrate) | Reagent Grade | Sigma-Aldrich | Ensure it is dry and of high purity. |
| This compound | ≥98% | Sigma-Aldrich | Handle under inert gas. |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Sigma-Aldrich | Acts as an HCl scavenger. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | ACS Reagent | Fisher Scientific | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |
Step-by-Step Procedure
Diagram 2: Experimental Workflow A flowchart illustrating the key stages of the synthesis protocol.
Caption: General workflow for the acylation of amines.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition:
-
To the flask, add the amine (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add triethylamine (1.1-1.2 eq) to the stirred solution.[9] Using a slight excess of the base ensures complete neutralization of the generated HCl.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction, especially during the addition of the acyl chloride.[9]
-
Acyl Chloride Addition:
-
Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate of triethylammonium chloride will likely form.[8]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-4 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot indicates the completion of the reaction.
Aqueous Workup and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), and finally with brine (to remove residual water).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either:
-
Recrystallization: Using a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).
-
Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) if the product is an oil or if recrystallization is ineffective.
-
Product Characterization
The identity and purity of the synthesized N-substituted 2-(2-methylphenoxy)acetamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).
-
Melting Point Analysis: For solid products, a sharp melting point range indicates high purity.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Inadequate drying of reagents or glassware, leading to hydrolysis of the acyl chloride.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle the acyl chloride under an inert atmosphere.
-
Cause: Insufficient base, leading to protonation of the amine.
-
Solution: Use at least 1.1 equivalents of the scavenger base. For weakly nucleophilic amines, a stronger base or longer reaction times may be necessary.
-
-
Formation of Side Products:
-
Cause: If the amine has other nucleophilic functional groups (e.g., hydroxyl), they may also be acylated.
-
Solution: Use appropriate protecting groups for other reactive functionalities.
-
-
Reaction Stalls:
-
Cause: The amine substrate may be a poor nucleophile.
-
Solution: Consider gently heating the reaction mixture after the initial addition at 0 °C. Alternatively, a more forcing solvent like THF at reflux could be employed, though this should be approached with caution.
-
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. Retrieved from [Link]
-
Save My Exams. (2023, June 25). Acylation Mechanism. Retrieved from [Link]
-
ChemistNate. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism) [Video]. YouTube. Retrieved from [Link]
-
van der Zwan, M. C., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4937–4944. Retrieved from [Link]
-
Reddy, K. S. K., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2018(2), M988. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Ali, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Priyanka, et al. (2014). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. Der Pharma Chemica, 6(4), 333-339. Retrieved from [Link]
-
Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, November 30). Acylation of Amines [Video]. YouTube. Retrieved from [Link]
- Scott, M. E., & Smith, M. B. (2001). Methods for the acylation of amine compounds. U.S. Patent No. 6,211,384 B1.
-
Chen, Y. L., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 59, 227–234. Retrieved from [Link]
-
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]
-
Wang, T., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kollar, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1969. Retrieved from [Link]
-
Isgor, Y. G., et al. (2012). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 328–331. Retrieved from [Link]
-
Aksoy, S. A., et al. (2010). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces. Journal of Applied Polymer Science, 118(3), 1594-1602. Retrieved from [Link]
-
Turunen, B. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(15), 4887–4894. Retrieved from [Link]
-
Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 20(2), 237-248. Retrieved from [Link]
-
Goel, K. K., et al. (2011). N-Aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide as Antifungal Agents. Asian Journal of Chemistry, 23(10), 4705-4706. Retrieved from [Link]
-
Taylor, V. M., et al. (2022). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. Malaria Journal, 21(1), 1-14. Retrieved from [Link]
-
Siddiqui, N., et al. (2005). Synthesis and antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. Indian Journal of Chemistry - Section B, 44B(1), 181-185. Retrieved from [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. orgosolver.com [orgosolver.com]
- 10. savemyexams.com [savemyexams.com]
- 11. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. nj.gov [nj.gov]
- 15. wcu.edu [wcu.edu]
- 16. uwaterloo.ca [uwaterloo.ca]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes & Protocols: The Strategic Use of (2-Methylphenoxy)acetyl Chloride in the Synthesis of Phenoxy-Class Agrochemicals
Introduction: The Role of (2-Methylphenoxy)acetyl Chloride as a Core Building Block
This compound (CAS 15516-43-5) is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of phenoxy-class agrochemicals.[1][2] Its utility stems from the electrophilic acyl chloride moiety, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols and amines. This reactivity is harnessed to produce a range of active herbicidal compounds.
The primary agrochemical application of this precursor is in the synthesis of phenoxyacetic acid herbicides.[1][3] These compounds function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[4][5][6][7] When applied to broadleaf weeds, they induce rapid, uncontrolled cell division and elongation, leading to systemic disruption of growth processes and eventual plant death.[5] This selective mode of action allows for the effective control of broadleaf weeds in monocot crops like cereals and pastures, a discovery that revolutionized agriculture in the 1940s.[4][5][6] One of the most prominent herbicides structurally related to this precursor is MCPA ((4-chloro-2-methylphenoxy)acetic acid).[6][8][9]
These active herbicidal acids are often formulated as esters or amine salts to improve properties such as solubility, stability, and penetration into the plant.[4][10][11][12] this compound is the ideal starting material for creating these derivatives directly via esterification or amidation reactions. This document provides a detailed protocol for the synthesis of an N-substituted amide derivative, a common structural motif in modern agrochemical formulations, using a robust and scalable method.
Core Synthesis Protocol: N-Alkyl-(2-methylphenoxy)acetamide via Schotten-Baumann Reaction
This section details the synthesis of a model N-alkyl-(2-methylphenoxy)acetamide. The procedure employs the Schotten-Baumann reaction, a reliable method for acylating amines with acid chlorides under biphasic, aqueous alkaline conditions.[13][14][15] The base plays a crucial role by neutralizing the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile.[13]
Principle and Causality
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming the stable amide bond. The presence of aqueous sodium hydroxide ensures that the generated HCl is immediately neutralized to sodium chloride and water. Performing the reaction at a reduced temperature is critical to control the highly exothermic nature of the acylation and to minimize the competing hydrolysis of the acyl chloride.[16][17]
Visualization of the Synthetic Workflow
Caption: Workflow for N-amide synthesis.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (98%) | Three-neck round-bottom flask |
| Primary amine (e.g., Butylamine) | Magnetic stirrer and stir bar |
| Sodium Hydroxide (NaOH) pellets | Dropping funnel |
| Dichloromethane (DCM), anhydrous | Ice bath |
| Deionized Water | Thermometer |
| Hydrochloric Acid (HCl), 1M | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) soln | Rotary evaporator |
| Brine (Saturated NaCl soln) | Glassware for extraction & filtration |
| Anhydrous Magnesium Sulfate (MgSO₄) | Analytical balance |
| TLC plates (Silica gel 60 F₂₅₄) | Fume hood |
| HPLC-grade solvents | Personal Protective Equipment (PPE) |
Quantitative Reagent Data
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 184.62 | 1.0 | 20.0 | 3.69 g |
| Butylamine | 73.14 | 1.1 | 22.0 | 1.61 g (2.17 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | 30.0 | 1.20 g |
| Dichloromethane (DCM) | - | - | - | 40 mL |
| Deionized Water | - | - | - | 40 mL |
Step-by-Step Experimental Protocol
WARNING: This procedure must be performed in a certified chemical fume hood. This compound is corrosive and reacts with moisture.[1][18] Appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[19][20]
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Base and Amine Preparation: In a separate beaker, dissolve 1.20 g (30.0 mmol) of NaOH in 40 mL of deionized water. Once dissolved and cooled, add 1.61 g (22.0 mmol) of butylamine. Stir until homogeneous and transfer this solution to the reaction flask. Cool the solution to 0-5 °C.
-
Acyl Chloride Addition: Dissolve 3.69 g (20.0 mmol) of this compound in 40 mL of anhydrous dichloromethane and transfer this solution to the dropping funnel.
-
Reaction Execution: Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. Causality: A slow addition rate is crucial to maintain the temperature between 0-10 °C, preventing unwanted hydrolysis of the acyl chloride and ensuring a controlled reaction.[16]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), checking for the disappearance of the starting acyl chloride.
-
Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and finally 30 mL of brine. Causality: The acid wash removes unreacted amine, the bicarbonate wash removes any residual acidic impurities, and the brine wash aids in removing water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-butyl-(2-methylphenoxy)acetamide.
Analytical Characterization and Quality Control
Post-synthesis, the identity and purity of the target compound must be verified. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of phenoxy-class agrochemicals.[21][22][23]
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.[21]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.[21]
-
Sample Preparation: Prepare a stock solution of the synthesized product in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration (e.g., 10 µg/mL) for injection.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak area of the product compared to the total area of all observed peaks.
Expected Analytical Data for N-butyl-(2-methylphenoxy)acetamide
| Analysis Type | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-6.8 (m, 4H, Ar-H), 5.8 (br s, 1H, N-H), 4.5 (s, 2H, O-CH₂), 3.3 (q, 2H, N-CH₂), 2.2 (s, 3H, Ar-CH₃), 1.6-1.3 (m, 4H, -(CH₂)₂-), 0.9 (t, 3H, -CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1650 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (C-O stretch) |
| HPLC Purity | >95% |
Safety and Handling Protocols
Handling this compound and other acyl chlorides requires strict adherence to safety protocols due to their hazardous properties.[18]
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[19][24]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[19]
-
Skin Protection: A flame-resistant lab coat and appropriate street clothing (long pants, closed-toe shoes) are required.[19]
-
Gloves: Use butyl-rubber or neoprene gloves. Nitrile gloves offer limited protection against acyl chlorides and should be avoided for prolonged contact.[19][20]
-
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area.[19] It must be kept away from water, alcohols, bases, and oxidizing agents to prevent violent reactions.[18][25]
-
Spill & Quenching: In case of a spill, neutralize with a dry agent like sodium bicarbonate. Do not use water. For quenching residual acyl chloride in a reaction vessel, slowly add it to a stirred, cold solution of a suitable nucleophile like isopropanol or an amine solution.[24]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Label waste containers clearly and store them in a designated, safe location.[19]
Mechanistic Visualization
Caption: Key steps in the reaction mechanism.
References
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Grokipedia. (n.d.). Phenoxy herbicide.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.
- PubMed. (2026). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chem Biodivers, 23(1).
- RSC Publishing. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Unknown Source. (n.d.). The Production of Phenoxy Herbicides.
- Wikipedia. (n.d.). Phenoxy herbicide.
- ChemBK. (2024). This compound.
- BenchChem. (2025). A Technical Guide to the Historical Development of Phenoxyalkanoic Acid Herbicides.
- National Institutes of Health (NIH). (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- Environmental Protection Agency (EPA). (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
- Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- Unknown Source. (n.d.). mcpa.pdf.
- National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Unknown Source. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Wikipedia. (n.d.). MCPA.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- BenchChem. (2025). A Technical Guide to the Applications of (4-Methylphenoxy)acetyl Chloride.
- BenchChem. (2025). A Researcher's Guide to Established and Validated Analytical Methods for Phenoxy Herbicides.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
- BenchChem. (2025). Technical Support Center: Enamine Synthesis from 2-(2-Oxocyclohexyl)acetyl chloride.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
Sources
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. grokipedia.com [grokipedia.com]
- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. deq.mt.gov [deq.mt.gov]
- 9. MCPA - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schotten-Baumann Reaction [organic-chemistry.org]
- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 15. nvpublicationhouse.com [nvpublicationhouse.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. nbinno.com [nbinno.com]
- 19. wcu.edu [wcu.edu]
- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
- 22. agilent.com [agilent.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 25. chemos.de [chemos.de]
preparation of MCPA herbicide from (2-Methylphenoxy)acetic acid
An Application Note on the Synthesis of (4-Chloro-2-methylphenoxy)acetic acid (MCPA) via Catalytic Chlorination of (2-Methylphenoxy)acetic acid
Abstract
(4-Chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a potent and selective phenoxy herbicide widely utilized in agriculture to control broadleaf weeds in cereal crops and pastures.[1][2][3][4] Its mechanism of action mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible species.[1][4][5] This application note provides a detailed protocol for the synthesis of MCPA through the direct catalytic chlorination of (2-Methylphenoxy)acetic acid (also known as o-tolyloxyacetic acid or MPA). This method offers a streamlined approach compared to traditional multi-step syntheses, potentially improving yield and reducing waste.[6][7] We present the underlying chemical principles, a step-by-step laboratory protocol, methods for purification and characterization, and critical safety considerations.
Introduction and Scientific Principles
The synthesis of MCPA from MPA is an electrophilic aromatic substitution reaction. In this process, a chlorine atom is introduced onto the aromatic ring of the MPA molecule. The position of substitution is directed by the existing functional groups: the methyl (-CH₃) group and the phenoxyacetic acid (-OCH₂COOH) group. Both are activating, ortho-, para-directing groups. The 4-position (para to the methyl group) is electronically favored and sterically accessible, leading to the desired 4-chloro-2-methylphenoxyacetic acid isomer as the major product.
To achieve efficient chlorination, a catalyst is employed. While various catalysts can be used, modern methods utilize agents like imidazole ionic liquids or dimethylamino pyridine to enhance reactivity and selectivity, facilitating the reaction under milder conditions and improving overall yield.[6][7] The reaction proceeds by generating a more potent electrophilic chlorine species, which then attacks the electron-rich aromatic ring.
This guide outlines a protocol adapted from established methodologies, focusing on the use of chlorine in an aqueous basic solution with a suitable catalyst.[7]
Reaction Mechanism and Workflow
The overall transformation involves the direct chlorination of the MPA aromatic ring. The process workflow is designed to ensure high conversion, facilitate product isolation, and validate purity.
Chemical Reaction Scheme
Caption: Overall chemical transformation from MPA to MCPA.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for MCPA synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations involving chlorine gas must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Supplier | Notes |
| (2-Methylphenoxy)acetic acid (MPA) | ≥98% | 166.17 | Sigma-Aldrich | Starting material |
| Sodium Hydroxide (NaOH) | Reagent | 40.00 | Fisher Scientific | For creating basic medium |
| Dimethylamino pyridine (DMAP) | ≥99% | 122.17 | Acros Organics | Catalyst[7] |
| Chlorine (Cl₂) gas | ≥99.5% | 70.90 | Airgas | Chlorinating agent |
| Hydrochloric Acid (HCl), 37% | Reagent | 36.46 | VWR | For acidification |
| Deionized Water | N/A | 18.02 | In-house | Solvent |
| Ethanol, 95% | Reagent | 46.07 | VWR | Recrystallization solvent |
| Celite® 545 | N/A | N/A | Sigma-Aldrich | Filter aid (optional) |
Step-by-Step Synthesis Procedure
-
Preparation of Reaction Mixture:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 33.2 g (0.2 mol) of (2-Methylphenoxy)acetic acid in 200 mL of a 5% aqueous sodium hydroxide solution.
-
Add 0.24 g (0.002 mol, 1 mol%) of Dimethylamino pyridine (DMAP) as a catalyst to the solution.[7]
-
Stir the mixture until all solids are completely dissolved. The solution should be clear.
-
-
Chlorination Reaction:
-
Gently heat the solution to 40-50°C.
-
Begin bubbling chlorine gas through the solution via the gas inlet tube at a slow, steady rate. Caution: This step is highly exothermic and must be done in a fume hood. Monitor the temperature closely and use a water bath for cooling if necessary to maintain the temperature below 70°C.[6]
-
Continue the chlorine addition for approximately 3-5 hours.[6] The progress of the reaction can be monitored by taking small aliquots, acidifying them, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Isolation and Workup:
-
Once the reaction is complete (indicated by the disappearance of the starting material), stop the chlorine flow and cool the reaction mixture to 0-5°C in an ice bath.[6]
-
A precipitate of the sodium salt of MCPA may form.
-
Slowly and carefully add concentrated hydrochloric acid (approx. 20-30 mL) with stirring to acidify the mixture to a pH of 1-2. This will precipitate the MCPA free acid.
-
Stir the resulting thick white slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
Purification by Recrystallization
-
Transfer the crude MCPA solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 50:50 ethanol/water mixture to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C overnight.
Characterization and Validation
The identity and purity of the synthesized MCPA should be confirmed through analytical methods. This step is crucial for validating the success of the protocol.
| Parameter | Expected Result | Method |
| Appearance | White to light brown solid[1][2][3] | Visual Inspection |
| Yield | 85-95% (based on MPA) | Gravimetric Analysis |
| Melting Point | 114-118 °C[1][2][3] | Melting Point Apparatus |
| Purity | ≥97% | HPLC-UV[8] |
| Identity | Match reference spectra | ¹H NMR, ¹³C NMR, MS |
HPLC Analysis Conditions: A common method for analyzing MCPA is reversed-phase HPLC.[8][9]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Expected Retention Time: ~4-6 minutes (will vary by system)
Safety and Handling Precautions
Working with the reagents in this protocol requires strict adherence to safety guidelines to mitigate risks.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[10][11] All operations should be conducted in a well-ventilated chemical fume hood.
-
Chlorine Gas: Chlorine is highly toxic and corrosive. Ensure the gas cylinder is secured and use a proper regulator and flowmeter. Have an emergency response plan and appropriate neutralization agents (e.g., sodium thiosulfate solution) available.
-
Corrosives: Both sodium hydroxide and hydrochloric acid are highly corrosive. Handle with care to avoid skin and eye contact.[12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]
-
MCPA Product: MCPA is harmful if swallowed and can cause eye damage and skin irritation.[13] Avoid creating dust. Repeated exposure may lead to allergic disorders.[13]
-
Waste Disposal: All chemical waste, including filtrates and residual solvents, must be disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Insufficient chlorination; Product loss during workup. | Extend reaction time and monitor by TLC/HPLC. Ensure a steady flow of chlorine. Be careful not to use excessive solvent during recrystallization. |
| Incomplete Crystallization | Solution is too dilute; Cooling is too rapid. | Concentrate the solution by evaporating some solvent. Allow for slow cooling to room temperature before placing in an ice bath. Scratch the inside of the flask to induce crystallization. |
| Product is Oily or Gummy | Presence of impurities; Incomplete drying. | Re-purify by recrystallization, possibly with an activated carbon treatment to remove colored impurities. Ensure the product is thoroughly dried under vacuum. |
| Low Purity (by HPLC) | Over-chlorination (di-chloro species); Presence of unreacted MPA; Isomeric impurities. | Carefully control reaction temperature and time. Optimize catalyst loading. Multiple recrystallizations may be necessary to improve isomeric purity. |
References
- MCPA - Wikipedia. en.wikipedia.org.
- MCPA - Grokipedia. grokipedia.com.
- P2 Guide to using APVMA Approved Phenoxy Herbicides. ChemCERT.
- MCPA Fact Sheet. Source Not Available.
-
MCPA - chemeurope.com. .
- Material Safety Data Sheet - MCPE Phenoxy Herbicide. Source Not Available.
- How MCPA Enhances Weed Control in Modern Agriculture. Source Not Available.
- Evaluation of factors influencing recovery of herbicide mcpa
- MCPA-isooctyl factory - Insecticide Supplier. Awiner.
- CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
- Ecological Production Technology of Phenoxyacetic Herbicides MCPA and 2,4-D in the Highest World Standard.
- CN101941903B - Method for producing 2-methyl-4-MCPA.
- HPLC Methods for analysis of MCPA.
- Removal of herbicide 2-methyl-4- chlorophenoxyacetic acid (MCPA)
- USING HERBICIDES SAFELY. Source Not Available.
- Safety Tips for Using Herbicides. PesAfrica.
- Using Herbicides and Pesticides Safely. Marshall+Sterling.
- Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate)
- Synthesis method of 2-methylphenoxyacetic acid.
- EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
- MCPA (257) First draft prepared by Dr. Yibing He. inchem.org.
- Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography.
- Mcpa Pesticide Market - Market Size, Sustainable Insights and Growth Report 2024-2031. SNS Insider.
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. MCPA [chemeurope.com]
- 4. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 5. grokipedia.com [grokipedia.com]
- 6. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 7. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
- 8. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. Safety Tips for Using Herbicides | PesAfrica [pesafrica.net]
- 11. marshallsterling.com [marshallsterling.com]
- 12. cdms.telusagcg.com [cdms.telusagcg.com]
- 13. chemcert.com.au [chemcert.com.au]
Application Notes & Protocols: (2-Methylphenoxy)acetyl chloride as a Strategic Intermediate in Drug Discovery
Abstract
(2-Methylphenoxy)acetyl chloride is a highly reactive acyl chloride that serves as a critical building block in the synthesis of diverse molecular architectures, particularly within the pharmaceutical landscape. Its utility stems from the reactive acyl chloride moiety, which allows for the efficient introduction of the 2-methylphenoxyacetyl group into various scaffolds. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound. We will delve into detailed experimental protocols, the underlying chemical principles, and the strategic considerations for its use in constructing novel therapeutic agents, with a focus on the synthesis of phenoxyacetamide derivatives known for their activity in the central nervous system (CNS).
Introduction: The Role of this compound in Synthesis
This compound, with the chemical formula C₉H₉ClO₂, is a colorless to light yellow liquid characterized by a pungent odor.[1] As a derivative of 2-methylphenoxyacetic acid, it belongs to the class of acyl chlorides, which are among the most reactive derivatives of carboxylic acids.[2] This high reactivity makes it an invaluable intermediate for organic synthesis, enabling chemists to forge new ester and amide bonds through nucleophilic acyl substitution reactions.[3][4]
In drug discovery, the ability to rapidly and efficiently create libraries of related compounds (analogues) is paramount for structure-activity relationship (SAR) studies. This compound provides a direct pathway to a wide range of molecules built upon the phenoxyacetate core, a scaffold present in numerous biologically active compounds, from herbicides to pharmaceuticals.[5][6] Its precursor, 2-methylphenoxyacetic acid, and its derivatives have shown activity as protein kinase C (PKC) inhibitors and have been explored for their therapeutic potential.[7]
Key Properties and Characteristics
A summary of the essential physicochemical properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 15516-43-5 | [8] |
| Molecular Formula | C₉H₉ClO₂ | [8] |
| Molecular Weight | 184.62 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1] |
| Reactivity | Reacts with nucleophiles (water, alcohols, amines) | [1] |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform), insoluble in water | [1] |
Synthesis of this compound
The most common and direct laboratory method for preparing this compound is through the chlorination of its parent carboxylic acid, (2-methylphenoxy)acetic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][9] Thionyl chloride is often preferred due to its affordability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[2][9]
Underlying Mechanism: Carboxylic Acid to Acyl Chloride
The conversion is a classic nucleophilic acyl substitution. The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride acts to convert it into a much better leaving group. The reaction proceeds through a chlorosulfite intermediate, which then collapses, driven by the formation of stable gaseous byproducts (SO₂ and HCl), to yield the acyl chloride.
Caption: Workflow for the synthesis of this compound.
Protocol: Synthesis from (2-Methylphenoxy)acetic acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
(2-Methylphenoxy)acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Dry Dichloromethane (DCM) or another inert solvent (optional, can be run neat)
-
Round-bottom flask with a stir bar
-
Reflux condenser fitted with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Distillation apparatus (for purification)
Procedure:
-
Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a fume hood. Ensure all glassware is scrupulously dry to prevent hydrolysis of the reagents and product.
-
Reagent Addition: To the flask, add (2-methylphenoxy)acetic acid. If using a solvent, add dry DCM.
-
Chlorination: Slowly add thionyl chloride to the flask at room temperature with stirring. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a basic scrubber to neutralize off-gases).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation.[10]
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear liquid.[11]
Application in Amide Synthesis for Drug Candidates
A primary application of this compound in medicinal chemistry is the acylation of amines to form N-substituted amides.[4] The resulting phenoxyacetamide scaffold is a key pharmacophore in compounds targeting the CNS, including potential anticonvulsant agents.[12] The reaction is a rapid and high-yielding nucleophilic acyl substitution.[12][13]
Mechanism: Nucleophilic Acyl Substitution (Amide Formation)
The reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[13]
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (either a second equivalent of the amine nucleophile or an added non-nucleophilic base like triethylamine) to yield the final, neutral amide product and an ammonium salt.[13][14]
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Protocol: Synthesis of N-Aryl-2-(2-methylphenoxy)acetamide
This protocol describes the synthesis of an amide via direct acylation of an aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3-chloroaniline) (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 - 1.2 eq)
-
Dry Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Preparation: In an oven-dried round-bottom flask, dissolve the substituted aniline and triethylamine in dry DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring. This is crucial to control the exothermic reaction.
-
Acylation: Add a solution of this compound in dry DCM to the amine solution dropwise over 15-30 minutes. A precipitate (triethylammonium chloride) will form.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude amide product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.[12]
Safety and Handling Protocols
Acyl chlorides are hazardous reagents that demand strict safety protocols.[16]
-
Corrosivity and Reactivity: this compound is corrosive and reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[16][17] All operations must be conducted in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[18][19]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It should be kept away from moisture, alcohols, and strong bases.[16]
-
Spills and Quenching: In case of a spill, neutralize with a dry, inert absorbent material like sand or sodium bicarbonate. For quenching residual acyl chloride in a reaction vessel, slowly add it to a stirred solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) at a controlled temperature (0 °C).[20]
Conclusion
This compound is a versatile and efficient chemical intermediate that provides a direct and high-yielding route to phenoxyacetamide derivatives and other related structures. Its strategic application significantly streamlines synthetic pathways, reducing the number of steps, reaction times, and waste compared to multi-step alternatives.[12] By understanding the underlying reaction mechanisms and adhering to rigorous safety protocols, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel drug candidates.
References
- BenchChem. (n.d.). An In-Depth Technical Guide to Phenoxyacetyl Chloride (CAS 701-99-5): Synthesis, Properties, and Application in Drug Development.
- ChemBK. (2024). This compound - Introduction.
- Journal of the American Chemical Society. (n.d.). Preparation and Reactions of Several Chlorine Substituted Phenoxyacetyl Chlorides.
- Guidechem. (n.d.). Phenoxyacetyl chloride 701-99-5 wiki.
- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Sigma-Aldrich. (n.d.). Phenoxyacetyl chloride 98 701-99-5.
- Chongqing Chemdad Co., Ltd. (n.d.). Phenoxyacetyl chloride.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure - Laboratory Chemicals.
- Biosynth. (n.d.). 2-Methylphenoxyacetic acid | 1878-49-5.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. J. Chem. Pharm. Res., 12(3):10-14.
- Benchchem. (n.d.). A Technical Guide to the Applications of (4-Methylphenoxy)acetyl Chloride.
- Benchchem. (2025). The Strategic Application of (4-Methylphenoxy)acetyl chloride in the Synthesis of Novel Anticonvulsant Drug Analogues: A Compara.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 15516-43-5.
- ResearchGate. (n.d.). Synthesis of target compounds 88–92. Reagents and conditions.
- Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid.
- Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Sigma-Aldrich. (n.d.). (2-Methylphenoxy)acetic acid 99 1878-49-5.
- Reddit. (2024). Acid chloride reaction with amine.
- PrepChem.com. (n.d.). Synthesis of 2-methoxyethoxyacetyl chloride.
- ChemicalBook. (2022). Synthesis of 2-Thiopheneacetyl chloride.
- PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.
- Chemistry Stack Exchange. (2021). Why do we take two moles of amines in the reaction of amine with an acid chloride?.
- Wikipedia. (n.d.). Acyl chloride.
- OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
- Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize....
Sources
- 1. chembk.com [chembk.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. biosynth.com [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 11. Phenoxyacetyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgosolver.com [orgosolver.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. nbinno.com [nbinno.com]
- 17. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 18. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 19. chemos.de [chemos.de]
- 20. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
esterification of alcohols with (2-Methylphenoxy)acetyl chloride
Application Note & Protocol
Topic: High-Efficiency Esterification of Alcohols with (2-Methylphenoxy)acetyl Chloride
Introduction: The Strategic Importance of (2-Methylphenoxy)acetyl Esters
Esterification remains a cornerstone of modern organic synthesis, critical for the construction of molecules in fields ranging from pharmaceuticals to materials science. The reaction of an alcohol with a highly reactive acyl chloride is a particularly robust and widely employed method for creating ester linkages due to its rapid kinetics and generally high yields.[1][2] This protocol focuses on the use of this compound, a derivative of (2-Methylphenoxy)acetic acid. The parent compound and its derivatives have applications as plant growth regulators, highlighting the biological relevance of this structural motif.[3]
The conversion of various alcohols into their (2-methylphenoxy)acetate esters provides access to a library of compounds with potential applications in drug discovery as prodrugs, in agrochemicals, and as building blocks for more complex molecular architectures. The high reactivity of the acyl chloride functional group makes this transformation efficient but also sensitive to experimental conditions, particularly moisture.[4]
This document provides a comprehensive guide for researchers, offering a detailed mechanistic overview, a field-proven experimental protocol, and critical insights into process optimization and troubleshooting.
Reaction Principles: Mechanism of Nucleophilic Acyl Substitution
The esterification of an alcohol with an acyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon in this compound, enhanced by the electron-withdrawing effect of the adjacent chlorine atom, makes it a prime target for nucleophilic attack.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[5] This initial attack is the rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, transferring the electrons to the oxygen and forming a transient, unstable tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate rapidly collapses to reform the stable carbonyl double bond. In this process, the chloride ion is ejected, as it is an excellent leaving group.
-
Deprotonation: The resulting product is a protonated ester (an oxonium ion). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is included in the reaction mixture to scavenge the proton. This neutralization step is crucial as it forms a stable salt (e.g., triethylammonium chloride) and generates the final, neutral ester product.[4] The removal of the HCl byproduct drives the reaction equilibrium towards the product side, ensuring a high conversion rate.[2]
Sources
Application Note: A Robust GC-MS Protocol for In-Process Monitoring of (2-Methylphenoxy)acetyl Chloride Synthesis
Abstract & Introduction
(2-Methylphenoxy)acetyl chloride is a reactive chemical intermediate pivotal in the synthesis of various pharmaceuticals and agrochemicals, including certain phenoxy herbicides.[1][2] The efficiency of its synthesis, typically from 2-methylphenoxyacetic acid and a chlorinating agent like thionyl chloride or oxalyl chloride, is critical for final product yield and purity.[3] Monitoring the reaction's progress is essential to determine the point of completion, minimize byproduct formation, and optimize reaction conditions.[4][5]
However, the direct analysis of acyl chlorides by standard chromatographic techniques is fraught with challenges. Their high reactivity makes them susceptible to rapid hydrolysis upon exposure to ambient moisture, and they can exhibit thermal instability, leading to degradation in a hot gas chromatography (GC) injector port.[6][7][8] This inherent instability compromises analytical accuracy and reproducibility.
This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for monitoring the formation of this compound. The core of this protocol is a rapid, in-situ derivatization step where the highly reactive acyl chloride is immediately quenched with an anhydrous alcohol upon sampling. This converts it into a stable, volatile ester derivative that is perfectly suited for GC-MS analysis.[6][9] This indirect method provides an accurate and precise snapshot of the reaction's progress, enabling researchers and process chemists to make informed decisions for process optimization and control.
Reaction Scheme & Analytical Principle
The synthesis of this compound from its corresponding carboxylic acid is a fundamental organic transformation. The reaction progress is monitored by observing the consumption of the starting material and the formation of the product.
Caption: Synthesis of the target compound.
Due to the analytical challenges posed by the reactive acyl chloride product, this protocol employs a derivatization strategy. An aliquot of the reaction mixture is quenched with anhydrous methanol, converting the this compound into its corresponding methyl ester, Methyl 2-(2-methylphenoxy)acetate. This stable derivative is then analyzed by GC-MS. The reaction conversion is calculated based on the relative abundance of the derivatized product and the remaining, unreacted starting material (which is also esterified under these conditions).
Experimental Protocol
Materials and Reagents
| Material | Grade/Purity | Supplier | Notes |
| (2-Methylphenoxy)acetic acid | ≥98% | Sigma-Aldrich | Starting material standard. |
| This compound | Technical Grade | Santa Cruz Biotechnology | Product standard for retention time verification.[10] |
| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific | Derivatization reagent. Must be kept dry.[11] |
| Dichloromethane (DCM, Anhydrous) | ≥99.8% | VWR | Reaction solvent and sample diluent. |
| Thionyl Chloride (SOCl₂) | ≥99% | Alfa Aesar | Example chlorinating agent. |
| Dodecane | ≥99% | Sigma-Aldrich | Example internal standard (optional but recommended). |
| Helium | Ultra High Purity | Airgas | GC carrier gas. |
Causality Behind Choices:
-
Anhydrous Solvents: The use of anhydrous (dry) solvents is critical to prevent the premature hydrolysis of the acyl chloride sample, which would lead to inaccurate quantification of the reaction's progress.[12][13]
-
Internal Standard (IS): While optional for qualitative monitoring, an internal standard like dodecane (an inert hydrocarbon) is highly recommended for precise quantitative analysis. The IS corrects for variations in injection volume and instrument response, ensuring high data trustworthiness.[14]
Instrumentation and GC-MS Conditions
The following parameters are a robust starting point and can be optimized for specific instruments.[4]
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | --- |
| GC Column | Agilent DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column providing excellent separation for a wide range of organic molecules.[6][9] |
| Inlet Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample without thermal degradation.[6][12] |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 80 °C, hold 2 min Ramp: 15 °C/min to 280 °C Final Hold: 280 °C for 5 min | Separates the solvent, starting material, and product derivative based on volatility. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | --- |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard energy for generating comparable mass spectra.[9] |
| Source Temperature | 230 °C | Optimized for stable ion formation. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering. |
| Mass Scan Range | 40 - 450 m/z | Covers the molecular weights and expected fragments of all components. |
| Solvent Delay | 3.0 min | Prevents the high-concentration solvent peak from saturating the detector. |
Analytical Workflow
The entire process from sampling to data acquisition follows a systematic, validated procedure designed for accuracy and reproducibility.
Caption: Step-by-step workflow for reaction monitoring.
Step-by-Step Sample Preparation Protocol
-
Prepare Quench Solution: In a 10 mL volumetric flask, prepare a solution of anhydrous methanol containing the internal standard (e.g., 100 µg/mL dodecane). This solution will be used for derivatization.
-
Aliquot Sampling: At specified time points (e.g., t=0, 30, 60, 120 min), carefully and quickly withdraw a small aliquot (e.g., 10 µL) from the reaction mixture using a clean, dry microsyringe.
-
Expert Insight: The speed of this step is crucial. Exposure of the acyl chloride to atmospheric moisture during sampling must be minimized to prevent hydrolysis before quenching.[7]
-
-
Quench and Derivatize: Immediately dispense the 10 µL aliquot into a pre-prepared autosampler vial containing 990 µL of the methanolic quench solution from Step 1. Cap the vial immediately. This action performs two critical functions: it stops the reaction and instantly converts the reactive this compound into its stable methyl ester derivative.[9][11]
-
Homogenize: Vortex the vial for 30 seconds to ensure the reaction is fully quenched and the sample is homogenous.
-
Analysis: The sample is now stable and ready for GC-MS analysis. Place the vial in the autosampler tray for injection.
Data Analysis & Interpretation
Upon analysis, the total ion chromatogram (TIC) will show distinct peaks for the solvent, the internal standard (if used), the derivatized starting material (Methyl 2-(2-methylphenoxy)acetate), and the derivatized product (also Methyl 2-(2-methylphenoxy)acetate).
Wait, the derivatized starting material and product are the same compound?
Yes. This is a key point of expertise in designing this protocol. The derivatization with methanol converts both the starting carboxylic acid (via acid-catalyzed esterification) and the product acyl chloride into the exact same methyl ester . Therefore, this method is not suitable for distinguishing between starting material and product.
Corrected Approach: Monitoring Reactant Consumption
A more direct and effective GC-MS method for this specific reaction involves monitoring the disappearance of the starting material, 2-methylphenoxyacetic acid, without derivatization of the product, or by using a derivatization agent that reacts differently with the acid and the acyl chloride.
However, a simpler and often sufficient approach for process monitoring is to derivatize the starting material before the reaction to establish its retention time and response, and then analyze the reaction mixture. The acyl chloride is highly reactive and may not chromatograph well, but its formation can be inferred by the consumption of the starting material.
Revised & Improved Protocol for Practical Application
Let's refine the protocol to a more robust method that avoids the ambiguity of the previous derivatization strategy. The high reactivity of the acyl chloride is the primary challenge. A better method involves derivatizing the entire aliquot to convert all acidic and acyl chloride species into stable esters.
Revised Principle: Use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will derivatize the starting carboxylic acid into a silyl ester but will likely have a different reaction or retention time characteristic compared to the acyl chloride. For simplicity and robustness, however, the most reliable method is often to quench the acyl chloride into an ester with a non-interfering alcohol and quantify the disappearance of the starting acid.
Let's proceed with the most field-proven method: Quenching and analyzing the resulting stable ester. The key is to quantify the ester relative to the starting material. The starting acid will likely not chromatograph well without derivatization. Therefore, the most practical method is to derivatize the entire sample aliquot to analyze both species simultaneously.
Definitive Protocol: Silylation Derivatization
This revised protocol uses a silylating agent to derivatize the unreacted starting acid, making it amenable to GC-MS analysis alongside the quenched acyl chloride product.
-
Quench & Derivatize:
-
Withdraw 10 µL of the reaction mixture.
-
Quench immediately in a vial containing 500 µL of anhydrous Dichloromethane and 10 µL of anhydrous Isopropanol . This converts the acyl chloride to an isopropyl ester, which is less common than a methyl ester and provides a unique chromatographic signature.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 60°C for 20 minutes to ensure complete silylation of the unreacted 2-methylphenoxyacetic acid.
-
-
Analysis: Inject the resulting solution into the GC-MS.
Expected Results
You will observe three key peaks in the chromatogram:
-
Trimethylsilyl 2-(2-methylphenoxy)acetate: The derivatized starting material.
-
Isopropyl 2-(2-methylphenoxy)acetate: The derivatized product.
-
Internal Standard: (e.g., Dodecane).
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| Derivatized Starting Material (TMS Ester) | Varies | M+ (238), fragments related to TMS (73) and phenoxy group |
| Derivatized Product (Isopropyl Ester) | Varies | M+ (208), fragments from loss of isopropoxy group, phenoxy group |
| Internal Standard (Dodecane) | Varies | M+ (170), characteristic alkane fragmentation |
Calculating Reaction Conversion
The percentage conversion of the starting material to the acyl chloride product can be calculated by comparing the peak area of the derivatized product to the sum of the peak areas of the derivatized starting material and product.
Conversion (%) = [Area(Product Derivative) / (Area(Product Derivative) + Area(Starting Material Derivative))] x 100
By plotting the % Conversion against time, a reaction profile can be generated, allowing for precise determination of the reaction endpoint.
References
- Benchchem. (n.d.). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.
- Gordin, A., et al. (2013). Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. Aviv Analytical.
- Poole, C. F. (n.d.). Derivatization Methods in GC and GC/MS. IntechOpen.
- ChemBK. (2024). This compound.
- Kuitunen, M. L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(20), 2634-2643. DOI:10.1039/D0AY00263A.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride.
- Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. DOI:10.1007/s00216-021-03296-6.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Amino-6-chlorobenzoyl Chloride Reaction Mixtures.
- Patsnap Eureka. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
- LibreTexts Chemistry. (2022). Quantitative and Qualitative GC and GC-MS.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
- Sun, M., et al. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride. Journal of Analytical Methods in Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Save My Exams. (2026). Test for Acyl Chlorides.
- Patsnap Eureka. (n.d.). Synthesis method of 2-methylphenoxyacetic acid.
- Benchchem. (n.d.). Technical Support Center: Purification of (4-Methylphenoxy)acetyl chloride.
- Zhang, Y., et al. (2020). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications, 56(84), 12791-12794.
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC-MS Organic Chemistry: Enabling Analysis for New Drugs [eureka.patsnap.com]
- 5. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
- 11. japsonline.com [japsonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: NMR Spectroscopy for the Characterization of (2-Methylphenoxy)acetyl Chloride and its Derivatives
Introduction: The Importance of Structural Verification
(2-Methylphenoxy)acetyl chloride and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules, including herbicides and pharmaceuticals.[1][2] The reactivity of the acyl chloride functional group makes it a versatile building block, but also susceptible to hydrolysis and other side reactions.[1] Therefore, rigorous structural characterization is essential to ensure the identity, purity, and stability of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques for the comprehensive characterization of this compound.
Why NMR is the Gold Standard for this Application
Unlike other analytical techniques that may provide information on molecular weight or functional groups (e.g., Mass Spectrometry or IR Spectroscopy), NMR provides a complete picture of the molecular skeleton. It allows for:
-
Unambiguous identification of the compound by mapping the precise connectivity of atoms.
-
Confirmation of isomeric purity , particularly the position of the methyl group on the phenoxy ring.
-
Detection and quantification of impurities , such as the starting carboxylic acid, residual solvents, or degradation products.[4][5][6]
This guide will explain the causality behind experimental choices and provide self-validating protocols to ensure trustworthy and reproducible results.
Predicted NMR Spectral Characteristics
A foundational aspect of NMR analysis is the prediction of chemical shifts and coupling patterns. Based on established principles and data from analogous structures like phenoxyacetyl chloride and (2-methylphenoxy)acetic acid, we can predict the spectral features of this compound.[7][8][9][10]
Molecular Structure and Atom Numbering
To facilitate spectral assignment, the following numbering scheme will be used for the this compound structure.
Diagram: Structure and Numbering of this compound
Caption: Expected COSY correlations in the aromatic ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: The HSQC experiment identifies which protons are directly attached to which carbons (one-bond C-H correlation). T[11][12]his is the most definitive way to assign the carbon signals based on the already assigned proton signals.
Expected Correlations:
-
A cross-peak will correlate the proton signal H-7 (~4.9 ppm) with the carbon signal C-7 (~69 ppm).
-
A cross-peak will correlate the proton signal H-10 (~2.2 ppm) with the carbon signal C-10 (~17 ppm).
-
The aromatic protons (H-3, H-4, H-5, H-6 ) will each show a cross-peak to their directly attached carbons (C-3, C-4, C-5, C-6 ) in the aromatic region of the ¹³C spectrum.
-
No cross-peaks will be observed for quaternary carbons (C-1, C-2, C-8 ) as they have no attached protons.
Identifying Common Impurities
NMR is highly effective for detecting common impurities that may arise during the synthesis or storage of this compound.
-
(2-Methylphenoxy)acetic acid: The starting material is a common impurity. Its presence is indicated by a broad singlet for the carboxylic acid proton (-COOH ) typically above 10 ppm and a slight upfield shift of the alpha-methylene protons (H-7 ) compared to the acyl chloride.
-
Water: Appears as a broad singlet in CDCl₃, typically around 1.6 ppm, but its position can vary depending on concentration and temperature. *[13] Residual Solvents: Solvents used in the synthesis or workup (e.g., acetone, ethyl acetate, hexane) can be readily identified by their characteristic chemical shifts and multiplicities.
The application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound and its derivatives. By following the detailed protocols outlined in this note, researchers can confidently verify the identity and purity of their compounds, ensuring the integrity of their subsequent research and development activities. The combination of ¹H, ¹³C, COSY, and HSQC experiments creates a self-validating system for complete and unambiguous molecular structure assignment.
References
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). HH-COSY NMR spectrum of 2-Phox. HSQC (CDCl 3 ): The protons at δ 4.1.... Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetyl chloride. Retrieved from [Link]
-
TMP Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
AOCS. (2019). NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetylchloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ATB. (n.d.). (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of compound A. Retrieved from [Link]
-
NMR Facility, University of Warwick. (n.d.). COSY. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Stoltz, B. M., & Grubbs, R. H. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(10), 2182-2185. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. (2-Methylphenoxy)acetic acid 99 1878-49-5 [sigmaaldrich.com]
- 3. aocs.org [aocs.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. youtube.com [youtube.com]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note & Protocol: Large-Scale Synthesis of (2-Methylphenoxy)acetyl Chloride
Abstract & Introduction
(2-Methylphenoxy)acetyl chloride (SMAC), also known as o-cresoxyacetyl chloride, is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of various commercial and research chemicals.[1][2] Its molecular formula is C₉H₉ClO₂ and it has a molecular weight of 184.62 g/mol .[1] The primary utility of this compound lies in its function as a precursor for nucleophilic acyl substitution reactions, enabling the efficient production of esters and amides.[3][4] Historically, its most significant large-scale application is in the agrochemical industry as a key building block for phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and its derivatives.[4]
This document provides a comprehensive guide for the large-scale synthesis of this compound from its corresponding carboxylic acid, (2-Methylphenoxy)acetic acid. The protocol detailed herein utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a choice justified by its high efficiency, cost-effectiveness, and the convenient removal of its gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and process control parameters necessary for successful and safe scale-up.
Scientific Principle & Rationale
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, transforming a relatively unreactive hydroxyl group into an excellent leaving group (chloride).[6] Thionyl chloride is a preferred reagent for this transformation on an industrial scale.[3][6]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:[7][8][9]
-
Nucleophilic Attack: The carbonyl oxygen of the (2-Methylphenoxy)acetic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.
-
Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This key step converts the hydroxyl group into a much better leaving group.[8][9]
-
Chloride Attack & Tetrahedral Intermediate: The chloride ion, released in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[5][7]
-
Product Formation & Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) and a chloride ion, which subsequently forms hydrogen chloride (HCl).[5] The evolution of these gaseous byproducts is thermodynamically favorable and shifts the reaction equilibrium towards the product, ensuring a high yield.[5][6]
A catalytic amount of N,N-dimethylformamide (DMF) is often employed in large-scale preparations to accelerate the reaction, particularly with less reactive carboxylic acids.[3][5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[3]
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology
-
Reactor Preparation:
-
Ensure the reactor and all associated glassware are thoroughly dried to prevent hydrolysis of thionyl chloride and the product. [5] * Assemble the reactor with an overhead stirrer, reflux condenser, and a nitrogen inlet. Connect the outlet of the condenser to a gas scrubber.
-
Purge the entire system with dry nitrogen gas for at least 30 minutes to establish an inert atmosphere.
-
-
Reagent Charging:
-
Charge the reactor with (2-Methylphenoxy)acetic acid (1.00 kg, 6.02 mol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 15 mL).
-
-
Thionyl Chloride Addition:
-
Slowly add thionyl chloride (1.07 kg, 0.65 L, 9.03 mol, 1.5 equiv.) to the stirred mixture via an addition funnel over a period of 1-2 hours.
-
The reaction is exothermic; maintain the internal temperature below 40°C during the addition using a cooling bath if necessary. Vigorous gas evolution (HCl, SO₂) will be observed.
-
-
Reaction and Monitoring:
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 75-80°C). [10] * Maintain the reflux for 3-4 hours. The reaction is considered complete when gas evolution ceases.
-
Monitoring (Optional): Reaction progress can be monitored by withdrawing a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by GC or TLC to confirm the disappearance of the starting carboxylic acid.
-
-
Removal of Excess Thionyl Chloride:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76°C).
-
To remove the final traces, add anhydrous toluene (2 x 250 mL) and remove it by distillation (azeotropic removal). [11]This ensures all volatile reactants and byproducts are eliminated before product distillation.
-
-
Product Isolation and Purification:
-
The crude this compound remaining in the reactor is then purified by vacuum distillation.
-
Set up the apparatus for distillation under reduced pressure.
-
Collect the product fraction at the appropriate boiling point and pressure. The expected yield is typically high (>90%).
-
-
Product Handling and Storage:
Safety & Hazard Management
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (SO₂ and HCl). [15][13][16]All manipulations must be conducted in a chemical fume hood. [17]Personal protective equipment, including a face shield, is mandatory. [13][14]Emergency shower and eyewash stations must be readily accessible. [15][17]* Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reactor off-gas must be directed through a scrubber containing a sodium hydroxide solution to neutralize these acidic gases before venting.
-
Acyl Chloride Product: Corrosive and moisture-sensitive. Avoid contact with skin and eyes and prevent inhalation of vapors. [12]It will hydrolyze upon contact with moisture in the air, releasing HCl. [12]* Spill & Emergency Response: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water. [13][14]In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [14][16]
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
University of California, Irvine. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5623082A - Preparation of acyl chlorides.
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
Joe, Chemistry. (n.d.). Making acid chlorides from carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104016962A - Process for synthetizing 2-thiopheneacetyl chloride.
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride.
-
PubChem. (n.d.). (2-Methoxy-phenoxy)-acetyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetyl chloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. J. Chem. Pharm. Res., 12(3), 10-14. Retrieved from [Link]
-
Patsnap. (2020, November 6). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetyl chloride (CAS 75-36-5). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of MK-8527 Reagents and conditions: (a) acetyl chloride, methanol (MeOH). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 13. westliberty.edu [westliberty.edu]
- 14. bionium.miami.edu [bionium.miami.edu]
- 15. nj.gov [nj.gov]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. drexel.edu [drexel.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Methylphenoxy)acetyl chloride by Vacuum Distillation
Welcome to the technical support center for the purification of (2-Methylphenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals who handle reactive intermediates. Here, we address common challenges encountered during the vacuum distillation of this compound, providing in-depth, field-proven insights to ensure the successful purification of this valuable reagent.
This compound is a highly reactive acyl chloride, making its purification a delicate process.[1][2] Its susceptibility to hydrolysis and thermal degradation necessitates the use of vacuum distillation to lower the boiling point and prevent decomposition.[3][4] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to enhance the safety, efficiency, and yield of your purification process.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.
Q1: My product is darkening or charring in the distillation flask, even under vacuum. What is causing this decomposition and how can I prevent it?
A1: Product decomposition, indicated by darkening or charring, is typically caused by excessive thermal stress. This compound, like many acyl chlorides, is temperature-sensitive.[4] The issue arises from two primary sources:
-
Excessive Pot Temperature: The heating mantle may be set too high, or heat transfer may be uneven. The goal is to provide the minimum energy required for a steady distillation rate.
-
Prolonged Heating: Extended exposure to elevated temperatures, even below the decomposition point, can lead to gradual degradation.
Solutions:
-
Optimize Heating: Use a silicone oil bath or a heating mantle with a stirrer for uniform heat distribution. This prevents localized "hot spots" on the flask surface.
-
Reduce Residence Time: Plan the distillation to be as efficient as possible. Do not leave the heated mixture at high temperatures for extended periods. Once the desired fraction is collected, cool the system promptly.
-
Achieve a Deeper Vacuum: A lower system pressure will further reduce the boiling point of the compound, allowing for distillation at a safer, lower temperature.[3] Ensure your vacuum pump is operating correctly and the system is free of leaks.
-
Use a Distillation Additive: For high-boiling or particularly sensitive compounds, adding a high-boiling, inert solvent like mineral oil or a linear dimethyl polysiloxane fluid can sometimes help by creating a more stable boiling mixture and preventing the final residues from charring.[4]
Q2: I am observing violent, unstable boiling (bumping) in the distillation flask. What are the causes and solutions?
A2: Bumping occurs when a liquid is heated above its boiling point without forming vapor bubbles smoothly. The subsequent, sudden formation of a large vapor bubble can cause the liquid to splash violently through the apparatus, leading to poor separation and potential safety hazards.
Causes and Solutions:
-
Lack of Nucleation Sites: Smooth glass surfaces can inhibit bubble formation.
-
Solution: Add boiling chips or a magnetic stir bar to the distillation flask before heating. Crucially, never add boiling chips to a hot liquid , as this can induce violent bumping instantly.
-
-
Inadequate Agitation: A static liquid is more prone to superheating.
-
Solution: Vigorous stirring with a magnetic stirrer is the most effective way to ensure smooth boiling. Ensure the stir bar is spinning adequately throughout the distillation.
-
-
Pressure Fluctuations: Unstable vacuum can cause the boiling point to change rapidly, leading to erratic boiling.
-
Solution: Ensure all joints are properly sealed and the vacuum pump is functioning correctly. Using a vacuum regulator can help maintain a constant pressure.[3]
-
Q3: My distillation yield is significantly lower than expected. What are the potential sources of product loss?
A3: Low yield can be attributed to several factors, ranging from mechanical losses to chemical degradation.
Troubleshooting Steps:
-
Check for System Leaks: Even a small leak will raise the system pressure, requiring a higher temperature for distillation and potentially increasing product decomposition.[5] Carefully check all glass joints, seals, and tubing connections. Use a high-vacuum grease appropriate for your application.
-
Evaluate for Decomposition: As discussed in Q1, product loss may be due to thermal degradation. Check the distillation residue for signs of charring.
-
Ensure Efficient Condensation: If your condenser is not cold enough or has insufficient surface area, product vapor may pass through it without condensing and be lost into the cold trap or vacuum pump. Ensure a steady flow of an appropriate coolant.
-
Avoid Premature Condensation (Refluxing): If the distillation column is not adequately insulated, the product may condense and reflux back into the pot before reaching the condenser. Insulate the distillation head and Vigreux column (if used) with glass wool or aluminum foil.
Logical Flow: Troubleshooting Low Distillation Yield
Caption: Troubleshooting flowchart for low yield issues.
Q4: My final product is contaminated with the starting material, (2-Methylphenoxy)acetic acid. How can I improve the separation?
A4: Contamination with the starting carboxylic acid is a common issue, arising from either an incomplete initial reaction or hydrolysis of the product.
Solutions:
-
Improve Fractional Distillation: The boiling point of (2-Methylphenoxy)acetic acid (decomposes above 150°C) is significantly higher than the expected boiling point of the acyl chloride under vacuum.[6] However, it can be carried over as an aerosol or if the distillation is too rapid.
-
Use a Vigreux Column: Inserting a short, insulated Vigreux column between the distillation flask and the distillation head provides multiple theoretical plates, enhancing separation between components with different boiling points.
-
Control the Distillation Rate: Distill slowly and steadily. A rate of 1-2 drops per second at the collection takeoff is a good target.
-
-
Ensure Anhydrous Conditions: this compound readily hydrolyzes back to the carboxylic acid upon contact with moisture.[1] All glassware must be rigorously dried (oven or flame-dried), and the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Pre-Distillation Workup: Before distillation, ensure the reaction that formed the acyl chloride went to completion. A common technique is to remove excess chlorinating agent (like thionyl chloride or oxalyl chloride) under reduced pressure before heating for the final distillation.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for handling this compound?
A1: Acyl chlorides are hazardous materials. Strict adherence to safety protocols is essential.
-
Corrosivity and Toxicity: this compound is corrosive and toxic.[8] It can cause severe burns to the skin, eyes, and respiratory tract.[9]
-
Hydrolysis: It reacts violently with water and moisture to produce corrosive hydrochloric acid (HCl) gas.[1][8]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[8][10]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, alcohols, and bases.[8]
Q2: What is the boiling point of this compound under vacuum?
A2: The exact boiling point data for this compound is not widely published. However, we can estimate it based on similar structures. For example, thiophene-2-acetyl chloride distills at 118-120 °C at 8 mmHg and 89-90 °C at 5 mmHg.[4][11] Given the similar molecular weight of this compound (184.62 g/mol ), a similar boiling range is expected.[12] The table below provides estimated boiling points at various pressures.
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~85 - 95 |
| 5 | ~100 - 110 |
| 10 | ~115 - 125 |
| 20 | ~130 - 140 |
| Note: These are estimations. The actual boiling point should be determined experimentally during distillation. |
Q3: What are the common impurities from the synthesis of this compound?
A3: Impurities depend on the synthetic route, which typically involves reacting (2-Methylphenoxy)acetic acid with a chlorinating agent.[2]
-
Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂, b.p. 76 °C) or oxalyl chloride ((COCl)₂, b.p. 63-64 °C) are volatile and can be removed under vacuum before distillation of the main product.
-
Starting Material: Unreacted (2-Methylphenoxy)acetic acid.
-
Chlorinating Agent Byproducts: Depending on the reagent, byproducts can include phosphorous acid (from PCl₃) or phosphorus oxychloride (from PCl₅).[13][14]
-
Anhydride: Self-condensation of the acyl chloride with the parent carboxylic acid can form the corresponding anhydride, which is a high-boiling impurity.
Section 3: Standard Operating Protocol for Vacuum Distillation
This protocol outlines the purification of crude this compound.
Materials & Apparatus:
-
Crude this compound
-
Two-neck round-bottom flask
-
Magnetic stir bar or boiling chips
-
Heating mantle or oil bath with stirrer
-
Short Vigreux column (recommended)
-
Short-path distillation head with condenser and vacuum takeoff
-
Thermometer and adapter
-
Collection flask(s)
-
Cold trap (charged with dry ice/acetone or liquid nitrogen)
-
Two-stage vacuum pump
-
Inert gas (Nitrogen or Argon) source
-
High-vacuum grease
Workflow: Vacuum Distillation Apparatus Setup
Sources
- 1. fiveable.me [fiveable.me]
- 2. chembk.com [chembk.com]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. chembk.com [chembk.com]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 10. fishersci.com [fishersci.com]
- 11. CN101880271B - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 12. scbt.com [scbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of (2-Methylphenoxy)acetyl chloride
Welcome to the technical support center for the synthesis of (2-Methylphenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted byproducts. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and reliable method is the reaction of (2-Methylphenoxy)acetic acid with a chlorinating agent.[1] The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3]
-
Thionyl Chloride (SOCl₂): This is often the reagent of choice for larger-scale syntheses due to its cost-effectiveness. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies product workup as they can be easily removed.[1][4][5] However, the reaction often requires heating, which can promote certain side reactions.[3][6]
-
Oxalyl Chloride ((COCl)₂): Generally considered a milder and more selective reagent, oxalyl chloride is often preferred for fine chemical and pharmaceutical applications.[3][5] Reactions can typically be run at lower temperatures, minimizing the risk of thermal degradation and side reactions. It requires a catalytic amount of N,N-dimethylformamide (DMF).[5]
Q2: My final product is dark brown or black. What is the likely cause?
A dark-colored product is a common issue and usually indicates the presence of polymeric or rearranged byproducts. The primary culprits are:
-
Friedel-Crafts Acylation: The newly formed, highly reactive this compound can act as an acylating agent on another aromatic ring (either starting material or another product molecule). This electrophilic aromatic substitution leads to the formation of ketone-bridged dimers and oligomers, which are often highly colored.[7][8][9] This reaction is strongly promoted by elevated temperatures and the presence of Lewis acid impurities.[10]
-
Thermal Decomposition: At higher temperatures, phenoxyacetyl chlorides can undergo decomposition or rearrangement reactions, leading to complex, colored tars.
To mitigate this, ensure the reaction temperature is carefully controlled, use high-purity reagents to avoid Lewis acid contaminants, and consider using a milder chlorinating agent like oxalyl chloride at low temperatures.
Q3: The yield of my reaction is consistently low. What factors should I investigate?
Low yield can be attributed to several factors, ranging from incomplete reactions to product loss during workup.
-
Incomplete Reaction: Ensure you are using a sufficient excess of the chlorinating agent (typically 1.5 to 2.0 equivalents) and that the reaction is allowed to proceed to completion. Progress can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or GC to check for the disappearance of the starting carboxylic acid.[6]
-
Hydrolysis: this compound is highly sensitive to moisture.[11][12] Any exposure to atmospheric water or residual water in the solvent or starting material will hydrolyze the product back to (2-Methylphenoxy)acetic acid.[13][14][15][16] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Loss During Workup: Excess thionyl chloride (boiling point: 76 °C) must be removed under reduced pressure.[5] If the vacuum is too strong or the temperature too high during this step, the desired product (boiling point significantly higher) can be partially lost. It is common practice to co-evaporate with an anhydrous solvent like toluene to effectively remove the last traces of SOCl₂.[17]
Q4: How can I confirm that my starting material has been fully converted to the acid chloride?
Direct analysis of the crude acid chloride can be challenging due to its reactivity.[17] An effective indirect method is derivatization:
-
Take a small aliquot from the reaction mixture.
-
Carefully quench it with an anhydrous alcohol, such as methanol or ethanol, in the presence of a non-nucleophilic base like triethylamine.
-
This rapidly converts the acid chloride to its corresponding ester (e.g., methyl (2-methylphenoxy)acetate).
-
Analyze the resulting ester by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. The ester will have a distinctly different retention time (GC) or Rƒ value (TLC) compared to the starting carboxylic acid.[6] The absence of the starting acid peak/spot indicates a complete reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
| Symptom / Observation | Probable Cause(s) | Recommended Actions & Explanations |
| Reaction mixture turns dark immediately upon adding chlorinating agent. | 1. Friedel-Crafts Side Reaction: The generated acylium ion is attacking the electron-rich aromatic ring.[7][18] This is accelerated by heat and Lewis acid impurities. | Solution: Maintain a low reaction temperature (0-5 °C), especially during the initial addition of the chlorinating agent. Ensure the (2-methylphenoxy)acetic acid has high purity, free from metal contaminants. Consider using oxalyl chloride with a DMF catalyst, which is a lower-temperature method.[5][10] |
| Product solidifies or becomes very viscous upon cooling. | 1. Residual Starting Material: Unreacted (2-Methylphenoxy)acetic acid (m.p. 154-158 °C) is crystallizing out. 2. Polymeric Byproducts: High molecular weight species from Friedel-Crafts reactions are present. | Solution: Confirm reaction completion via derivatization and TLC/GC analysis. If incomplete, extend the reaction time or increase the temperature slightly. If polymerization is suspected, the reaction should be repeated with stricter temperature control. The product can sometimes be purified by vacuum distillation, which will leave non-volatile polymers behind.[12] |
| An unexpected peak appears downfield in the ¹H NMR spectrum. | 1. Friedel-Crafts Product: The formation of a ketone from the acylation of the aromatic ring will result in aromatic protons adjacent to the new carbonyl group, shifting them downfield. | Solution: This confirms the Friedel-Crafts side reaction. Purification by vacuum distillation is the most effective method to separate the higher-boiling byproduct from the desired acid chloride. |
| Product fumes excessively in air and has a sharp, acidic odor. | 1. Successful Synthesis & Hydrolysis: This is characteristic behavior of an acyl chloride. The fuming is due to reaction with atmospheric moisture to produce HCl gas.[13][15] | Solution: This is a positive, albeit qualitative, indicator of product formation. Handle the material under an inert atmosphere and in a well-ventilated fume hood at all times. |
| IR spectrum shows a broad peak around 3000 cm⁻¹. | 1. Incomplete reaction or Hydrolysis: This broad peak is characteristic of the O-H stretch of a carboxylic acid. | Solution: The reaction is either incomplete or the product has been contaminated with water during workup. If the crude material shows this, consider red-treating with thionyl chloride to convert the residual acid.[12] Ensure rigorous anhydrous conditions for future attempts. |
Key Reaction Pathways & Mechanisms
Main Synthesis Reaction
The desired reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride. Using thionyl chloride, the mechanism involves the formation of a highly reactive acyl chlorosulfite intermediate.[4][19][20]
Caption: Key side reactions in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
WARNING: This reaction should be performed in a certified fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves toxic HCl and SO₂ gases.
-
Preparation: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution). Oven-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Charging Flask: To the flask, add (2-Methylphenoxy)acetic acid (1.0 eq). Add an anhydrous solvent such as toluene or dichloromethane (optional, but can help control the reaction).
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (typically 60-80 °C) and maintain for 2-4 hours, or until the evolution of gases ceases. [6]5. Monitoring: Monitor the reaction's completion by quenching an aliquot with methanol and analyzing via TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Caution: Use a trap to protect the vacuum pump from corrosive vapors. Co-evaporation with anhydrous toluene (2-3 times) is recommended to remove the last traces of SOCl₂. [17]7. Purification: The crude this compound, a pale yellow to brown liquid, can be purified by vacuum distillation if necessary. [12]
Protocol 2: Quality Control via IR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, place a small drop of the crude or purified product between two salt plates (NaCl or KBr).
-
Analysis: Acquire the infrared spectrum.
-
Interpretation:
-
Successful Synthesis: Look for a strong, sharp absorption peak characteristic of the acyl chloride C=O stretch, typically found around 1780-1815 cm⁻¹ .
-
Incomplete Reaction / Hydrolysis: The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a carbonyl peak around 1700-1725 cm⁻¹ indicates residual carboxylic acid. [12]
-
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
OpenStax. 21.3 Reactions of Carboxylic Acids - Organic Chemistry. [Link]
-
Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
ChemBK. This compound. [Link]
-
Save My Exams. Test for Acyl Chlorides - A Level Chemistry Revision Notes. [Link]
-
Chemdad. Phenoxyacetyl chloride. [Link]
-
Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. [Link]
-
ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
-
ChemistryViews. Alkoxycarbonylation of Unactivated Alkyl Chlorides. [Link]
-
PubChem. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703. [Link]
-
Sciencemadness Discussion Board. Why can't thionyl chloride be used to chlorinate oxalic acid to oxalyl chloride?. [Link]
-
University of Calgary. Reactions of Carboxylic Acid Derivatives. [Link]
-
Gsrs. PHENOXYACETYL CHLORIDE. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
YouTube. Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry. [Link]
-
ResearchGate. Experimental conditions for the hydrolysis of acetyl chloride (from). [Link]
- Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
Organic Syntheses. Procedure for the Preparation of 2-Arylindole-4-carboxylic Amides. [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
- Google Patents. CN101880271A - Synthesis method of 2-thiophene acetylchloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chembk.com [chembk.com]
- 12. Phenoxyacetyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. savemyexams.com [savemyexams.com]
- 14. savemyexams.com [savemyexams.com]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying (2-Methylphenoxy)acetyl chloride
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess thionyl chloride (SOCl₂) following the synthesis of (2-Methylphenoxy)acetyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is removing thionyl chloride so critical and challenging? A1: Residual thionyl chloride is highly reactive and corrosive. It can interfere with subsequent reactions, hydrolyze back to the starting carboxylic acid in the presence of moisture, and decompose to form corrosive gases (HCl and SO₂).[1][2][3] The challenge lies in its relatively low boiling point, which can be close to that of other volatile components, and its persistence in the crude product.
Q2: What are the primary methods for removing excess thionyl chloride? A2: The most effective and widely used methods are physical removal techniques that preserve the integrity of the acyl chloride product. These include:
-
Distillation under reduced pressure (Vacuum Distillation): The preferred method to remove the bulk of the reagent at a lower temperature, preventing thermal decomposition of the product.[4][5]
-
Azeotropic Distillation/Co-evaporation: Using a dry, inert solvent like toluene to form a lower-boiling azeotrope with thionyl chloride, facilitating its removal.[6][7]
-
Inert Gas Sparging: Bubbling a dry, inert gas (like Nitrogen or Argon) through the reaction mixture to carry away the volatile thionyl chloride.
Q3: Can I use a rotary evaporator? A3: Yes, a rotary evaporator is a common tool for this purpose, essentially performing vacuum distillation.[6] However, it is critical to use a vacuum pump resistant to acidic vapors and to install a base trap (containing NaOH or KOH pellets/solution) and a cold trap (dry ice/acetone or liquid nitrogen) to protect the pump and prevent release of toxic fumes.[3][4][8]
Q4: My product turned yellow/orange after heating. What happened? A4: This coloration often indicates decomposition. Thionyl chloride itself can decompose above its boiling point to form disulfur dichloride (S₂Cl₂), sulfur dioxide, and chlorine, which can impart color.[6][9][10] Additionally, the this compound product may be thermally sensitive and could be decomposing. Reducing the temperature via vacuum distillation is the best solution.[3]
Q5: How do I confirm all the thionyl chloride has been removed? A5: A simple preliminary check is the absence of the sharp, pungent odor of thionyl chloride.[3] For rigorous confirmation, spectroscopic methods are recommended. In Fourier-transform infrared (FTIR) spectroscopy, the disappearance of characteristic S=O stretches from thionyl chloride confirms its removal. For quantitative analysis, techniques like HPLC after derivatization with methanol or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3][11]
Core Principles: The Chemistry of Synthesis and Purification
The synthesis of this compound from (2-Methylphenoxy)acetic acid using thionyl chloride is a standard method for producing acyl chlorides.[12]
Reaction: CH₃C₆H₄OCH₂COOH + SOCl₂ → CH₃C₆H₄OCH₂COCl + SO₂(g) + HCl(g)
A slight excess of thionyl chloride is typically used to ensure the complete conversion of the carboxylic acid. The primary challenge is the separation of the desired acyl chloride from the unreacted thionyl chloride. The key to successful purification lies in exploiting the differences in their physical properties.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl Chloride (SOCl₂) | 118.97 | 75-79 °C[1][2][9][13] | Highly volatile and reactive with water. |
| This compound | 184.62[14] | Significantly higher than SOCl₂ (exact value not readily available, but estimated >200°C at atm. pressure) | Thermally sensitive; prone to decomposition at high temperatures.[15] |
| Toluene | 92.14 | 110.6 °C[6] | Forms a low-boiling azeotrope with thionyl chloride.[6] |
The significant difference in boiling points is the basis for purification by distillation.
Mandatory Visualization: Synthesis & Purification Workflow
Sources
- 1. manavchem.com [manavchem.com]
- 2. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 10. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Friedel-Crafts Reactions for (2-Methylphenoxy)acetyl Chloride
Welcome to the technical support center for Friedel-Crafts acylation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with (2-Methylphenoxy)acetyl chloride and similar phenoxyacetyl derivatives. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your synthetic outcomes.
The Friedel-Crafts acylation is a powerful tool for C-C bond formation, but its success with substrates like this compound is nuanced.[1] The molecule possesses an internal nucleophilic aromatic ring, creating a competitive landscape between the desired intermolecular acylation and a facile intramolecular cyclization. This guide addresses this core challenge head-on.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted to address specific problems you may encounter in the lab. We diagnose the probable cause and provide a validated, step-by-step protocol for resolution.
Issue 1: Low or No Yield of the Desired Intermolecular Product
Symptoms:
-
TLC or GC-MS analysis shows unreacted starting material.
-
Minimal formation of the expected aryl ketone product.
Probable Causes & Solutions:
-
Catalyst Deactivation (Moisture): Lewis acids like Aluminum Chloride (AlCl₃) are extremely hygroscopic.[2] Moisture from glassware, solvents, or the atmosphere will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution:
-
Protocol 1: Rigorous Anhydrous Technique
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®).
-
Use freshly opened, anhydrous grade solvents. If in doubt, distill the solvent over an appropriate drying agent (e.g., CaH₂ for dichloromethane).
-
Use a fresh, unopened bottle of AlCl₃. The catalyst should be a fine, free-flowing powder. If it appears clumpy, it has likely been compromised.
-
Assemble the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
-
Insufficient Catalyst Loading: The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3][4] This complexation removes the catalyst from the reaction cycle. Therefore, stoichiometric or even excess amounts of the catalyst are typically required.
-
Solution:
-
Ensure at least 1.1 to 1.3 molar equivalents of AlCl₃ are used relative to the this compound. For less reactive aromatic substrates, increasing the stoichiometry to 1.5 equivalents may be beneficial.
-
-
-
Sub-Optimal Temperature: The activation energy for the reaction may not be met at lower temperatures. Conversely, excessively high temperatures can promote side reactions.
-
Solution:
-
Most Friedel-Crafts acylations are initiated at 0°C for controlled addition and then allowed to warm to room temperature.[5] If no reaction is observed, gentle heating (40-50°C) may be required. Monitor the reaction progress closely by TLC to avoid decomposition.
-
-
Issue 2: Major Byproduct Observed, Suspected Intramolecular Cyclization
Symptoms:
-
Isolation of a major product that is not the desired intermolecularly acylated compound.
-
Mass spectrometry data of the byproduct corresponds to the molecular weight of a cyclized product (e.g., C₁₅H₁₂O₂ for the cyclization of this compound with benzene).
Probable Cause:
The primary challenge with this compound is its propensity to undergo an intramolecular Friedel-Crafts acylation, where the acylium ion is attacked by the internal methylphenoxy ring. This cyclization forms a seven-membered ring, specifically a dibenzo[b,e]oxepin-11(6H)-one derivative.[6][7] This pathway competes directly with the desired intermolecular reaction.
Solutions to Favor Intermolecular Acylation:
-
Adjust Reactant Concentrations: The kinetics of intermolecular vs. intramolecular reactions are concentration-dependent.
-
Principle: Intramolecular reactions are unimolecular and their rate is less dependent on concentration, whereas intermolecular reactions are bimolecular and their rate increases with higher concentrations of the reactants.
-
Action: Perform the reaction at the highest feasible concentration. Instead of adding the substrate dropwise as a dilute solution, add it neat or as a highly concentrated solution to the catalyst slurry. A large excess of the external aromatic substrate can also be used to outcompete the internal ring.[8]
-
-
Optimize Catalyst Choice: While AlCl₃ is standard, other Lewis acids have different activities. Brønsted acids like Polyphosphoric Acid (PPA) are known to be particularly effective at promoting intramolecular cyclizations of phenoxyacetic acids and should be avoided if the intermolecular product is desired.[7][9]
-
Action: Stick with strong Lewis acids like AlCl₃ or FeCl₃ for intermolecular reactions. Avoid PPA or other strong Brønsted acids.
-
-
Control Temperature: Regioselectivity in Friedel-Crafts reactions can be temperature-dependent.[10]
-
Action: Maintain a low to moderate temperature (0°C to room temperature). The intramolecular cyclization may have a different activation energy, and running the reaction at the lowest possible temperature that still allows for the intermolecular reaction can help suppress the side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a Friedel-Crafts acylation? A: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), reacts vigorously with water in an exothermic reaction. This reaction hydrolyzes AlCl₃ to aluminum hydroxide and HCl, rendering it inactive as a catalyst.[2] Even trace amounts of moisture can significantly reduce the catalyst's efficacy, leading to low or no product yield.
Q2: Why is a stoichiometric amount of Lewis acid needed instead of a catalytic amount? A: The product of a Friedel-Crafts acylation is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis base and coordinates strongly with the Lewis acid catalyst (AlCl₃).[4] This forms a stable product-catalyst complex, effectively sequestering the catalyst. To ensure enough free catalyst is available to activate the acyl chloride for the entire reaction, at least one molar equivalent of the Lewis acid is required.
Q3: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group? A: No, aromatic compounds with these groups are generally unsuitable for Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen atom will coordinate strongly with the Lewis acid catalyst.[11] This interaction deactivates the catalyst and also places a positive charge on the heteroatom, which strongly deactivates the aromatic ring towards electrophilic attack.
Q4: My reaction worked, but I'm having trouble with the aqueous workup, forming a persistent emulsion. How can I resolve this? A: Emulsions during the workup of Friedel-Crafts reactions are common, often due to the formation of aluminum salts.
-
Solution: After quenching the reaction by pouring it onto a mixture of ice and concentrated HCl, stir vigorously. If an emulsion persists, add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to break the emulsion, leading to better phase separation.
Q5: What is the difference between Friedel-Crafts acylation and the Fries rearrangement? A: Both reactions can be catalyzed by Lewis acids and result in hydroxyaryl ketones, but they start from different materials.
-
Friedel-Crafts Acylation: An intermolecular reaction where an acyl chloride (or anhydride) reacts with a separate aromatic compound (like benzene or toluene) to form an aryl ketone.[1]
-
Fries Rearrangement: An intramolecular rearrangement of a phenolic ester . The acyl group migrates from the phenolic oxygen to the ortho or para position of the aromatic ring.[12][13] It is essentially an intramolecular acylation.
Data & Protocols
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Typical Loading (mol%) | Common Solvents | Key Characteristics | Reference(s) |
| Aluminum Chloride (AlCl₃) | 110 - 150 | CH₂Cl₂, CS₂, Nitrobenzene | High activity, but very moisture-sensitive. Prone to forming stable complexes with products. Standard for most acylations. | [3] |
| Iron(III) Chloride (FeCl₃) | 110 - 150 | CH₂Cl₂, Nitrobenzene | Milder and less moisture-sensitive than AlCl₃, but may require higher temperatures or longer reaction times. | [14] |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | Neat (no other solvent) | Strong Brønsted acid. Highly effective for intramolecular cyclizations. Not recommended for intermolecular reactions. | [7][9] |
| Metal Triflates (e.g., Yb(OTf)₃) | 2 - 10 | Ethyl Acetate, Neat | Milder, often recyclable catalysts. Can sometimes be used in catalytic amounts, especially with activated substrates. |
Protocol 2: General Procedure for Intermolecular Friedel-Crafts Acylation
This protocol provides a starting point for the acylation of a generic arene (e.g., toluene) with this compound.
References
- Vertex AI Search. (n.d.). Fries rearrangement. Grokipedia.
- Alam, M. S., et al. (n.d.). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
- Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main.
- Filo. (2025). Question: What is the most appropriate solvent for the Friedel-Crafts reaction?.
- LookChem. (n.d.). Cas 4504-87-4,Dibenz[b,e]oxepin-11(6H).
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025).
- Wikipedia. (n.d.). Fries rearrangement.
- YouTube. (2016).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.
- BYJU'S. (n.d.).
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Cas 4504-87-4,Dibenz[b,e]oxepin-11(6H)-one | lookchem [lookchem.com]
- 5. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance from Ortho-Methyl Groups
Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic chemistry: steric hindrance originating from an ortho-methyl group. This guide is designed for researchers, scientists, and drug development professionals who encounter diminished yields, sluggish reaction times, or complete reaction failure when a seemingly innocuous methyl group is positioned adjacent to the reaction center. Here, we move beyond simple protocols to explain the underlying principles, offering troubleshooting strategies and validated solutions to turn your challenging coupling reactions into successes.
Frequently Asked Questions (FAQs)
This section addresses the common issues and questions that arise when dealing with the steric bulk of an ortho-methyl group.
Question 1: Why is my cross-coupling reaction failing or giving low yields with an ortho-methyl substituted aryl halide?
Answer:
The presence of an ortho-methyl group introduces significant steric bulk around the reaction center. This bulk physically obstructs the approach of the catalyst and the coupling partner, thereby hindering key steps in the catalytic cycle. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira, the primary issues are:
-
Slow Oxidative Addition: The first step in many catalytic cycles involves the insertion of the palladium(0) catalyst into the carbon-halide bond. The ortho-methyl group can sterically clash with the catalyst's ligands, increasing the activation energy of this crucial step.
-
Impeded Reductive Elimination: The final, product-forming step, reductive elimination, requires the two coupling partners (e.g., the aryl group and the nucleophile) to be in close proximity on the metal center. The ortho-methyl group can force a conformation that is unfavorable for this bond-forming event, making it the rate-limiting step.[1]
-
Catalyst Decomposition: At the higher temperatures often required to overcome steric barriers, the catalyst itself may become unstable and decompose, reducing the effective catalyst concentration and leading to incomplete conversion.[2]
To confirm that steric hindrance is the primary issue, it is best practice to run a parallel control reaction using the para-substituted analogue of your substrate. A significantly higher yield in the control reaction strongly indicates that the ortho-methyl group is the root cause of your difficulties.
Question 2: What are the most effective catalyst and ligand combinations for overcoming ortho-methyl steric hindrance in C-N and C-C bond formation?
Answer:
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. The key is to use ligands that are both bulky and electron-rich. This combination helps to promote the challenging oxidative addition and reductive elimination steps.[1][3]
-
For Buchwald-Hartwig Amination (C-N Coupling):
-
Bulky Monophosphine Ligands (Buchwald Ligands): These are the gold standard. Ligands like XPhos , SPhos , and RuPhos have large, sterically demanding biaryl backbones. This bulk facilitates the reductive elimination step, which is often rate-limiting for hindered substrates.[3][4] Their electron-rich nature also promotes the initial oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong sigma-donors that form very stable palladium complexes. These can be highly effective, particularly for challenging aryl chlorides.[5][6][7]
-
-
For Suzuki-Miyaura Coupling (C-C Coupling):
-
Bulky Phosphines: Similar to amination, ligands like XPhos , SPhos , and t-Bu₃P are highly effective. They accelerate the reaction and are robust enough to handle the required conditions.
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can provide more consistent and reproducible results compared to generating the active catalyst in situ. These precatalysts ensure the efficient formation of the active Pd(0) species.
-
-
For Sonogashira Coupling (C-C sp²-sp Coupling):
-
While the classic Sonogashira reaction uses a palladium catalyst with a copper co-catalyst, sterically hindered substrates can be challenging.
-
Nickel Catalysis: Nickel-based catalysts can outperform palladium in some cases, as nickel can be more reactive in the oxidative addition step with aryl halides.[8][9]
-
Copper-Free Conditions: Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction. Running the reaction under copper-free conditions, often with a bulky phosphine ligand on palladium, can mitigate this and favor the desired cross-coupling product.[2]
-
Below is a diagram illustrating the general troubleshooting workflow for a low-yielding cross-coupling reaction.
Caption: Troubleshooting workflow for sterically hindered cross-coupling.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Reaction Conditions for a Hindered Suzuki-Miyaura Coupling
Issue: You are attempting to couple 2-methylphenylboronic acid with a complex aryl bromide, but you are observing less than 20% conversion after 24 hours at 80 °C in dioxane/water with Pd(PPh₃)₄ and Na₂CO₃.
Troubleshooting Strategy: This is a classic case where the standard conditions are insufficient to overcome the steric barrier. A systematic optimization of ligand, base, and temperature is required.
Step-by-Step Optimization Protocol:
-
Ligand Screening (The Most Critical Factor):
-
Set up three parallel reactions in sealed vials under an inert atmosphere (Argon or Nitrogen).
-
Vial 1 (Control): Your original conditions (Pd(PPh₃)₄).
-
Vial 2 (Bulky Phosphine): Use a pre-catalyst like XPhos Pd G3 (2 mol %).
-
Vial 3 (Alternative Bulky Phosphine): Use a pre-catalyst like SPhos Pd G2 (2 mol %).
-
Keep all other parameters (solvent, base, temperature) constant for this initial screen. Monitor by TLC or LC-MS after 4 hours.
-
-
Base and Solvent Optimization:
-
The boronate formation is a key equilibrium in the Suzuki reaction.[10] For hindered substrates, a stronger base is often necessary.
-
Using the best ligand from Step 1, set up reactions comparing K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent System: While dioxane/water is standard, purely aprotic polar solvents like toluene or THF can sometimes be more effective, especially with K₃PO₄ which has limited aqueous solubility.
-
-
Temperature and Heating Method:
-
Sterically hindered reactions often require more thermal energy.[1]
-
Conventional Heating: Gradually increase the temperature to the reflux point of the solvent (e.g., ~100-110 °C for dioxane or toluene).
-
Microwave Irradiation: If available, microwave heating is an excellent tool for hindered reactions. It provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes and improving yields.[11][12] A typical starting point would be 120-150 °C for 15-30 minutes.
-
Data Summary: Example Optimization Results
| Entry | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 80 | 24 | <20 |
| 2 | XPhos Pd G3 (2%) | K₃PO₄ | Toluene | 110 | 4 | 85 |
| 3 | SPhos Pd G2 (2%) | K₃PO₄ | Toluene | 110 | 4 | 78 |
| 4 | XPhos Pd G3 (2%) | Cs₂CO₃ | Dioxane | 100 | 6 | 91 |
| 5 | XPhos Pd G3 (2%) | K₃PO₄ | Toluene | 150 (µW) | 0.5 | 93 |
This table clearly demonstrates how moving from a standard ligand to a bulky, electron-rich ligand and optimizing the base and temperature can dramatically improve the outcome for a sterically hindered substrate.
Guide 2: When to Choose an Alternative Strategy: Directed ortho-Metalation (DoM)
Issue: You need to install a functional group (e.g., a carboxyl group) ortho to an existing directing group on a ring that also contains an ortho-methyl group, making cross-coupling impossible.
Alternative Strategy: Directed ortho-Metalation (DoM) is a powerful technique that bypasses the need for a halogen and a transition metal catalyst. It uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can then be quenched with an electrophile.[13][14]
When is DoM a good choice?
-
When your substrate already contains a potent DMG (e.g., -CONEt₂, -OCONEt₂, -OMe).[15]
-
When you need to functionalize a position that is sterically inaccessible to a transition metal catalyst.
-
When you want to avoid the use of palladium or other transition metals.
Illustrative Workflow:
Caption: General workflow for a Directed ortho-Metalation (DoM) reaction.
Protocol: Carboxylation of 2-methylanisole via DoM
-
Setup: To a flame-dried, three-neck flask under argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 2-methylanisole (1.0 eq) to the cold THF.
-
Metalation: Slowly add sec-butyllithium (1.2 eq) dropwise via syringe. The solution may turn a pale yellow or orange color. Stir at -78 °C for 1 hour.
-
Quenching: Bubble dry carbon dioxide gas through the solution for 20 minutes, or pour the reaction mixture carefully over crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench with water, and then acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure to yield 2-methoxy-6-methylbenzoic acid.
This DoM strategy effectively installs the carboxyl group adjacent to the methyl group, a transformation that would be extremely difficult to achieve via traditional cross-coupling methods.
References
-
Buchwald-Hartwig Amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]
-
Directed (ortho) Metallation. (n.d.). University of Liverpool. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PMC. Retrieved from [Link]
-
Sonogashira Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved from [Link]
-
The use of the sterically demanding IPr and related ligands in catalysis.* (2014). Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting Low Yields in Phenoxyacetamide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenoxyacetamides, with a focus on resolving issues related to low reaction yields. Phenoxyacetamides are significant pharmacophores in medicinal chemistry, and optimizing their synthesis is crucial for advancing drug discovery projects.[1][2][3][4]
Introduction to Phenoxyacetamide Synthesis
The synthesis of phenoxyacetamide and its derivatives is a cornerstone in the development of new therapeutic agents.[1][2] These compounds are typically synthesized through the reaction of a phenol with a haloacetamide, or by the amidation of a phenoxyacetic acid. While the synthesis appears straightforward, achieving high yields can be challenging. This guide will walk you through common pitfalls and provide actionable solutions to improve your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My phenoxyacetamide synthesis is resulting in a very low yield. Where should I start troubleshooting?
A low overall yield in phenoxyacetamide synthesis can stem from several factors. A systematic evaluation of the entire process is essential.[5] Begin by assessing these key areas:
-
Integrity of Starting Materials: The purity of your phenol, haloacetamide (or phenoxyacetic acid and amine), and reagents is paramount.[5][6] Impurities can interfere with the reaction and lead to the formation of byproducts. It is crucial to ensure that your starting materials have defined chemical properties and structures.[7][8]
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. This includes temperature, reaction time, solvent, and the choice of base or catalyst.
-
Side Reactions: The formation of undesired byproducts can significantly consume your starting materials and reduce the yield of the desired product.
-
Work-up and Purification: Significant product loss can occur during the extraction, washing, and purification steps.[6]
Q2: I suspect the quality of my starting materials is poor. How can I verify their integrity?
Ensuring the quality of your starting materials is a critical first step.[6] Here's a recommended protocol:
Protocol: Verification of Starting Material Purity
-
Visual Inspection: Examine the starting materials for any unusual color or texture.
-
Melting Point Analysis: For solid starting materials, determine the melting point and compare it to the literature value. A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Analysis:
-
NMR (Nuclear Magnetic Resonance): Run a ¹H and ¹³C NMR spectrum to confirm the chemical structure and identify any organic impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Use FTIR to verify the presence of key functional groups.
-
-
Chromatographic Analysis:
-
TLC (Thin-Layer Chromatography): A quick and easy way to check for the presence of multiple components.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry): These techniques can provide detailed information about the number and identity of impurities.[5]
-
Q3: My reaction seems to be incomplete, even after a long reaction time. What can I do?
An incomplete reaction is a common reason for low yields.[6] Consider the following adjustments to your reaction conditions:
-
Increase Reaction Temperature: The rate of many chemical reactions increases with temperature.[9] For phenoxyacetamide synthesis, cautiously increasing the temperature while monitoring for product degradation can be effective. A typical temperature range is 50-100°C for conventional heating.[9]
-
Optimize the Base: The choice and amount of base are critical, especially in reactions involving the deprotonation of a phenol.[9][10] A stronger base or a different type of base might be required to facilitate the reaction.
-
Change the Solvent: The solvent can significantly influence reaction rates and yields.[5] If you are using a common solvent like DMF and experiencing issues, consider switching to an alternative such as N-Methyl-2-pyrrolidone (NMP).[5]
-
Use a Catalyst: If applicable to your specific reaction, the addition of a suitable catalyst can accelerate the reaction rate.[6] For N-arylation reactions, copper or palladium-based catalysts are often employed.[11][12][13][14][15]
Troubleshooting Workflow for Low Yields
Below is a systematic workflow to diagnose and resolve low-yield issues in your phenoxyacetamide synthesis.
Caption: Troubleshooting workflow for low phenoxyacetamide yields.
Q4: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. What are the likely side reactions?
Side reactions can be a major contributor to low yields. The nature of these byproducts depends on your specific synthetic route.
-
O- vs. C-Alkylation of Phenol: In cases where the phenol has multiple reactive sites, C-alkylation can compete with the desired O-alkylation.
-
Di-acylation: If your starting materials have multiple nucleophilic groups, di-acylation can occur.[6] Careful control of stoichiometry and slow addition of the acylating agent at low temperatures can minimize this.[6]
-
Decomposition of Starting Materials or Product: At elevated temperatures, starting materials or the desired product may decompose. Monitor the reaction for the appearance of colored impurities, which can be an indication of degradation.
Q5: My reaction appears to go to completion by LC-MS, but I lose a significant amount of product during work-up and purification. How can I minimize this loss?
Product loss during isolation and purification is a common issue.[5] Here are some tips to improve your recovery:
-
Optimize Extraction:
-
Solvent Choice: Ensure you are using an appropriate extraction solvent that has high solubility for your product and is immiscible with the aqueous phase.
-
pH Adjustment: The pH of the aqueous phase during work-up is crucial.[6] For acidic or basic products, adjusting the pH to neutralize the compound will minimize its solubility in the aqueous layer. For the purification of phenoxyacetic acid, for instance, acidifying the solution to a pH of 1-2 is used to precipitate the product.[9]
-
-
Optimize Purification:
-
Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of pure product. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures.
-
Column Chromatography: If using column chromatography, choose a suitable solvent system that provides good separation between your product and impurities. The polarity of phenoxyacetamide derivatives can sometimes make standard normal-phase silica gel chromatography challenging.[5]
-
Advanced Troubleshooting: Reaction Parameter Optimization
For a more systematic approach to improving your yield, consider a Design of Experiments (DoE) approach to optimize reaction parameters.[16] This involves systematically varying multiple factors to identify the optimal conditions.
| Parameter | Range to Investigate | Rationale |
| Temperature (°C) | Room Temperature - 120°C | Reaction rates are temperature-dependent, but higher temperatures can lead to degradation.[9] |
| Base (Equivalents) | 1.0 - 3.0 | The stoichiometry of the base is crucial for efficient deprotonation and to neutralize any acidic byproducts. |
| Solvent | Aprotic polar (DMF, DMSO, NMP), Ethereal (THF, Dioxane) | The solvent can affect reactant solubility and reaction kinetics.[5] |
| Concentration (M) | 0.1 - 1.0 | Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions. |
Protocol: Small-Scale Parallel Reaction Optimization
-
Set up a series of small-scale reactions in parallel, each with a systematic variation of one or two parameters from the table above.
-
Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
Quench the reactions at the same time point and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or UPLC) to determine the relative yield of the desired product.
-
Identify the conditions that provide the highest yield and scale up the optimized reaction.
Visualizing the Core Reaction: Williamson Ether Synthesis
A common method for synthesizing the phenoxyacetic acid precursor to phenoxyacetamides is the Williamson ether synthesis. Understanding this mechanism can help in troubleshooting.
Caption: Mechanism of Williamson Ether Synthesis for Phenoxyacetate.
Conclusion
Troubleshooting low yields in phenoxyacetamide synthesis requires a methodical approach that considers all aspects of the experimental process, from the quality of the starting materials to the final purification steps. By systematically evaluating and optimizing each stage, researchers can significantly improve the efficiency and success of their syntheses.
References
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2021). Troubleshooting Tips for Site Directed Mutagenesis? Retrieved from [Link]
-
Shaikh, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31. [Link]
-
Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Pd-Catalyzed double N-arylation of primary amines to synthesize phenoxazines and phenothiazines. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
-
ResearchGate. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Retrieved from [Link]
-
Frontiers. (2025). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Retrieved from [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemoselectivity switch by mechanochemistry in the base-catalysed dione-acylation. Retrieved from [Link]
-
Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). Retrieved from [Link]
-
Semantic Scholar. (2021). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of phenoxalin 3a. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Retrieved from [Link]
-
ResearchGate. (2025). Base Catalysis in the Synthesis of Fine Chemicals. Retrieved from [Link]
-
GitHub. (2015). Part 3: Designation and Justification of API Starting Materials: Proposed Framework for Alignment from an Industry Perspective. Retrieved from [Link]
-
MDPI. (2023). Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evaluation. Retrieved from [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemoselectivity switch by mechanochemistry in the base-catalysed dione-acylation - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pd-Catalyzed double N-arylation of primary amines to synthesize phenoxazines and phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. reddit.com [reddit.com]
Technical Support Center: Identifying Impurities in (2-Methylphenoxy)acetyl chloride by NMR
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and quantify impurities in (2-Methylphenoxy)acetyl chloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond procedural lists to delve into the underlying principles and practical challenges you may encounter.
Introduction: The Challenge of Purity in Acyl Chlorides
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its high reactivity, while synthetically useful, also makes it susceptible to degradation and the formation of impurities that can impact reaction yields, product purity, and biological activity. Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful, non-destructive technique for assessing the purity of such compounds, providing both qualitative and quantitative information.[2]
This guide provides a structured approach to identifying common impurities, troubleshooting spectral artifacts, and accurately quantifying the purity of your this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Initial Acquisition
Q1: My this compound sample is reacting in the NMR tube. How can I acquire a clean spectrum?
A1: This is a common issue due to the high reactivity of acyl chlorides with residual moisture.
-
Causality: this compound readily hydrolyzes upon contact with water to form (2-Methylphenoxy)acetic acid. It can also react with alcohols used for cleaning glassware.
-
Troubleshooting Protocol:
-
Glassware Preparation: Ensure your NMR tubes are scrupulously dried. Oven-drying (avoiding high heat that could damage tubes) or flame-drying under a stream of inert gas (e.g., nitrogen or argon) is recommended.[3]
-
Solvent Choice: Use a high-purity, anhydrous deuterated solvent. Deuterated chloroform (CDCl3) is a common choice, but ensure it is from a fresh, sealed bottle.[3] Consider storing it over molecular sieves.
-
Inert Atmosphere: Prepare the sample under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture.
-
Rapid Acquisition: Acquire the NMR spectrum as quickly as possible after sample preparation.
-
Q2: I'm seeing broad peaks in my 1H NMR spectrum. What could be the cause?
A2: Broad spectral lines can arise from several factors.
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader signals.[4] Aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for 1H NMR.[4]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination from a previous reaction, filtering the sample through a small plug of Celite or silica gel can help.
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Modern spectrometers have automated shimming routines, but manual adjustment may be necessary for challenging samples.
Identifying Common Impurities
The synthesis of this compound typically involves the reaction of (2-Methylphenoxy)acetic acid with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.[5] Impurities can arise from unreacted starting materials, byproducts of the reaction, or subsequent degradation.
Q3: What are the most likely impurities I'll see in my sample, and how do I identify them by 1H NMR?
A3: The most common impurities are the starting material, (2-Methylphenoxy)acetic acid, and the precursor, 2-cresol.
-
(2-Methylphenoxy)acetic acid: This is the product of hydrolysis. Its 1H NMR spectrum will show a characteristic singlet for the carboxylic acid proton, typically at a high chemical shift (δ 10-12 ppm), which is absent in the pure acyl chloride spectrum. The methylene protons (-OCH2-) will also have a slightly different chemical shift compared to the acyl chloride.[6]
-
2-Cresol (o-Cresol): This is a common starting material for the synthesis of (2-Methylphenoxy)acetic acid.[7] Its presence indicates an incomplete initial synthesis step. The 1H NMR spectrum of 2-cresol shows a phenolic hydroxyl (-OH) proton, which is a broad singlet, and distinct aromatic signals.[8][9]
-
Residual Solvents: Solvents used during the synthesis or workup (e.g., toluene, dichloromethane) are common contaminants. Their characteristic chemical shifts are well-documented.[10][11]
Table 1: Key 1H NMR Diagnostic Peaks for this compound and Potential Impurities in CDCl3
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |
| This compound | -OCH2COCl | ~4.8-5.0 | s |
| Ar-CH3 | ~2.2-2.3 | s | |
| Aromatic-H | ~6.8-7.3 | m | |
| (2-Methylphenoxy)acetic acid | -COOH | ~10-12 | br s |
| -OCH2COOH | ~4.6-4.7 | s | |
| Ar-CH3 | ~2.2-2.3 | s | |
| Aromatic-H | ~6.8-7.2 | m | |
| 2-Cresol | -OH | ~4.5-5.5 | br s |
| Ar-CH3 | ~2.2-2.3 | s | |
| Aromatic-H | ~6.7-7.2 | m |
Note: Chemical shifts are approximate and can be influenced by concentration and residual water content.
Workflow for Impurity Identification by NMR
Caption: Workflow for NMR-based impurity identification.
Quantitative Analysis (qNMR)
Q4: How can I determine the percentage purity of my this compound sample using 1H NMR?
A4: Quantitative NMR (qNMR) is a reliable method for determining purity.[12][13] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of protons it represents.
Protocol for Purity Determination by Relative Integration:
-
Acquire a High-Quality Spectrum: Ensure the spectrum has a good signal-to-noise ratio and flat baseline.
-
Choose Non-Overlapping Peaks: Select a well-resolved peak for the main compound and for each identified impurity. For this compound, the singlet of the methylene protons (-OCH2-) is often a good choice. For an impurity like (2-Methylphenoxy)acetic acid, its corresponding methylene peak can be used.
-
Integrate Carefully: Integrate the selected peaks.
-
Normalize and Calculate:
-
Step A: Normalize Integrals: Divide the integral value of each peak by the number of protons it represents.
-
Normalized Integral (Product) = Integral of Product Peak / Number of Protons
-
Normalized Integral (Impurity) = Integral of Impurity Peak / Number of Protons
-
-
Step B: Calculate Molar Ratio: The ratio of the normalized integrals gives the molar ratio of the compounds.
-
Molar Ratio (Impurity/Product) = Normalized Integral (Impurity) / Normalized Integral (Product)
-
-
Step C: Calculate Weight Percentage (if molecular weights are known):
-
Mass (Product) = Moles (Product) * MW (Product)
-
Mass (Impurity) = Moles (Impurity) * MW (Impurity)
-
% Purity = [Mass (Product) / (Mass (Product) + Mass (Impurity))] * 100
-
-
Example Calculation:
Let's assume:
-
Product Peak: -OCH2- of this compound (2H), Integral = 10.0
-
Impurity Peak: -OCH2- of (2-Methylphenoxy)acetic acid (2H), Integral = 0.5
-
Molecular Weight of Product = 184.62 g/mol [14]
-
Molecular Weight of Impurity = 166.17 g/mol [15]
-
Normalized Integral (Product): 10.0 / 2 = 5.0
-
Normalized Integral (Impurity): 0.5 / 2 = 0.25
-
Molar Ratio (Impurity/Product): 0.25 / 5.0 = 0.05 (or 5% molar impurity)
This indicates that for every 100 moles of the acyl chloride, there are 5 moles of the carboxylic acid impurity.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol outlines the steps for preparing a sample of this compound for 1H NMR analysis.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl3)
-
5 mm NMR tube (oven-dried)
-
Pasteur pipette (oven-dried)
-
Septum and inert gas source (Nitrogen or Argon)
-
Small vial (oven-dried)
Procedure:
-
Prepare the Environment: If available, perform all sample manipulations in a glovebox. Alternatively, use standard air-sensitive techniques with an inert gas manifold.
-
Weigh the Sample: In the dried vial, weigh approximately 10-15 mg of this compound.
-
Add Solvent: Using a dry syringe, add approximately 0.6 mL of anhydrous CDCl3 to the vial.
-
Dissolve: Gently swirl the vial to dissolve the sample completely.
-
Transfer to NMR Tube: Using the dried Pasteur pipette, transfer the solution to the dried NMR tube.
-
Cap and Seal: Cap the NMR tube securely. For extra protection against moisture, you can wrap the cap with Parafilm.
-
Acquire Spectrum: Immediately insert the sample into the NMR spectrometer and acquire the 1H NMR spectrum. Use standard acquisition parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative measurements.
NMR Acquisition Workflow Diagram
Caption: Step-by-step NMR sample preparation workflow.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133–149. [Link]
-
Dahlin, J. L., Walters, M. A., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219-9220. [Link]
-
PubChem. (n.d.). (2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, T., Liu, Q., Wang, M., Zhou, J., & Yang, M. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 25(5), 335-343. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material. Retrieved from [Link]
- Eureka. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Patsnap.
Sources
- 1. chembk.com [chembk.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. rsc.org [rsc.org]
- 9. o-Cresol(95-48-7) 1H NMR spectrum [chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
Technical Support Center: Managing HCl Byproduct in (2-Methylphenoxy)acetyl chloride Reactions
Welcome to the technical support center for the synthesis and handling of (2-Methylphenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, particularly the management of the hydrogen chloride (HCl) byproduct. Our goal is to provide you with the expertise and practical insights needed to ensure safe, efficient, and successful experiments.
Section 1: Understanding the Reaction and the HCl Challenge
The synthesis of this compound from (2-Methylphenoxy)acetic acid is a fundamental transformation in organic chemistry, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A key feature of these reactions is the stoichiometric generation of hydrogen chloride (HCl) gas as a byproduct.
While the formation of the acid chloride is the desired outcome, the concurrent production of HCl gas presents several challenges that can impact reaction efficiency, product purity, and laboratory safety.
Key Challenges Posed by HCl Byproduct:
-
Corrosivity and Safety Hazards: HCl is a colorless gas with a sharp, pungent odor that is corrosive to metals and biological tissues. Inhalation can cause severe irritation to the respiratory system, and exposure to moist air generates corrosive hydrochloric acid vapors.
-
Unwanted Side Reactions: The acidic nature of HCl can catalyze undesirable side reactions, potentially leading to the degradation of acid-sensitive functional groups on the starting material or product.
-
Reaction Inhibition: In subsequent reactions where this compound is used with nucleophiles (e.g., alcohols or amines), the generated HCl can protonate the nucleophile, rendering it unreactive and stalling the desired transformation.
-
Purification Difficulties: If a scavenger base is used, the resulting hydrochloride salt can contaminate the final product, complicating the purification process.
Reaction Mechanism: Visualizing HCl Formation
The reaction between (2-Methylphenoxy)acetic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion. This process unavoidably releases one equivalent of HCl gas.
Caption: Mechanism of HCl byproduct formation.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter related to HCl management during and after the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. In-situ Quenching of Reagents: HCl gas reacting with moisture in the reaction setup. 2. Degradation of Starting Material/Product: Acid-sensitive groups on your molecule are being cleaved by HCl. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. A drying tube on the condenser is essential to prevent atmospheric moisture from entering. 2. Use an HCl Scavenger: Incorporate a non-nucleophilic base like pyridine or triethylamine into the reaction mixture to neutralize HCl as it forms. This maintains a non-acidic environment. |
| Difficult Product Purification (Contamination with Salts) | Formation of Hydrochloride Salts: When using an amine base (e.g., triethylamine) as an HCl scavenger, it forms a salt (e.g., triethylammonium chloride) that may co-precipitate with your product. | Perform an Aqueous Workup: After the reaction is complete, quench the mixture and wash the organic layer with water or a dilute aqueous base (e.g., saturated NaHCO₃ solution). The ammonium salts are highly soluble in water and will be removed into the aqueous phase. A subsequent wash with brine can help remove residual water. |
| Visible Fumes and Corrosive Odor in the Lab | Inefficient Trapping of HCl Gas: The HCl gas generated is escaping the reaction apparatus. | Implement an Effective Gas Scrubbing System: Vent the reaction through a gas scrubber containing a basic solution to neutralize the acidic HCl gas before it is released into the fume hood. |
| Inconsistent Reaction Progress | Protonation of Nucleophiles in Subsequent Steps: If the crude this compound (containing dissolved HCl) is used directly in a subsequent reaction with a nucleophile (e.g., an amine or alcohol), the HCl will protonate the nucleophile, deactivating it. | 1. Remove Excess HCl: Before using the crude acid chloride, ensure residual HCl is removed. This can be done by distilling the product or by performing an aqueous workup. 2. Use Excess Base in the Next Step: When reacting the acid chloride with a nucleophile, use at least two equivalents of an amine or one equivalent of the nucleophile and one equivalent of a non-nucleophilic base to neutralize the HCl formed in that step. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound with In-Situ HCl Scavenging
This protocol is suitable for substrates that are sensitive to acidic conditions.
Materials:
-
(2-Methylphenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, dissolve (2-Methylphenoxy)acetic acid (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Setting up an External HCl Gas Scrubber
This is a crucial safety measure for all reactions that generate significant amounts of HCl gas.
Materials:
-
Gas washing bottle or a bubbler
-
Tubing to connect the reaction vessel to the scrubber
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Procedure:
-
Fill a gas washing bottle to about two-thirds of its volume with a 1 M NaOH solution.
-
Connect the outlet of your reaction condenser (or a needle vented from the reaction headspace) to the inlet of the gas washing bottle using chemically resistant tubing.
-
Ensure the gas stream will bubble through the NaOH solution.
-
The outlet of the gas washing bottle can be vented into the fume hood.
Caption: Experimental setup for HCl gas scrubbing.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a different base besides pyridine as an HCl scavenger?
A: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. The choice of base may depend on the specific requirements of your reaction, such as the acid sensitivity of your substrate and the ease of removing the resulting hydrochloride salt during workup.
Q2: I don't have a dedicated gas scrubber. Is there a simpler alternative for a small-scale reaction?
A: For very small-scale reactions, you can vent the reaction through a tube leading to a beaker containing a basic solution. However, a proper gas washing bottle or bubbler is highly recommended for safety and efficiency as it ensures better gas-liquid contact for neutralization. Water alone can also be used as it is very effective at dissolving HCl gas, though a basic solution ensures complete neutralization.
Q3: My reaction mixture turned dark after adding thionyl chloride. Is this normal?
A: Some color change can be expected, but a significant darkening may indicate decomposition or side reactions. This can be caused by impurities in the starting material or solvent, or by running the reaction at too high a temperature. Ensure your reagents are pure and consider running the reaction at a lower temperature.
Q4: How do I know if all the HCl has been removed after the workup?
A: A thorough aqueous workup, especially with a bicarbonate wash, is generally effective at removing HCl and the corresponding ammonium salts. You can test the pH of the final aqueous wash to ensure it is neutral or slightly basic. For highly sensitive subsequent reactions, distilling the this compound is the most reliable method to ensure it is free of HCl.
Q5: What are the safety precautions I should take when working with thionyl chloride and the HCl byproduct?
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be aware of the corrosive and toxic nature of both thionyl chloride and HCl gas. Have a neutralization plan and materials (like sodium bicarbonate) readily available in case of a spill.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Hydrogen Chloride | ToxFAQs™. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC). ICSC 0163 - HYDROGEN CHLORIDE. Retrieved from [Link]
-
OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
-
LPP Group. Lab-scale gas scrubbers. Retrieved from [Link]
-
Abdelhamid "Bioman" Khodja. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
LabRepCo. Choosing the Right Laboratory Gas Scrubbers for Your Application. Retrieved from [Link]
-
GOV.UK. (2024, November 6). Hydrogen chloride: toxicological overview. Retrieved from [Link]
-
CK Special Gases Ltd. (2015, April 10). Hydrogen Chloride - SAFETY DATA SHEET. Retrieved from [Link]
-
ChemBK. This compound. Retrieved from [Link]
-
Envitech, Inc. Application: Lab Scrubbers. Retrieved from [Link]
-
Schutte & Koerting. Wet scrubbing of acidic gases. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
sathee jee. Chemistry Acid Chloride. Retrieved from [Link]
-
Lumen Learning. 12. Acids, Bases, Neutralization, and Gas-Forming Reactions (M3Q3-4). Retrieved from [Link]
-
Wikipedia. Acyl chloride. Retrieved from [Link]
-
BYJU'S. Formation of Acid Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]
improving the stability of (2-Methylphenoxy)acetyl chloride in storage
Welcome to the technical support center for (2-Methylphenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this compound during storage and ensuring its integrity for experimental use. As a highly reactive acylating agent, its stability is paramount for reproducible and successful synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the primary cause of degradation for this compound in storage?
A1: The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis.[1] It readily reacts with water, including atmospheric moisture, to hydrolyze back to its corresponding carboxylic acid, (2-Methylphenoxy)acetic acid, and hydrochloric acid (HCl).[1] This reaction is often rapid and can significantly decrease the purity and reactivity of the material over time.
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] The container must be tightly sealed to prevent moisture ingress. For optimal preservation, it is highly recommended to store the compound under an inert atmosphere, such as dry nitrogen or argon.[3]
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection may reveal a change from a colorless or light-yellow liquid to a more discolored or cloudy appearance.[4] A pungent, acidic odor of HCl may also become more noticeable upon opening the container, indicating hydrolysis has occurred. For a definitive assessment of purity, analytical testing is required (see Section 4).
Q4: Is this compound sensitive to temperature?
A4: While hydrolysis is the primary concern at ambient temperatures, elevated temperatures can accelerate degradation.[5] Acyl chlorides can undergo thermal decomposition at higher temperatures, which may lead to the formation of various byproducts.[6] Therefore, storage in a cool environment is recommended.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound, with an emphasis on the underlying chemical principles.
Problem 1: My reaction yield is significantly lower than expected, and I've isolated (2-Methylphenoxy)acetic acid as a byproduct.
-
Question: What is the most likely cause of this outcome?
-
Answer: The presence of (2-Methylphenoxy)acetic acid strongly indicates that the starting acyl chloride has undergone hydrolysis, either during storage or during the reaction setup. The carboxylic acid is unreactive under most acylation conditions and will not lead to your desired product, thus lowering the effective concentration of your acylating agent and reducing the yield.
-
Causality: this compound is highly electrophilic at the carbonyl carbon. Water, even in trace amounts, acts as a nucleophile and attacks this carbon.[1] The resulting tetrahedral intermediate rapidly eliminates a chloride ion and, after deprotonation, forms the more stable carboxylic acid.
Problem 2: The this compound appears cloudy or has solidified in the bottle.
-
Question: Is the material still usable?
-
Answer: Cloudiness or solidification can be due to the formation of (2-Methylphenoxy)acetic acid, which has a higher melting point than the acyl chloride. While the remaining liquid portion may still be reactive, the overall purity is compromised. It is strongly recommended to purify the material (e.g., by distillation under reduced pressure) or use a fresh, unopened bottle. Using the material as-is will likely lead to the issues described in Problem 1.
Problem 3: My reaction is not proceeding to completion, even with a supposed excess of this compound.
-
Question: I've checked for moisture in my reaction, so what else could be the issue?
-
Answer: If you are confident that your reaction conditions are anhydrous, the issue likely lies with the initial purity of the acyl chloride. Over time, even in a sealed bottle, gradual hydrolysis can occur, especially if the container has been opened multiple times, allowing for brief exposure to atmospheric moisture.[7] The material may appear clear, but a significant portion could have already converted to the unreactive carboxylic acid.
-
Recommendation: Before a critical reaction, it is best practice to assess the purity of the acyl chloride, especially if the bottle has been in storage for an extended period or has been opened previously. A simple method is to take a small aliquot, quench it with a dry alcohol like methanol, and analyze the resulting methyl ester by GC-MS or NMR (see Section 4).
Section 3: Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is critical for maximizing the shelf-life and efficacy of this compound.
Storage Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | Prevents exposure to atmospheric moisture, the primary cause of hydrolysis.[3] |
| Temperature | Store in a cool, dry place. Avoid excessive heat. | Lower temperatures slow down the rate of any potential degradation reactions.[2] |
| Container | Use the original manufacturer's bottle with a tightly sealing cap. For long-term storage, glass bottles with PTFE-lined caps are recommended. | Glass and PTFE offer excellent chemical resistance to acyl chlorides.[4] Avoid plastic containers for long-term storage as some plastics can be slowly penetrated or degraded.[4] |
| Location | Store in a well-ventilated, dedicated cabinet for reactive and corrosive chemicals. | Ensures safety in case of accidental leakage and prevents reaction with incompatible materials.[8] |
| Incompatible Materials | Store separately from water, alcohols, bases, and strong oxidizing agents.[9] | This compound reacts exothermically and hazardously with these substances. |
Handling Procedures
-
Work Environment: Always handle this compound in a well-ventilated fume hood.
-
Exclusion of Moisture: Use oven-dried glassware and dry, anhydrous solvents for all reactions.
-
Inert Atmosphere Techniques: When transferring the liquid, use techniques that minimize exposure to air, such as using a syringe to withdraw the liquid through a septum, under a positive pressure of an inert gas.
-
Dispensing: If repeated access to a large bottle is necessary, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to maintain the integrity of the bulk supply.
Section 4: Quality Control and Purity Assessment
Regularly assessing the purity of this compound is crucial for reliable experimental results. Direct analysis by methods like HPLC can be challenging due to the compound's reactivity. A robust and widely accepted method involves derivatization to a more stable compound prior to analysis.
Recommended Protocol: Purity Assessment by GC-MS via Esterification
This protocol describes the conversion of this compound to its methyl ester, which is more stable and amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add approximately 10-20 mg of the this compound sample to a dry vial.
-
Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid and exothermic. Allow the mixture to stand for 10 minutes to ensure complete conversion to the methyl ester.
-
Dilute the resulting solution with a dry, inert solvent such as dichloromethane to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Analysis:
-
Instrumentation: A standard GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.
-
Injector: Use a split/splitless injector at a temperature of 250 °C.
-
Oven Program: A typical temperature program would be:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.
-
Data Interpretation:
-
The primary peak in the chromatogram will correspond to methyl (2-methylphenoxy)acetate.
-
The presence of a significant peak corresponding to (2-methylphenoxy)acetic acid (which may also be detected by GC-MS, sometimes after in-situ derivatization in the injector) indicates degradation of the original acyl chloride.
-
The purity can be estimated by the relative peak areas of the methyl ester and the corresponding acid.
Section 5: Degradation Pathways
Understanding the chemical pathways of degradation is key to preventing them.
-
Hydrolysis: As previously detailed, this is the most common degradation pathway, initiated by the nucleophilic attack of water on the carbonyl carbon.[1] The release of HCl can also autocatalyze further degradation if moisture is present.
-
Alcoholysis: If the acyl chloride is contaminated with alcohols, a similar reaction will occur, leading to the formation of an ester. This is generally a less common storage issue but can be a concern if solvents are not properly dried before use.
By implementing the rigorous storage, handling, and quality control measures outlined in this guide, researchers can significantly enhance the stability and reliability of this compound, leading to more consistent and successful experimental outcomes.
References
-
Kinetics of the hydrolysis of acyl chlorides in pure water. (1967). Canadian Journal of Chemistry, 45(14), 1619-1628. Retrieved from [Link]
-
This compound - Introduction. (2024). ChemBK. Retrieved from [Link]
-
SOP 5 - Standard Operating Procedure for Reactive Solids and Liquids. (n.d.). OSU Chemistry. Retrieved from [Link]
-
EHS-400.18 Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals. (2018). University of Houston. Retrieved from [Link]
-
Acetyl Chloride Storage : r/chemistry. (2023). Reddit. Retrieved from [Link]
-
Acyl chlorides stability - Powered by XMB 1.9.11. (2020). Sciencemadness Discussion Board. Retrieved from [Link]
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. (2024). Journal of Applied Pharmaceutical Science, 14(11), 196-207. Retrieved from [Link]
-
Acyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride. (2006). Journal of Hazardous Materials, 137(1), 21-29. Retrieved from [Link]
-
Reactive Chemicals. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]
-
The thermal decomposition of acetyl chloride. (1977). Australian Journal of Chemistry, 30(1), 81-86. Retrieved from [Link]
-
S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. (1995). The Journal of Organic Chemistry, 60(16), 5078-5084. Retrieved from [Link]
-
Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
0013 - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Chemical Compatibility Guidelines. (2024). UCSD Blink. Retrieved from [Link]
-
Acyl chlorides stability. (2020). Sciencemadness Discussion Board. Retrieved from [Link]
Sources
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. Acetyl chloride [webbook.nist.gov]
- 3. desiccantpak.com [desiccantpak.com]
- 4. wisedry.net [wisedry.net]
- 5. Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride in Modern Synthesis
In the landscape of organic synthesis, the conversion of a carboxylic acid to its corresponding acyl chloride is a gateway transformation, unlocking a plethora of subsequent reactions such as amidation and esterification.[1][2] For decades, two reagents have dominated this field: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While both effectively achieve the desired transformation, the choice between them is far from arbitrary. It is a decision dictated by substrate complexity, desired purity, reaction scale, and ultimately, a nuanced understanding of their distinct mechanistic pathways and practical implications.
This guide moves beyond a simple cost analysis to provide researchers, scientists, and drug development professionals with a field-proven, in-depth comparison. We will dissect the mechanisms, explore the critical differences in application, and provide the practical data necessary to make an informed, authoritative choice for your specific synthetic challenge.
Physicochemical and Reaction Profile
A foundational understanding begins with the fundamental properties and typical reaction characteristics of each reagent. The differences in boiling points and byproducts have profound consequences for reaction workup and product purity.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Molar Mass | 118.97 g/mol | 126.93 g/mol [3] |
| Boiling Point | ~79 °C[2][4] | 63–64 °C[2][3][4] |
| Density | 1.638 g/mL[5] | 1.48 g/mL[3] |
| Typical Byproducts | SO₂(g), HCl(g)[1][6] | CO(g), CO₂(g), HCl(g)[2][4] |
| Typical Conditions | Neat or in solvent, often requires reflux/heating[2][7] | In solvent (e.g., DCM), often with cat. DMF, 0°C to RT[2][7][8] |
| Key Advantage | Low cost, economies of scale for industrial use[4] | Mild conditions, gaseous byproducts simplify workup[2][4] |
| Key Disadvantage | Harsher conditions, potential for sulfur impurities[4] | Higher cost, thermal instability[4][9] |
Core Application: Synthesis of Acyl Chlorides
The primary application for both reagents is the conversion of carboxylic acids to acyl chlorides. However, their mechanisms and the practical consequences thereof are distinct.
Mechanism of Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds by converting the hydroxyl group into a superior leaving group, a chlorosulfite intermediate.[10] The subsequent step can occur via an intramolecular nucleophilic substitution (Sₙi) pathway, where the chloride is delivered from the intermediate itself.[2]
-
Activation: The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[6][11]
-
Intermediate Formation: A chloride ion is expelled, forming a reactive chlorosulfite acyl mixed anhydride intermediate.[10][12]
-
Nucleophilic Attack: The liberated chloride ion attacks the carbonyl carbon.[1]
-
Product Formation: The intermediate collapses, releasing the final acyl chloride product along with gaseous sulfur dioxide and hydrogen chloride.[1][6]
Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.
The requirement for elevated temperatures (reflux) is a significant drawback of this method, particularly for substrates containing thermally sensitive functional groups.[2][7] Furthermore, residual thionyl chloride or sulfur-containing byproducts can contaminate the product, necessitating additional purification steps like distillation or chromatography.[4]
Mechanism of Oxalyl Chloride
Oxalyl chloride offers a much milder route, often catalyzed by a substoichiometric amount of N,N-dimethylformamide (DMF).[8][13] The reaction does not proceed by direct attack on the oxalyl chloride but through the formation of a highly reactive Vilsmeier-Haack type reagent.[12][13]
-
Catalyst Activation: DMF reacts with oxalyl chloride to form a reactive imidoyl chloride intermediate (Vilsmeier reagent).[13][14] This step releases CO, CO₂, and a chloride ion.
-
Carboxylic Acid Activation: The carboxylic acid attacks the highly electrophilic Vilsmeier reagent.
-
Nucleophilic Attack: The chloride ion generated in the first step attacks the activated carbonyl carbon.
-
Product Formation: The intermediate collapses to yield the acyl chloride, regenerating the DMF catalyst and releasing HCl.[14]
Caption: Catalytic cycle for Acyl Chloride synthesis using Oxalyl Chloride and DMF.
The key advantage here is the mild reaction conditions, which can typically be run from 0 °C to room temperature.[15] This preserves sensitive functional groups, such as Boc protecting groups, which might be cleaved by the high temperatures and accumulating HCl in the thionyl chloride method.[2] Most importantly, all byproducts (CO, CO₂, HCl) are gaseous, allowing for a "workup-free" process where the crude product is often of high purity after simple evaporation of the solvent and excess reagent.[2][4]
Expanded Synthetic Utility
While both reagents excel at creating acyl chlorides, their utility diverges significantly in other key transformations.
Swern Oxidation: The Domain of Oxalyl Chloride
A defining application unique to oxalyl chloride is its role in the Swern oxidation.[2] This reaction provides a mild and efficient method for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without the use of toxic heavy metals like chromium.[16][17][18] Thionyl chloride cannot be used for this purpose.
The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at cryogenic temperatures (typically -78 °C) to form a highly electrophilic chlorodimethylsulfonium salt.[17][19] The alcohol adds to this species, and subsequent deprotonation by a hindered base (like triethylamine) generates an ylide, which fragments to yield the carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[18]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 3. Oxalyl Chloride [commonorganicchemistry.com]
- 4. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]
- 5. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. Swern Oxidation [organic-chemistry.org]
- 19. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Reactivity of (2-Methylphenoxy)acetyl Chloride and (4-Methylphenoxy)acetyl Chloride
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, phenoxyacetyl chlorides serve as pivotal building blocks for constructing complex molecular architectures. Their utility in acylation reactions is well-established, enabling the formation of esters and amides with high efficiency.[1][2][3] However, the reactivity of these acylating agents is not uniform and is profoundly influenced by the substitution pattern on the aromatic ring.
This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: (2-Methylphenoxy)acetyl chloride and (4-Methylphenoxy)acetyl chloride. We will dissect how the seemingly minor positional change of a single methyl group—from the ortho (2-position) to the para (4-position)—imparts a dramatic difference in their chemical behavior. This analysis is grounded in fundamental principles of electronic and steric effects and is supported by established experimental methodologies designed to probe and quantify such differences. This document is intended for researchers, scientists, and drug development professionals who leverage these reagents and seek a deeper understanding of their functional characteristics to optimize synthetic strategies.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.[4][5][6] Any structural feature that modulates the partial positive charge on this carbon or affects the accessibility of the reaction center will alter the reaction rate. In our isomeric pair, the methyl group is the key modulator.
Molecular Structures
First, let's visualize the molecules . The key difference is the proximity of the methyl group to the phenoxy ether linkage and, by extension, to the acetyl chloride moiety.
Caption: Steric hindrance in the ortho-isomer vs. the para-isomer.
Experimental Validation: A Comparative Hydrolysis Study
To empirically test our hypothesis, we can design an experiment to compare the rates of hydrolysis for both acyl chlorides. Hydrolysis, the reaction with water, is an excellent model system because water is a neutral, weak nucleophile, which will make the differences in the substrates' intrinsic reactivity more apparent. [7][8]The reaction produces the corresponding carboxylic acid and hydrochloric acid (HCl).
Reaction: R-COCl + H₂O → R-COOH + HCl
The rate of reaction can be determined by monitoring the production of HCl over time using a pH meter or by titration with a standardized base.
Experimental Protocol: Monitoring Hydrolysis via Potentiometric Titration
This protocol outlines a self-validating system to quantify the rate of hydrolysis.
Caption: Experimental workflow for comparative hydrolysis rate study.
Causality Behind Experimental Choices:
-
Solvent System (Acetone/Water): Anhydrous acetone is used to dissolve the reactive acyl chloride. A controlled amount of water is then introduced to initiate the hydrolysis. This ensures both reactants are fully solubilized.
-
Temperature Control: Kinetic experiments must be run at a constant temperature, as reaction rates are highly temperature-dependent.
-
Potentiostatic Titration: By continuously neutralizing the HCl produced, we keep the pH constant. This prevents autocatalysis by the acid product and simplifies the kinetic analysis, directly linking the rate of titrant addition to the rate of reaction.
Expected Quantitative Data
Based on our theoretical framework, the experimental results would be expected to show a significantly faster rate of hydrolysis for the para isomer.
| Parameter | This compound | (4-Methylphenoxy)acetyl chloride | Rationale |
| Initial Rate of Hydrolysis (mol L⁻¹ s⁻¹) | k₂ (Slow) | k₄ (Fast) | Steric hindrance in the 2-isomer impedes nucleophilic attack by water. |
| Relative Rate Constant (k_rel) | 1.0 (Reference) | > 10 | The para-isomer is expected to be at least an order of magnitude more reactive. |
| Half-life (t₁/₂) | Long | Short | The less reactive compound will take longer to be consumed. |
Spectroscopic Characterization and Reactivity Correlation
Spectroscopic techniques provide further insight into the structural and electronic properties that underpin the observed reactivity.
-
Infrared (IR) Spectroscopy: Acyl chlorides exhibit a characteristic and strong carbonyl (C=O) stretching absorption band at a high frequency, typically around 1750-1810 cm⁻¹. [7][9]The exact position is sensitive to electronic effects. The electron-donating methyl group should slightly lower the C=O bond order and thus shift the absorption to a slightly lower wavenumber (frequency) for both isomers compared to an unsubstituted analog. While subtle, a slightly lower frequency for the 4-methyl isomer might be observed, consistent with more effective delocalization of the methyl group's electron-donating effect into the carbonyl group.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the carbonyl carbon (δC=O) is a direct probe of its electronic environment. A more deshielded (higher ppm value) carbon is typically more electron-deficient and thus more electrophilic. [10] * For (4-Methylphenoxy)acetyl chloride , the electron-donating effect of the para-methyl group would be expected to slightly shield the carbonyl carbon, lowering its chemical shift relative to an unsubstituted analog.
-
For This compound , the situation is more complex. The electronic shielding effect is still present, but the steric compression from the ortho-methyl group can cause a deshielding effect. However, the dominant factor influencing reactivity remains steric hindrance, not this nuanced electronic signal.
-
Conclusion for the Practicing Scientist
The positional isomerism of the methyl group on the phenoxy ring leads to a stark and synthetically significant difference in the reactivity of the corresponding acetyl chlorides.
Our analysis unequivocally concludes that (4-Methylphenoxy)acetyl chloride is substantially more reactive than this compound.
This difference is not primarily governed by the subtle electronic effects of the methyl group, but rather by the powerful steric hindrance imposed by the methyl group in the ortho position. This "ortho effect" creates a formidable barrier to nucleophilic attack at the carbonyl carbon, drastically slowing the reaction rate for the 2-methyl isomer.
Practical Implications for Synthesis:
-
When a rapid and efficient acylation is desired under mild conditions, (4-Methylphenoxy)acetyl chloride is the superior reagent.
-
** this compound**'s lower reactivity can be advantageous in situations requiring greater selectivity, for instance, in the presence of multiple nucleophilic sites where a less reactive electrophile might react more selectively. Its use, however, will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) to achieve comparable conversion to its para counterpart.
This guide underscores the critical importance of considering both electronic and steric factors when designing synthetic routes. A clear understanding of these principles allows for the rational selection of reagents, leading to optimized reaction outcomes, higher yields, and improved process efficiency.
References
- Benchchem. (n.d.). The Strategic Application of (4-Methylphenoxy)acetyl chloride in the Synthesis of Novel Anticonvulsant Drug Analogues: A Compara.
-
Wikipedia. (2023). Acyl chloride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
-
Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. Retrieved from [Link]
-
Wikipedia. (2023). Ortho effect. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is the methyl group electron-donating via the inductive effect?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. Retrieved from [Link]
-
Quora. (2020). Why does the methyl group have a positive inductive effect?. Retrieved from [Link]
-
Papai, I., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995-7003. Retrieved from [Link]
-
ResearchGate. (n.d.). I (left) and +R (right) effects of a methyl group bound to an atom Y. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methoxyethoxyacetyl chloride. Retrieved from [Link]
-
ResearchGate. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Köszeghy, A., et al. (2006). Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8. Purinergic Signalling, 2(2), 351-358. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy (4-Nitrophenoxy)acetyl chloride | 20142-88-5 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (2-Methylphenoxy)acetyl chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. This guide provides an in-depth, objective comparison of (2-Methylphenoxy)acetyl chloride with other commonly employed acylating agents. By examining their reactivity, applications, and handling considerations, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is an acyl chloride characterized by the presence of a 2-methylphenoxy group attached to the acetyl chloride moiety.[1][2] This structural feature imparts specific chemical properties that distinguish it from simpler acyl chlorides. It is a colorless to light yellow liquid with a pungent odor and is soluble in common organic solvents like ether and chloroform, but not in water.[1] Like other acyl chlorides, it is highly reactive towards nucleophiles and is a key intermediate in the synthesis of various organic compounds, including pesticides, pharmaceuticals, and dyes.[1]
The Landscape of Acylating Agents: A Comparative Overview
Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in organic chemistry.[3] The reactivity of these agents varies significantly, influencing their suitability for different substrates and reaction conditions. Acyl chlorides, acid anhydrides, esters, and amides represent the primary classes of acylating agents, with a general reactivity order of:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [4]
This high reactivity of acyl chlorides stems from the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.[4][5]
This compound: A Profile
The presence of the 2-methylphenoxy group in this compound introduces both steric and electronic effects that modulate its reactivity compared to simpler acyl chlorides like acetyl chloride. The phenoxy group, being electron-rich, can potentially reduce the electrophilicity of the carbonyl carbon through resonance, while the ortho-methyl group can introduce steric hindrance. These factors can lead to more selective acylations and may require slightly more forcing conditions compared to more reactive, unhindered acylating agents.
Common Acylating Agents for Comparison
To provide a comprehensive comparison, we will evaluate this compound against the following widely used acylating agents:
-
Acetyl Chloride (CH₃COCl): A highly reactive, volatile, and corrosive liquid, it is a workhorse for introducing the acetyl group.[6][7] Its small size and high electrophilicity make it suitable for a broad range of substrates.[8][9]
-
Benzoyl Chloride (C₆H₅COCl): Less reactive than acetyl chloride due to the resonance stabilization of the carbonyl group by the benzene ring.[8][9][10] This reduced reactivity can be advantageous for achieving greater selectivity.
-
Trifluoroacetic Anhydride ((CF₃CO)₂O): An exceptionally reactive acylating agent due to the strong electron-withdrawing effect of the trifluoromethyl groups.[11][12] It is often used to acylate less reactive substrates and for the introduction of the trifluoroacetyl group, which has applications in peptide synthesis and chromatography.[12][13][14]
Performance Comparison: Reactivity and Selectivity
The choice of an acylating agent is often a trade-off between reactivity and selectivity. Highly reactive agents may lead to side reactions and lack of chemoselectivity, while less reactive agents may require harsh conditions and result in lower yields.
| Acylating Agent | Relative Reactivity | Key Features | Typical Applications |
| This compound | Moderate | Steric hindrance from ortho-methyl group; potential for selective acylation. | Synthesis of specific phenoxyacetate derivatives, herbicides, and pharmaceuticals.[1][15] |
| Acetyl Chloride | High | Small, highly electrophilic, and volatile.[6][7] | General acetylation of alcohols, amines, and phenols.[7] |
| Benzoyl Chloride | Moderate | Resonance-stabilized, leading to lower reactivity than acetyl chloride.[8][10] | Benzoylation of amines and alcohols, Friedel-Crafts reactions. |
| Trifluoroacetic Anhydride | Very High | Highly electrophilic due to trifluoromethyl groups.[11][12] | Acylation of unreactive substrates, synthesis of trifluoroacetyl derivatives.[12][13] |
Experimental Guide: A Comparative Acylation Protocol
To illustrate the practical differences in handling and reactivity, a general protocol for the acylation of a primary alcohol (e.g., benzyl alcohol) is provided. This protocol should be adapted based on the specific substrate and acylating agent.
General Workflow for Comparing Acylating Agents
A systematic approach is crucial for an objective comparison of different acylating agents. The following workflow outlines the key steps for such a study.[3]
Sources
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Acetyl chloride –Chemical Properties and Application in Reagents_Chemicalbook [chemicalbook.com]
- 7. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
- 9. quora.com [quora.com]
- 10. Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. [askfilo.com]
- 11. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for 2-Methylphenoxyacetamides
Introduction: The Versatility of the Phenoxyacetamide Scaffold
In the landscape of pharmaceutical and agrochemical development, the phenoxyacetamide moiety stands out as a privileged scaffold. Its derivatives are integral to a wide array of bioactive molecules, including herbicides and various classes of drugs.[1] Specifically, 2-methylphenoxyacetamides serve as crucial intermediates and target molecules, demanding robust, efficient, and scalable synthetic strategies.
This guide moves beyond a simple recitation of protocols. It is designed for the discerning researcher and process chemist, offering a comparative analysis of established and alternative synthetic pathways to 2-methylphenoxyacetamides. We will dissect the causality behind experimental choices, evaluate the trade-offs between different routes, and explore greener, more sustainable methodologies that align with modern chemical manufacturing principles. Our focus is on providing a self-validating framework, where the logic of each step is as clear as the protocol itself.
The Foundational Step: Synthesis of 2-Methylphenoxyacetic Acid
Nearly all routes to the target amide proceed through the synthesis of its corresponding carboxylic acid, 2-methylphenoxyacetic acid. The most prevalent and industrially significant method is a variant of the Williamson ether synthesis , a classic SN2 reaction.
This reaction involves the nucleophilic attack of the 2-methylphenoxide ion on an α-haloacetic acid, typically chloroacetic acid. The phenoxide is generated in situ by deprotonating 2-methylphenol (o-cresol) with a strong base, such as sodium hydroxide or potassium hydroxide.[2][3]
Caption: The Williamson ether synthesis pathway for 2-methylphenoxyacetic acid.
Experimental Protocol: Synthesis of 2-Methylphenoxyacetic Acid
-
Phenoxide Formation: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, dissolve potassium hydroxide (KOH, 1.1 eq.) in water. To this solution, add 2-methylphenol (1.0 eq.). Stir the mixture until a clear, homogeneous solution is obtained.[3]
-
Alkylation: Prepare a separate aqueous solution of chloroacetic acid (1.1 eq.). Heat the phenoxide solution to a gentle reflux.
-
Controlled Addition: Add the chloroacetic acid solution dropwise to the refluxing phenoxide solution over a period of 15-20 minutes.[3] The reaction is exothermic; maintain a controlled reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The traditional method involves maintaining the pH between 9-10 during the reaction.[4]
-
Acidification & Isolation: Cool the reaction mixture to room temperature. Transfer it to a beaker and acidify slowly with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white solid will precipitate.[4]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from water.
Route 1: The Classical Two-Step Amidation via Acyl Chloride
This is the textbook method for converting a carboxylic acid to an amide. It is a robust and high-yielding, if environmentally taxing, approach that proceeds in two discrete steps: activation of the carboxylic acid to an acyl chloride, followed by nucleophilic attack by an amine.
Caption: Workflow for the classical two-step amidation method.
Causality and Experimental Choices
-
Activation: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Conversion to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is necessary. Thionyl chloride is often chosen for its cost-effectiveness and because its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Amine Addition: The subsequent addition of ammonia (or a primary/secondary amine) is a rapid and typically irreversible nucleophilic acyl substitution, driven by the excellent leaving group ability of the chloride ion.
Experimental Protocol: Acyl Chloride Method
-
Acyl Chloride Formation: To a flask containing 2-methylphenoxyacetic acid (1.0 eq.), add thionyl chloride (1.2-1.5 eq.) under an inert atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture gently under reflux until the evolution of gas ceases (approx. 1-2 hours).
-
Reagent Removal: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylphenoxyacetyl chloride is often used directly in the next step.
-
Amination: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane, THF). Cool the solution in an ice bath.
-
Nucleophilic Attack: Slowly add a solution of the desired amine (2.2 eq. for primary/secondary amines) or concentrated aqueous ammonia. One equivalent of the amine acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct. Alternatively, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Workup and Isolation: After the reaction is complete, wash the organic layer sequentially with dilute acid (to remove excess amine), dilute base (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization or chromatography.
| Performance Metric | Route 1: Acyl Chloride |
| Typical Yield | 80-95% |
| Reaction Time | 3-5 hours |
| Key Reagents | Thionyl Chloride, Amine |
| Advantages | High yield, reliable, well-established |
| Disadvantages | Harsh/corrosive reagents, byproduct (HCl) generation, requires anhydrous conditions |
Route 2: Direct Amidation via Peptide Coupling Reagents
To circumvent the harsh conditions and hazardous reagents of the acyl chloride method, direct coupling of the carboxylic acid and amine using a "coupling reagent" is a widely adopted alternative, especially in pharmaceutical research.
The mechanism involves in situ activation of the carboxylic acid's carbonyl group by the coupling agent, forming a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides) that is readily attacked by the amine.
Caption: Generalized mechanism for direct amidation using a coupling reagent.
Experimental Protocol: EDC/HOBt Coupling
-
Initial Mixing: Dissolve 2-methylphenoxyacetic acid (1.0 eq.), the amine (1.1 eq.), and a catalyst such as 1-hydroxybenzotriazole (HOBt, 0.2-1.0 eq.) in a suitable aprotic solvent (e.g., DMF, dichloromethane).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The byproduct of EDC is a water-soluble urea, simplifying purification compared to DCC. Purify the crude product by column chromatography or recrystallization.
| Performance Metric | Route 2: Coupling Reagent |
| Typical Yield | 70-90% |
| Reaction Time | 12-24 hours |
| Key Reagents | EDC, DCC, HATU, etc. |
| Advantages | Mild conditions, high functional group tolerance, avoids corrosive reagents |
| Disadvantages | High cost of reagents, stoichiometric waste generation, longer reaction times |
Route 3: Greener and Process-Intensified Alternatives
Modern synthetic chemistry prioritizes efficiency, safety, and sustainability. Several alternative approaches can be applied to the synthesis of 2-methylphenoxyacetamides to reduce reaction times, energy consumption, and hazardous waste.[5]
A. Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage over conventional heating by enabling rapid, uniform heating of the reaction mixture.[6][7] This can dramatically accelerate both the initial Williamson ether synthesis and subsequent amidation steps, often leading to higher yields and cleaner reaction profiles in minutes rather than hours.[8][9]
-
Causality: Microwave energy directly couples with polar molecules in the reaction, causing rapid molecular rotation and generating heat volumetrically. This avoids the slow process of thermal conduction from the vessel walls and can access kinetic regimes not achievable with conventional heating, often minimizing the formation of thermal degradation byproducts.
B. Phase-Transfer Catalysis (PTC) for Ether Synthesis
The initial synthesis of 2-methylphenoxyacetic acid is a perfect candidate for Phase-Transfer Catalysis. The reaction involves two immiscible phases: an organic phase containing the 2-methylphenol and an aqueous phase containing the sodium hydroxide and sodium chloroacetate.[10] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkylating agent.[11][12]
-
Advantages: PTC eliminates the need for expensive, anhydrous polar aprotic solvents, allowing the use of cheaper solvents like toluene or even solvent-free conditions.[13] It enhances reaction rates, often at lower temperatures, and simplifies workup, making it a greener and more industrially viable option.[14]
Caption: Simplified mechanism of Phase-Transfer Catalysis for ether synthesis.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Acyl Chloride | Route 2: Coupling Reagent | Route 3: Greener Methods (MW/PTC) |
| Overall Yield | High (80-95%) | Moderate to High (70-90%) | High to Excellent (85-98%) |
| Reaction Time | Moderate (3-5 h) | Long (12-24 h) | Very Short (10-30 min) |
| Reagent Hazards | High (corrosive, toxic) | Low to Moderate | Low (uses benign bases) |
| Waste Profile | Acidic gas, salt waste | High (stoichiometric urea) | Low (recyclable catalyst, less solvent) |
| Cost | Low to Moderate | High | Low (reagents) to Moderate (equipment) |
| Scalability | Excellent | Good (cost can be a factor) | Excellent (especially PTC) |
| Ideal Application | Bulk, cost-sensitive synthesis | Small-scale, complex molecules | Process intensification, sustainable manufacturing |
Conclusion and Expert Recommendation
The choice of a synthetic route to 2-methylphenoxyacetamides is a strategic decision dictated by the specific goals of the project—be it rapid discovery, mechanistic study, or large-scale manufacturing.
-
For small-scale synthesis in a research setting , where functional group tolerance and mild conditions are paramount, Route 2 (Direct Amidation) using coupling reagents like EDC offers excellent flexibility, despite its higher cost and longer reaction times.
-
For large-scale, industrial production , the classical Route 1 (Acyl Chloride) remains a viable, high-yielding option. However, its environmental and safety profile is a significant drawback.
-
The recommended approach for modern and future synthesis is the adoption of Route 3 methodologies . Implementing Phase-Transfer Catalysis for the initial ether synthesis significantly improves the greenness and efficiency of the process. Coupling this with Microwave-Assisted amidation provides a powerful, rapid, and high-yielding pathway that is well-suited for both discovery and process optimization. This combined strategy represents the most balanced approach, delivering high performance while adhering to the principles of sustainable chemistry.
References
- Synthesis method of 2-methylphenoxyacetic acid - Eureka | P
-
2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words - Bartleby.com. (URL: [Link])
-
Williamson Ether Synthesis. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Experiment 06 Williamson Ether Synthesis. (URL: [Link])
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])
-
Development of green synthetic routes for organic compounds - International Journal of Advanced Chemistry Research. (URL: [Link])
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (URL: [Link])
-
Microwave-Assisted Pharmaceutical Synthesis: An Overview. (URL: [Link])
-
Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid - MDPI. (URL: [Link])
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. (URL: [Link])
-
Microwave-assisted synthesis: a fast, efficient and sustainable approach - YouTube. (URL: [Link])
-
Microwave assisted synthesis of new phenoxyacetalides bearing anaesthetic properties. (URL: [Link])
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - NIH. (URL: [Link])
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - NIH. (URL: [Link])
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (URL: [Link])
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
-
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (URL: [Link])
-
article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. (URL: [Link])
Sources
- 1. jetir.org [jetir.org]
- 2. 2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words | Bartleby [bartleby.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 11. biomedres.us [biomedres.us]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. iajpr.com [iajpr.com]
A Comparative Guide to the Purity Validation of (2-Methylphenoxy)acetyl Chloride: Titration vs. Chromatographic and Spectroscopic Methods
Introduction: The Critical Role of Purity in Synthesis
(2-Methylphenoxy)acetyl chloride is a vital acylating agent and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. As with any reactive intermediate, its purity is a critical quality attribute that directly influences the yield, impurity profile, and overall safety and efficacy of the final product. The presence of impurities, such as the parent carboxylic acid ((2-Methylphenoxy)acetic acid) or residual starting materials, can lead to unwanted side reactions and complicate downstream processing.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will explore the classic, robust method of argentometric titration and contrast its performance with modern chromatographic (Gas Chromatography) and spectroscopic (Quantitative Nuclear Magnetic Resonance) techniques. Our focus is not merely on procedural steps but on the underlying chemical principles and the strategic rationale for selecting the most appropriate method for your specific analytical challenge.
The Analytical Challenge: Taming a Reactive Molecule
Acyl chlorides are notoriously reactive, particularly towards nucleophiles like water.[1] This high reactivity, while beneficial for synthesis, poses a significant challenge for direct analytical measurement.[2][3] Any exposure to atmospheric moisture can lead to rapid hydrolysis, converting the acyl chloride back to its corresponding carboxylic acid and generating hydrochloric acid (HCl). This instability means that analytical methods must either be rapid, operate under anhydrous conditions, or, more strategically, harness this reactivity for quantification.
Method 1: Argentometric Titration - A Gold Standard for Assay
For determining the fundamental purity or "assay" of an acyl chloride, titration remains a highly accurate, cost-effective, and reliable method. Instead of trying to prevent the inherent reactivity of this compound, we leverage it through a controlled hydrolysis followed by a specific titration for the resulting chloride ion. The Volhard method, a back-titration technique, is particularly well-suited for this application.[4][5]
Principle of the Method
The core of the method is a two-step process:
-
Quantitative Hydrolysis: A precisely weighed sample of this compound is intentionally and completely hydrolyzed in water. This reaction stoichiometrically produces one mole of the parent carboxylic acid and one mole of hydrochloric acid (HCl) for every mole of the acyl chloride.
R-COCl + H₂O → R-COOH + HCl
-
Volhard Titration: The amount of chloride ion (Cl⁻) produced, which is a direct measure of the original acyl chloride, is then determined. This is achieved by adding a known excess of a standardized silver nitrate (AgNO₃) solution to precipitate all the chloride as silver chloride (AgCl). The remaining, unreacted Ag⁺ ions are then back-titrated with a standardized potassium thiocyanate (KSCN) solution, using a ferric iron (Fe³⁺) salt as an indicator.[5] The first excess of thiocyanate reacts with Fe³⁺ to form a distinct red-colored complex, [Fe(SCN)]²⁺, signaling the endpoint.[4] The acidic environment required for the Volhard method is a distinct advantage here, as it prevents the precipitation of other silver salts that might interfere in neutral conditions.[4]
Experimental Protocol: Argentometric (Volhard) Titration
Reagents & Equipment:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) solution
-
Ferric Ammonium Sulfate indicator solution (saturated aqueous solution)
-
Concentrated Nitric Acid (HNO₃)
-
Nitrobenzene
-
Deionized water
-
Analytical balance (readable to 0.1 mg)
-
50 mL Burette, 250 mL Erlenmeyer flasks, pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.4 - 0.5 g of this compound into a clean, dry 250 mL Erlenmeyer flask. Record the weight precisely.
-
Hydrolysis: Carefully add 50 mL of deionized water to the flask. Swirl gently to promote complete hydrolysis of the acyl chloride. The reaction may be exothermic. Allow the solution to cool to room temperature.
-
Acidification & Precipitation: To the hydrolyzed sample, add 5 mL of concentrated nitric acid. From a burette, add a known excess volume of standardized 0.1 M AgNO₃ solution (e.g., 50.00 mL). This will precipitate the chloride ions as AgCl.
-
Coagulation: Add 2-3 mL of nitrobenzene and swirl the flask vigorously for about one minute. Causality Note: The AgCl precipitate can react with the thiocyanate titrant, causing the endpoint to fade.[4] Nitrobenzene coats the AgCl particles, preventing this side reaction and ensuring a sharp, stable endpoint.
-
Indication: Add 1-2 mL of the ferric ammonium sulfate indicator solution.
-
Back-Titration: Titrate the excess silver nitrate in the solution with standardized 0.1 M KSCN solution. The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color.[5]
-
Blank Determination: Perform a blank titration by repeating steps 3-6 without the analyte to account for any impurities in the reagents.
-
Calculation:
-
Moles of AgNO₃ added = Molarity_AgNO₃ × Volume_AgNO₃
-
Moles of KSCN used (back-titration) = Molarity_KSCN × Volume_KSCN
-
Moles of AgNO₃ reacted with Cl⁻ = (Total Moles AgNO₃) - (Moles KSCN)
-
Moles of this compound = Moles of AgNO₃ reacted
-
Purity (%) = [(Moles of analyte × Molar Mass of analyte) / Sample Weight] × 100
-
Workflow for Argentometric Titration
Caption: Workflow for purity assay by Volhard's method.
Alternative Methodologies: A Comparative Overview
While titration provides an excellent assay value (a measure of the main component), it does not give a detailed picture of the impurities. For this, chromatographic and spectroscopic methods are indispensable.
Method 2: Gas Chromatography with Derivatization (GC-FID)
Direct GC analysis of acyl chlorides is challenging due to their reactivity and potential to degrade in the hot injector port or on the column.[6] A robust workaround is to convert the acyl chloride into a more stable, volatile derivative prior to analysis.[6][7] Reacting the sample with anhydrous methanol to form the corresponding methyl ester, methyl (2-methylphenoxy)acetate, is a common and effective strategy.
Principle: The sample is reacted with methanol, converting the acyl chloride to its methyl ester. Any carboxylic acid impurity present will not react under these conditions. The resulting mixture is injected into the GC, where the more volatile methyl ester is separated from other components and quantified using a Flame Ionization Detector (FID). Purity is typically determined by an area percent calculation.
Method 3: Quantitative ¹H NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination without the need for a reference standard of the analyte itself.[8]
Principle: A precise mass of the this compound sample is dissolved in a suitable deuterated solvent along with a precise mass of a stable, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The ¹H NMR spectrum is acquired under specific quantitative conditions. By comparing the integral of a unique, well-resolved proton signal from the analyte with a signal from the internal standard, the absolute molar quantity of the analyte can be calculated, leading to a highly accurate purity value.[8][9] qNMR has the added benefit of being non-destructive and can simultaneously reveal the structures of proton-containing impurities.
Performance Comparison: Titration vs. GC vs. qNMR
The choice of method depends on the analytical goal. The table below provides a direct comparison of the three techniques.
| Parameter | Argentometric Titration | GC with Derivatization | Quantitative ¹H NMR (qNMR) |
| Primary Measurement | Assay of the acyl chloride functional group | Relative percentage of the derivatized analyte and volatile impurities | Absolute molar concentration and purity of the analyte; structural info on impurities |
| Specificity | High for the hydrolyzable chloride; does not distinguish between different acyl chlorides. | High; separates the target derivative from impurities based on volatility and column interaction. | Very High; distinguishes structurally distinct molecules based on unique proton signals. |
| Accuracy | Excellent (typically >99.5%) when properly standardized.[10][11] | Good to Excellent, dependent on complete derivatization and response factor correction. | Excellent; considered a primary ratio method, often achieving <1% uncertainty.[8] |
| Precision | Excellent (RSD <0.5% is achievable).[10] | Very Good (RSD <2% is typical). | Excellent (RSD <1% is common).[8] |
| Impurity Information | None. Provides only the total assay value. | Provides a profile of volatile impurities. Can be coupled with MS for identification. | Provides structural information and quantification of proton-bearing impurities. |
| Sample Throughput | Moderate; manual and sequential. | High; suitable for automation with an autosampler. | Moderate to High, depending on acquisition time and automation. |
| Cost | Low (basic glassware, standard reagents). | Moderate (GC-FID system). | High (NMR spectrometer). |
| Required Expertise | Low to Moderate. | Moderate to High (method development, derivatization). | High (instrument operation, spectral interpretation, quantitative parameters). |
Decision-Making Framework: Choosing the Right Tool
The selection of an analytical method should be a deliberate choice based on the specific question you need to answer. The following flowchart provides a logical guide for researchers.
Caption: Decision guide for selecting a purity validation method.
Conclusion and Recommendations
The validation of this compound purity is not a one-size-fits-all process. Each analytical technique offers a unique window into the quality of the material.
-
Argentometric titration stands as a robust, cost-effective, and highly accurate method for routine quality control and assay determination.[12][13] Its value lies in its simplicity and direct measurement of the reactive acyl chloride group.
-
Gas Chromatography with derivatization is the workhorse for impurity profiling.[6] It is essential during process development and for investigations where understanding the nature and quantity of volatile side-products is critical.
-
Quantitative NMR provides the most comprehensive and accurate information.[8] It serves as a primary method for certifying reference materials and for complex samples where both absolute purity and impurity identification are required in a single experiment.
For a comprehensive quality assessment in a drug development setting, a combination of these methods is often employed. Titration can serve as the primary, rapid method for batch release, while GC and qNMR are used for more in-depth characterization, stability studies, and reference standard qualification. By understanding the strengths and limitations of each technique, researchers can confidently select the appropriate tool to ensure the integrity of their synthetic intermediates and the quality of their final products.
References
-
ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]
-
PubMed. Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Available at: [Link]
- Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
PharmaGuru. Key Difference Between Chromatographic And Titrimetric Methods. Available at: [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available at: [Link]
-
Scribd. ASTM D-974 Standard Test Method For Acid and Base Number by Color-Indicator Titration. Available at: [Link]
-
N.A. Argentometric Titrations Precipitation titrations are based on reactions that yield ionic compounds of limited solubility. Available at: [Link]
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
-
N.A. Argentometric determination of chlorides. Available at: [Link]
-
N.A. Purity by Absolute qNMR Instructions. Available at: [Link]
-
US Pharmacopeia (USP). Recommendations for titration methods validation. Available at: [Link]
-
Mettler Toledo. Validation of Titration Methods. Available at: [Link]
-
ASTM International. D974 Standard Test Method for Acid and Base Number by Color-Indicator Titration. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Available at: [Link]
-
Save My Exams. Test for Acyl Chlorides - A Level Chemistry Revision Notes. Available at: [Link]
-
PubMed. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Available at: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. japsonline.com [japsonline.com]
- 7. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. usp.org [usp.org]
- 11. Validation of titration methods | Metrohm [metrohm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of (2-Methylphenoxy)acetyl Chloride
For researchers, scientists, and professionals in drug development, the unambiguous identification of reactive intermediates is paramount. (2-Methylphenoxy)acetyl chloride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique analytical challenge. Its reactivity necessitates precise characterization, often relying on mass spectrometry (MS). This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, comparing it with its unsubstituted analogue, phenoxyacetyl chloride, to provide a clear framework for its identification.
The Principle of Electron Ionization and Acyl Chloride Fragmentation
Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule in the gas phase. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1] The energy imparted during ionization is often sufficient to cause the unstable molecular ion to break apart into smaller, more stable charged fragments and neutral radicals.[2] The resulting mass spectrum is a fingerprint of the molecule's structure, plotting the relative abundance of ions at each mass-to-charge ratio (m/z).
For acyl chlorides, fragmentation is typically initiated at the functional group. Two primary pathways dominate their spectra:
-
α-Cleavage: The most common initial fragmentation is the homolytic cleavage of the C-Cl bond, expelling a chlorine radical (Cl•). This results in the formation of a highly stable, resonance-stabilized acylium ion.
-
Loss of Carbon Monoxide: The resulting acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule, a common pathway for carbonyl-containing compounds.[3]
A crucial diagnostic feature for any chlorine-containing compound is the isotopic pattern. Due to the natural abundance of two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any ion containing a single chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two m/z units, with a characteristic intensity ratio of approximately 3:1.[4]
Predicted Fragmentation Pattern of this compound
The structure of this compound dictates a specific and predictable fragmentation pathway. The molecular weight is 184.62 g/mol (for ³⁵Cl).
Step 1: Molecular Ion Formation Upon electron ionization, the molecule will form a molecular ion [C₉H₉ClO₂]•+ at m/z 184 and an M+2 peak at m/z 186 , reflecting the chlorine isotope distribution.[5][6] Due to the molecule's reactivity, the molecular ion peak is expected to be of low to moderate intensity.
Step 2: Formation of the Acylium Ion (α-Cleavage) The primary and most favorable fragmentation is the loss of the chlorine radical from the molecular ion. This yields the (2-methylphenoxy)acetylium ion at m/z 149 . This ion is expected to be a major peak, if not the base peak, in the spectrum due to its stability.
Step 3: Loss of Carbon Monoxide The acylium ion (m/z 149) readily loses a neutral CO molecule (28 Da). This fragmentation leads to the formation of the 2-methylphenoxymethyl cation [C₈H₉O]⁺ at m/z 121 .
Step 4: Formation of the Cresyl Cation The ion at m/z 121 can undergo further fragmentation or rearrangement. A likely pathway is the cleavage of the ether bond to form a highly stable tropylium-like cresol cation. This involves the loss of formaldehyde (CH₂O, 30 Da), resulting in the 2-methylphenyl cation (o-cresyl cation) [C₇H₇]⁺ at m/z 91 . The m/z 91 ion is a common and stable fragment in the mass spectra of compounds containing a benzyl or substituted benzyl moiety.
Step 5: Fragmentation of the Aromatic Ring The aromatic fragments can undergo further cleavage, such as the loss of acetylene (C₂H₂), leading to smaller, less diagnostic ions.
The predicted fragmentation pathway is visualized below.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparative Analysis: this compound vs. Phenoxyacetyl Chloride
To understand the influence of the ortho-methyl group, we can compare the predicted fragmentation of our target molecule with the known fragmentation of phenoxyacetyl chloride. The NIST Mass Spectrometry Data Center provides the experimental spectrum for phenoxyacetyl chloride (MW: 170.59 g/mol ).[7]
| Ion Description | Phenoxyacetyl Chloride (C₈H₇ClO₂)[7] | This compound (C₉H₉ClO₂) (Predicted) | m/z Shift | Rationale for Shift/Difference |
| Molecular Ion [M]•+ | m/z 170/172 | m/z 184/186 | +14 | Addition of a methyl group (-CH₃) |
| Acylium Ion [M-Cl]+ | m/z 135 | m/z 149 | +14 | Acylium ion retains the methyl group |
| [M-Cl-CO]+ | m/z 107 | m/z 121 | +14 | Phenoxymethyl cation retains the methyl group |
| Aromatic Cation | m/z 77 ([C₆H₅]⁺) | m/z 91 ([C₇H₇]⁺) | +14 | Loss of CH₂O from m/z 107 gives phenyl cation; loss from m/z 121 gives methylphenyl (cresyl) cation |
| Phenoxy Ion [C₆H₅O]+ | m/z 93 | m/z 107 ([C₇H₇O]⁺) | +14 | Cleavage of the CH₂-O bond (less common) |
The comparison clearly shows that the primary fragments are all shifted by 14 mass units, corresponding to the mass of the additional methyl group. This predictable shift provides strong evidence for the structural assignment. The ortho-position of the methyl group is not expected to introduce unique primary fragmentation pathways under EI conditions, although it may subtly influence the relative abundances of the fragment ions.
Experimental Protocol: GC-MS Analysis
Obtaining a clean mass spectrum of an acyl chloride requires careful sample handling to prevent hydrolysis.[3]
Workflow for GC-MS Analysis of this compound
Caption: Standard workflow for the GC-MS analysis of a reactive acyl chloride.
Methodology:
-
Sample Preparation:
-
Under anhydrous conditions, prepare a solution of this compound at a concentration of approximately 1 mg/mL.
-
Use a dry, inert solvent such as dichloromethane or hexane. Moisture must be strictly avoided to prevent hydrolysis to (2-methylphenoxy)acetic acid, which would complicate spectral interpretation.[3]
-
-
Instrumentation (Representative):
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium, constant flow mode (~1 mL/min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
This systematic approach, combining a robust understanding of fragmentation theory with a validated experimental protocol, enables the confident identification of this compound and its analogues, ensuring the integrity of complex synthetic pathways in research and development.
References
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]
-
National Institutes of Health (NIH). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
-
Chemguide. mass spectra - the M+2 peak. Available from: [Link]
-
NIST WebBook. Acetyl chloride, phenoxy-. Available from: [Link]
-
NIST WebBook. Methoxyacetyl chloride. Available from: [Link]
-
HSC Chemistry. Mass Spectrometry: Interpreting Fragmentation Patterns. (2023-10-23). Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-chloro-2-methylpropane. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-chloropropane. Available from: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Acetyl chloride, phenoxy- [webbook.nist.gov]
A Senior Application Scientist's Guide to Friedel-Crafts Catalysts: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the Friedel-Crafts reaction remains a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds in the functionalization of aromatic compounds. The choice of catalyst in these reactions is not merely a matter of initiating the transformation; it is a critical decision that dictates yield, selectivity, and the overall efficiency and sustainability of the synthetic route. This guide provides an in-depth comparative analysis of various catalysts employed in Friedel-Crafts reactions, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
The Heart of the Reaction: The Role of the Catalyst
The Friedel-Crafts reaction, in both its alkylation and acylation forms, proceeds via an electrophilic aromatic substitution mechanism. The catalyst's primary role is to generate a potent electrophile—a carbocation in alkylation or an acylium ion in acylation—from a suitable precursor, typically an alkyl halide or an acyl halide/anhydride. The efficacy of this electrophile generation directly correlates with the catalyst's Lewis acidity and its interaction with the reactants. However, as we will explore, sheer reactivity is not the sole determinant of a catalyst's utility. Factors such as stability, selectivity, cost, and environmental impact are equally crucial considerations in modern synthetic chemistry.
Traditional Workhorses: A Comparative Look at AlCl₃ and FeCl₃
Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are the classical Lewis acid catalysts for Friedel-Crafts reactions. Their high Lewis acidity makes them highly effective in promoting both alkylation and acylation.
Mechanism with Traditional Lewis Acids:
The mechanism involves the coordination of the Lewis acid to the halogen of the alkyl or acyl halide, facilitating the departure of the halide and the formation of the electrophilic species.
Caption: Generalized mechanism of Friedel-Crafts acylation with traditional Lewis acids.
Comparative Performance Data:
The choice between AlCl₃ and FeCl₃ can influence reaction outcomes, though both are potent catalysts.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Toluene | Room Temp | 29 | 2:1:97 | |
| FeCl₃ | Toluene | Acetyl Chloride | Toluene | Room Temp | 24 | 2:1:97 | |
| AlCl₃ | Anisole | Acetic Anhydride | Dichloromethane | Not Specified | 85.7 | Predominantly para | [1] |
Expertise & Experience:
While both catalysts exhibit high para-selectivity in the acylation of toluene due to steric hindrance, AlCl₃ often provides slightly higher yields. This can be attributed to its stronger Lewis acidity, which more efficiently generates the acylium ion. However, this high reactivity can be a double-edged sword. In Friedel-Crafts alkylations, strong Lewis acids like AlCl₃ are notorious for promoting carbocation rearrangements and polyalkylation, leading to a mixture of products.[2] Furthermore, in acylations, the ketone product can form a stable complex with AlCl₃, necessitating stoichiometric amounts of the catalyst and a hydrolytic workup, which generates significant waste.[3]
Trustworthiness:
The protocols using these catalysts are well-established and reproducible. However, their moisture sensitivity is a critical parameter to control. Anhydrous conditions are paramount for successful reactions, as any moisture will hydrolyze the catalyst, rendering it inactive.[4]
The Rise of Modern Catalysts: Addressing the Limitations of Tradition
To overcome the drawbacks of traditional Lewis acids, a new generation of catalysts has emerged, offering improved selectivity, reusability, and a more favorable environmental profile.
Solid Acid Catalysts: The Green Revolution
Zeolites and clays are prominent examples of solid acid catalysts that are gaining traction in Friedel-Crafts reactions. Their key advantage lies in their heterogeneous nature, which simplifies catalyst separation and enables recycling.[5][6]
Mechanism with Solid Acids:
The catalytic activity of zeolites stems from the Brønsted and Lewis acid sites within their porous structure. The reaction occurs within the catalyst's channels, which can impart shape selectivity, favoring the formation of specific isomers.
Comparative Performance Data:
| Catalyst | Aromatic Substrate | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity | Reference |
| HY Zeolite | Benzene | 1-Dodecene | Not Specified | 90-100 | High for linear alkylbenzene | |
| H-Beta Zeolite | Toluene | 1-Heptene | 90 | ~85 | High for monoalkylation |
Expertise & Experience:
Zeolites are particularly advantageous in industrial-scale alkylations, such as the production of linear alkylbenzenes (LABs), where their shape selectivity can be exploited to obtain the desired product with high purity. However, catalyst deactivation through coking (the deposition of carbonaceous residues) is a significant challenge.[5]
Trustworthiness:
The performance of zeolite catalysts is highly dependent on their structure and preparation method. Regeneration, typically through calcination to burn off coke, is a crucial step for their sustained use.[4] The efficiency of regeneration can impact the catalyst's long-term performance.
Caption: Deactivation and regeneration cycle of a zeolite catalyst.
Lanthanide Triflates: Mild and Water-Tolerant Lewis Acids
Lanthanide triflates (Ln(OTf)₃) have emerged as a class of water-stable Lewis acids that can effectively catalyze Friedel-Crafts reactions.[3]
Mechanism with Lanthanide Triflates:
The catalytic cycle involves the coordination of the lanthanide ion to the acylating agent, activating it for electrophilic attack on the aromatic ring. A key feature is the proposed turnover-limiting C-H bond scission.[5][7]
Comparative Performance Data:
| Catalyst | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Anisole | Acetic Anhydride | 2 | 0.5 | High | [4] |
| Sc(OTf)₃ | Anisole | Acetic Anhydride | 10 | 18 | 79 | [8] |
Expertise & Experience:
Lanthanide triflates offer the significant advantage of being recoverable and reusable.[3] Their tolerance to water also simplifies reaction setup and expands the scope of compatible solvents. While highly effective for activated arenes like anisole, their catalytic activity for less reactive substrates may be lower compared to traditional Lewis acids.[8]
Ionic Liquids: Designer Solvents and Catalysts
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in Friedel-Crafts reactions. Their properties can be tuned by modifying the cation and anion, offering a high degree of design flexibility.[7][9]
Mechanism with Ionic Liquids:
In many cases, the catalytic activity of ionic liquids in Friedel-Crafts reactions stems from the in-situ formation of a Lewis acidic species, often in combination with a metal salt co-catalyst. The ionic liquid medium can also stabilize the reaction intermediates, enhancing reaction rates. The nature of both the cation and the anion can significantly influence the catalytic performance. For instance, imidazolium-based ionic liquids with anions like BF₄⁻ and Br⁻ have shown enhanced catalytic effects.[7]
Comparative Performance Data:
| Catalyst System | Aromatic Substrate | Acylating Agent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [bmim][BF₄] with Cu(OTf)₂ | Anisole | Benzoyl Chloride | 80 | 1 | Quantitative | |
| [Bmim]BF₄ | Aromatic Compounds | Acetyl Chloride | Varied | Varied | High activity and selectivity | [7] |
Expertise & Experience:
A significant advantage of using ionic liquids is the potential for enhanced reaction rates and selectivities compared to conventional organic solvents. Furthermore, the non-volatile nature of ionic liquids reduces solvent emissions. However, product separation from the ionic liquid can sometimes be challenging, and the cost of specialized ionic liquids can be a consideration.
Practical Considerations: Beyond the Yield
Choosing the optimal catalyst involves a holistic assessment of various practical factors:
| Catalyst Type | Key Advantages | Key Disadvantages | Cost | Handling & Safety |
| Traditional Lewis Acids (AlCl₃, FeCl₃) | High reactivity, low cost | Stoichiometric amounts needed, moisture sensitive, corrosive, waste generation | Low | Highly corrosive, reacts violently with water, requires inert atmosphere |
| Solid Acids (Zeolites) | Heterogeneous, reusable, shape-selective, environmentally benign | Prone to deactivation by coking, may require higher temperatures | Moderate to High | Generally safe to handle, but dust inhalation should be avoided |
| Lanthanide Triflates | Catalytic amounts, water-tolerant, reusable | Higher cost, may be less reactive for deactivated substrates | High | Less corrosive and easier to handle than traditional Lewis acids |
| Ionic Liquids | Tunable properties, can act as both solvent and catalyst, potential for high selectivity and rate enhancement | Product separation can be difficult, higher cost for specialized ILs | Moderate to High | Generally low volatility, but toxicity can vary depending on the structure |
Experimental Protocols: A Self-Validating System
Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for the Friedel-Crafts acylation of anisole.
Protocol 1: Acylation of Anisole using Aluminum Chloride (AlCl₃)
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) to the suspension with stirring.
-
To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Acylation of Anisole using Ytterbium (III) Triflate (Yb(OTf)₃)[5]
Materials:
-
Anisole
-
Acetic Anhydride
-
Ytterbium (III) Triflate (Yb(OTf)₃)
-
Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine anisole (1.0 equivalent), acetic anhydride (1.2 equivalents), and Yb(OTf)₃ (2 mol%).
-
Heat the mixture to 100 °C and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Caption: A generalized experimental workflow for Friedel-Crafts acylation.
Conclusion: A Strategic Approach to Catalyst Selection
The selection of a catalyst for a Friedel-Crafts reaction is a multifaceted decision that extends beyond simply achieving a high yield. While traditional Lewis acids like AlCl₃ remain powerful tools for specific applications, the modern synthetic chemist must also consider factors such as catalyst reusability, waste generation, and operational safety.
Solid acid catalysts, lanthanide triflates, and ionic liquids represent significant advancements in Friedel-Crafts catalysis, each offering a unique set of advantages. The choice of the most appropriate catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired product, and the scale of the reaction. By understanding the underlying mechanisms and the practical implications of each catalyst system, researchers can navigate the diverse landscape of Friedel-Crafts catalysis and develop more efficient, selective, and sustainable synthetic methodologies. The data and protocols presented in this guide serve as a foundation for this strategic selection process, empowering you to optimize your Friedel-Crafts reactions with confidence and scientific rigor.
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
- Dzudza, A., & Marks, T. J. (2008). Lanthanide Triflate-Catalyzed Arene Acylation.
- BenchChem. (2025).
- Cai, M., & Wang, X. (2014). Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry, 26, 5981-5984.
- BenchChem. (2025).
- Cai, M., & Wang, X. (2015). Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. Asian Journal of Chemistry, 27, 649-653.
- Guisnet, M., & Ribeiro, F. R. (2011).
- Al-Khattaf, S., & Ali, S. A. (2014). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review.
- Earle, M. J., Gordon, C. M., Laoire, C. O., & Seddon, K. R. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Journal of the Chemical Society, Perkin Transactions 1, (23), 3947-3950.
- Liu, Z. C., et al. (2013). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Journal of the Chinese Chemical Society, 60(2), 227-234.
- Le, T. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(12), 10457-10465.
- Adams, C. J., Earle, M. J., Roberts, G., & Seddon, K. R. (1998). Friedel–Crafts reactions in room temperature ionic liquids.
- Liu, Z. C., et al. (2013). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids.
- Singh, R. P., & Kumar, A. (2007). Diels-Alder and Friedel-Crafts Reactions in Pyridinium-Based Ionic Liquids. R Discovery.
- chemeurope.com. (n.d.).
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- The Bombay Technologist. (n.d.).
- Singh, R. P., & Kumar, A. (2007). Diels-Alder and Friedel-Crafts Reactions in Pyridinium-Based Ionic Liquids.
- Wang, X., & Cai, M. (2015). Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds.
- Wang, X., et al. (2024).
- Patel, A. (2015). Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
- Le, T. H., et al. (2022).
- Guenadil, F., et al. (2011). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
- Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2022). Zeolite-Containing Catalysts in Alkylation Processes.
- Concawe. (1998). Catalyst Handling Procedures to Minimize Exposure.
- U.S. Department of Transportation. (n.d.). Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals?.
- Anonymous. (2006).
- Kawada, A., Kobayashi, S., & Ueno, M. (1993). Rare Earth Metal Trifluoromethanesulfonates as Efficient Catalysts for Friedel-Crafts Acylation and Alkylation. Tetrahedron Letters, 34(45), 7261-7264.
- Marafi, M., & Stanislaus, A. (2003). Options and processes for spent catalyst handling and utilization.
- Catalysts Europe. (2018).
- ECHEMI. (n.d.). What is the main difference of AlCl3 & FeCl3 floculants?.
- Li, X., et al. (2011). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts.
- MDPI. (2023).
- Sharma, S., & Jasra, R. V. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Serna-Galvis, E. A., et al. (2023).
- Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Chemistry Portal.
- University of California, Irvine. (n.d.).
- Scimplify. (n.d.). Friedel Crafts Process & Custom Capabilities.
- Shiri, M. (2010). Deactivation and Regeneration of Zeolite Catalysts.
- Cai, M., & Wang, X. (2014). Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry.
- Guo, M., et al. (2010). Anion–Cation Cooperative Catalysis by Ionic Liquids.
- Cai, M., & Wang, X. (2015). Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds.
- Scimplify. (n.d.). Friedel Crafts in the Synthesis of Ibuprofen.
- James, T. (n.d.).
- TutorChase. (n.d.). Why is the Friedel-Crafts reaction important?.
- Shiri, M. (2010). Deactivation and regeneration of zeolite catalysts.
- Liu, Z. C., et al. (2013). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids.
- Patel, A. (2015). Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
- Scimplify. (n.d.).
- Clark, J. H., & Macquarrie, D. J. (2002). Industrial Friedel–Crafts Chemistry.
- BenchChem. (2025).
- Guisnet, M., & Ribeiro, F. R. (2024).
- Singh, R. K., et al. (2019). Development of a Sustainable Technology Platform for the Homogeneous Friedel-Crafts Alkylation using Acidic Ionic Liquid Catalyst.
- Nandi, K. K. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Li, H., et al. (2022). Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds.
- Papamicael, C., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PubMed Central.
- Li, Y., et al. (2023).
- Eckelman, M. J., et al. (2009).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dokumen.pub [dokumen.pub]
- 4. fvs.com.py [fvs.com.py]
- 5. tutorchase.com [tutorchase.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel Crafts - Expertise for Pharma Intermediates [ganeshremedies.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of Acylation with (2-Methylphenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Regioselectivity in Aromatic Acylation
Understanding Friedel-Crafts Acylation and its Importance
The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Mason Crafts in 1877, facilitates the attachment of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] The reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1]
The Challenge of Regiocontrol with Substituted Acylating Agents
While the fundamental mechanism of Friedel-Crafts acylation is well-understood, predicting and controlling the position of acylation (regioselectivity) on a substituted aromatic substrate presents a significant synthetic challenge. The interplay of electronic and steric effects of both the substrate's substituents and the acylating agent dictates the final product distribution.[4] Misjudging these factors can lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.
Introducing (2-Methylphenoxy)acetyl Chloride: A Case Study in Steric and Electronic Influence
This compound is a valuable acylating agent for introducing a phenoxyacetyl moiety, a common structural motif in biologically active molecules.[5][6] Its structure, featuring a bulky ortho-methylphenoxy group, presents an excellent case study for examining the competition between electronic directing effects and steric hindrance. This guide will dissect the regiochemical outcomes of its reaction with various aromatic substrates, providing a predictive framework for its use in synthesis.
Theoretical Framework: Predicting Regioselectivity
The regioselectivity of electrophilic aromatic substitution is governed by two primary factors: the electronic nature of the substituents on the aromatic ring and the steric bulk of both the electrophile and the substrate.[7][8]
Electronic Effects: The Directing Influence of Substituents
Substituents on an aromatic ring can be broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).[9]
-
Activating Groups (e.g., -OCH₃, -CH₃, -OH, -NH₂) donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups direct incoming electrophiles to the ortho and para positions.[10]
-
Deactivating Groups (e.g., -NO₂, -CN, -COR) withdraw electron density from the ring, making it less reactive. With the exception of halogens, these groups direct incoming electrophiles to the meta position.[11]
Steric Hindrance: The Role of the Acylating Agent and Substrate Bulk
Steric hindrance arises from the spatial arrangement of atoms. In Friedel-Crafts acylation, the bulky acylium ion electrophile may be sterically hindered from approaching the ortho position of a substituted benzene ring, leading to a preference for the less crowded para position.[8][12] The size of the acylating agent itself is a critical factor; the (2-methylphenoxy)acetyl group is considerably larger than a simple acetyl group, amplifying the impact of steric hindrance.
A Mechanistic Hypothesis for Acylation with this compound
The reaction commences with the Lewis acid catalyst (e.g., AlCl₃) coordinating to the chlorine atom of this compound.[13] This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion, the active electrophile.[1][13] This electrophile then attacks the electron-rich aromatic substrate. Given the steric bulk of the (2-methylphenoxy)acetyl group, it is hypothesized that acylation will strongly favor the para position on activated aromatic substrates, even with mildly activating groups, to minimize steric repulsion.
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
- 6. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 8. youtube.com [youtube.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
A Comparative Guide to the Reaction Kinetics of (2-Methylphenoxy)acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. (2-Methylphenoxy)acetyl chloride stands as a versatile reagent for the introduction of the (2-methylphenoxy)acetyl moiety, a structural motif present in various compounds of interest. However, a deep understanding of its reactivity profile in comparison to other acylating agents is paramount for rational reaction design and process optimization.
This guide provides an in-depth comparative analysis of the reaction kinetics of this compound. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of its reactivity, supported by available experimental data for analogous systems. We will explore how factors such as nucleophile identity, solvent polarity, and substituent effects influence reaction rates, offering a framework for predicting its behavior and selecting appropriate reaction conditions.
The Landscape of Acylation: A Mechanistic Overview
Acylation reactions involving acyl chlorides, such as this compound, predominantly proceed through a nucleophilic acyl substitution mechanism. This pathway is characterized by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the acylated product.
The reactivity of the acyl chloride is intrinsically linked to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the acylating agent enhance this electrophilicity, leading to faster reaction rates, while electron-donating groups have the opposite effect.
Comparative Reactivity Analysis: A Data-Driven Approach
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it with well-studied acylating agents like benzoyl chloride and acetyl chloride. The phenoxyacetyl scaffold introduces unique electronic and steric factors that influence the reaction kinetics.
The oxygen atom in the phenoxy group can exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The overall impact on the electrophilicity of the carbonyl carbon will depend on the interplay of these effects, which can be modulated by substituents on the phenyl ring. The ortho-methyl group in this compound introduces a steric hindrance and a weak electron-donating inductive effect.
| Acylating Agent | Relative Reactivity (Qualitative) | Key Structural Features Influencing Reactivity |
| Acetyl Chloride | High | Small steric footprint, electron-donating methyl group (weakly activating) |
| Benzoyl Chloride | Moderate | Phenyl group capable of resonance stabilization of the transition state |
| This compound | Moderate (Predicted) | Phenoxy group with competing inductive and resonance effects; ortho-methyl group introduces steric hindrance and weak electron-donating effect. |
| Acetic Anhydride | Low to Moderate | Less reactive than acyl chlorides due to a less effective leaving group (acetate vs. chloride). |
Note: The predicted reactivity of this compound is based on general principles of organic chemistry. Experimental verification is necessary for precise quantitative comparison. Studies on substituted benzoyl chlorides have shown that electron-donating groups tend to favor SN1-like pathways by stabilizing the intermediate benzoyl cation, while electron-withdrawing groups favor SN2-like pathways.[1]
The Influence of the Nucleophile: A Spectrum of Reactivity
The nature of the nucleophile plays a pivotal role in determining the rate of acylation. Generally, more nucleophilic species react faster.
-
Amines: Primary and secondary amines are highly potent nucleophiles and react rapidly with acyl chlorides. The reaction with this compound is expected to be fast, leading to the formation of the corresponding amide. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[2]
-
Alcohols and Phenols: Alcohols and phenols are generally less nucleophilic than amines and thus react more slowly. Their acylation with this compound may require elevated temperatures or the use of a catalyst. Catalysts such as 4-(dimethylamino)pyridine (DMAP) are commonly employed to accelerate these reactions.
-
Water (Hydrolysis): Acyl chlorides react with water to form the corresponding carboxylic acid. This hydrolysis reaction is typically rapid, and this compound should be handled under anhydrous conditions to prevent decomposition. The rate of hydrolysis is influenced by the solvent polarity, with more polar solvents generally accelerating the reaction.[3]
Solvent Effects on Reaction Kinetics
The choice of solvent can significantly impact the rate and mechanism of acylation reactions. Polar aprotic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are commonly used. These solvents can solvate the charged intermediates and transition states, thereby influencing the reaction rate. For reactions proceeding through an SN1-like mechanism, polar protic solvents can accelerate the reaction by stabilizing the carbocation intermediate.[4]
Experimental Protocols for Kinetic Studies
To quantitatively assess the reactivity of this compound and compare it with other acylating agents, rigorous kinetic studies are essential. Below are representative protocols for monitoring the kinetics of its reactions.
Protocol 1: Stopped-Flow UV-Vis Spectroscopy for Fast Reactions (e.g., Aminolysis)
This technique is suitable for monitoring fast reactions that are complete within milliseconds to seconds.
Objective: To determine the second-order rate constant for the reaction of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., aniline or a substituted aniline)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and the amine in the chosen anhydrous solvent. The concentrations should be chosen such that the reaction goes to completion within the timeframe of the stopped-flow instrument.
-
Set the stopped-flow spectrophotometer to a wavelength where either the reactant or the product has a significant and distinct absorbance.
-
Load the reactant solutions into the drive syringes of the stopped-flow instrument.
-
Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the change in absorbance over time.
-
Analyze the absorbance versus time data using appropriate kinetic models (e.g., pseudo-first-order or second-order) to extract the rate constant.
Protocol 2: In-Situ NMR Spectroscopy for Slower Reactions (e.g., Alcoholysis)
For reactions with half-lives on the order of minutes to hours, in-situ NMR spectroscopy is a powerful tool for monitoring the disappearance of reactants and the appearance of products over time.
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol or ethanol)
-
Deuterated solvent (e.g., CDCl3 or acetonitrile-d3)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the alcohol in the deuterated solvent in an NMR tube.
-
Acquire an initial NMR spectrum to serve as the time-zero point.
-
Add a known amount of this compound to the NMR tube, quickly mix, and immediately begin acquiring a series of NMR spectra at regular time intervals.
-
Process the NMR spectra and integrate the signals corresponding to a specific proton on the reactant and the product.
-
Plot the concentration (proportional to the integral value) of the reactant versus time.
-
Fit the data to an appropriate rate law (e.g., first-order decay) to determine the rate constant.
Conclusion and Future Directions
This compound is a valuable acylating agent with a reactivity profile that can be rationally understood through the principles of nucleophilic acyl substitution. While a direct, comprehensive kinetic dataset is currently lacking in the literature, this guide provides a framework for predicting its behavior based on comparisons with analogous compounds and understanding the influence of various reaction parameters.
Future experimental work should focus on generating quantitative kinetic data for the reactions of this compound with a range of nucleophiles in different solvent systems. Such studies will not only provide a more precise understanding of its reactivity but also enable the development of more efficient and selective synthetic methodologies for the preparation of valuable chemical entities.
References
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available at: [Link]
- Kinetics of Hydrolysis of α-t-Amylbenzyl Chloride and its p-Methoxy Deriv
-
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at: [Link]
- A Comparative Analysis of the Reactivity of Benzoyl Chloride Deriv
- Comparative Analysis of the Reaction Kinetics of 1-Phenylcyclopentane-1-carbonyl chloride. BenchChem.
-
Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Chemistry Stack Exchange. Available at: [Link]
- Kinetic Studies on Nucleophilic Substitution Reaction for Naphthalene Carbonyl Chloride. Semantic Scholar.
-
Nucleophilic substitution. Wikipedia. Available at: [Link]
-
Kinetic Studies of the Solvolyses of Phenyl 4-Methylphenoxy Thiophosphinyl Chloride. ResearchGate. Available at: [Link]
-
Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PubMed Central. Available at: [Link]
-
Kinetics and Mechanism of the Aminolysis of Thiophenyl 2-Thiopheneacetates in Acetonitrile. ResearchGate. Available at: [Link]
- Explaining the reaction between acyl chlorides and amines - addition / elimin
-
Kinetics Of Nucleophilic Substitutions. UKEssays.com. Available at: [Link]
-
S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. Available at: [Link]
- Nucleophilic Substitution Reactions. SlidePlayer.
-
Kinetics of Hydrolysis of Fenclorac. PubMed. Available at: [Link]
-
Difference Between Benzyl Chloride and Benzoyl Chloride. Compare the Difference Between Similar Terms. Available at: [Link]
- How chlorine in molecules affects biological activity. Eurochlor.
-
Benzoyl chloride. Wikipedia. Available at: [Link]
-
Reaction rates of amine picrates with acid chlorides. ResearchGate. Available at: [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Available at: [Link]
-
Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. ResearchGate. Available at: [Link]
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
- The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
-
Phenoxyacetyl chloride. PubChem. Available at: [Link]
- The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science.
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Kinetic Investigation of Aminolysis Reaction. University of Pretoria.
-
Kinetics of Methylene Chloride Hydrolysis and the Salt Effect under Hydrothermal Conditions. ResearchGate. Available at: [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. Available at: [Link]
Sources
A Comparative Cost-Benefit Analysis of Synthetic Pathways to MCPA: A Guide for Process Development
For researchers and chemical process development professionals, the synthesis of the widely-used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) presents a classic case study in optimizing for yield, purity, cost, and environmental impact. While the final product is well-established, the synthetic route chosen can have significant implications for the overall efficiency and sustainability of the manufacturing process. This guide provides an in-depth, objective comparison of the three primary industrial pathways to MCPA, supported by available data and process analysis, to aid in the selection of the most suitable method for specific manufacturing contexts.
Executive Summary: A Comparative Overview
The industrial synthesis of MCPA is dominated by three strategic approaches, each with a distinct cost-benefit profile. The choice of pathway is largely dictated by the relative cost and availability of starting materials, as well as considerations for process safety and waste management.
| Synthetic Pathway | Key Advantages | Key Disadvantages |
| Route 1: Williamson Ether Synthesis | High-yielding, straightforward, one-pot reaction. | Higher cost of starting material (2-methyl-4-chlorophenol). |
| Route 2: Chlorination of o-cresol, then Condensation | Utilizes a lower-cost starting material (o-cresol). | Two-step process, potential for isomeric impurities, use of hazardous chlorinating agents. |
| Route 3: Condensation of o-cresol, then Chlorination | Avoids the direct chlorination of a phenol, potentially reducing the risk of dioxin formation. | Use of hazardous chlorinating agents, potential for over-chlorination to form byproducts. |
Pathway 1: The Direct Approach - Williamson Ether Synthesis
This is arguably the most direct and widely cited method for MCPA synthesis. It involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1][2]
"2-methyl-4-chlorophenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chloroacetic_Acid" [label="Chloroacetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Base_NaOH" [label="Base (NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MCPA" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-methyl-4-chlorophenol" -> "MCPA" [label="Condensation"]; "Chloroacetic_Acid" -> "MCPA"; "Base_NaOH" -> "MCPA"; }
Cost-Benefit Analysis
-
Cost: The primary economic consideration for this route is the cost of the starting material, 2-methyl-4-chlorophenol. As a pre-chlorinated starting material, it is generally more expensive than its unchlorinated precursor, o-cresol.[3] Current market analysis indicates a significant price difference between these raw materials, which directly impacts the overall process economics.[4]
-
Benefits: This pathway is a one-pot synthesis, which simplifies the process and can reduce capital and operational costs associated with additional reaction steps. The reaction is typically high-yielding and produces a relatively clean product, simplifying purification.
Experimental Protocol
-
Reaction Setup: In a suitable reactor, dissolve 2-methyl-4-chlorophenol in an aqueous solution of sodium hydroxide.
-
Reagent Addition: Slowly add a solution of chloroacetic acid to the reaction mixture while maintaining the temperature between 90-100°C.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the MCPA.
-
Purification: The crude MCPA is then filtered, washed with water, and can be further purified by recrystallization.
Performance Data
| Parameter | Value |
| Typical Yield | >95% |
| Purity | >97% |
| Reaction Time | 4-6 hours |
Pathway 2: Chlorination First - A Two-Step Approach from o-cresol
This route begins with the cheaper starting material, 2-methylphenol (o-cresol), which is first chlorinated to produce 2-methyl-4-chlorophenol. This intermediate is then subjected to the Williamson ether synthesis as described in Pathway 1.[5]
"o-cresol" [label="o-cresol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chlorinating_Agent" [label="Chlorinating Agent (e.g., SO2Cl2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="2-methyl-4-chlorophenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chloroacetic_Acid" [label="Chloroacetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Base_NaOH" [label="Base (NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MCPA" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"o-cresol" -> "Intermediate" [label="Chlorination"]; "Chlorinating_Agent" -> "Intermediate"; "Intermediate" -> "MCPA" [label="Condensation"]; "Chloroacetic_Acid" -> "MCPA"; "Base_NaOH" -> "MCPA"; }
Cost-Benefit Analysis
-
Cost: The primary advantage of this route is the use of the less expensive starting material, o-cresol.[4] However, this is offset by the costs associated with the additional chlorination step, including the chlorinating agent (e.g., sulfuryl chloride or chlorine gas), catalyst, and the energy required for the reaction and subsequent purification of the intermediate.
-
Benefits: This pathway offers flexibility in sourcing raw materials.
-
Drawbacks: The chlorination of phenols can be difficult to control and may lead to the formation of isomeric impurities, such as 2-methyl-6-chlorophenol, which can be challenging to separate and may impact the final product's purity and herbicidal efficacy.[6] Furthermore, the chlorination of phenols carries the risk of producing highly toxic chlorinated dibenzodioxins and dibenzofurans, particularly if reaction conditions are not strictly controlled. The use of hazardous chlorinating agents like chlorine gas also presents significant safety and handling challenges.
Experimental Protocol
Step 1: Chlorination of o-cresol
-
Reaction Setup: Charge the reactor with o-cresol and a suitable solvent.
-
Chlorination: Introduce the chlorinating agent (e.g., sulfuryl chloride) at a controlled rate, often in the presence of a catalyst, while maintaining a specific temperature to favor the formation of the desired 4-chloro isomer.
-
Work-up: After the reaction is complete, the mixture is typically washed and the solvent removed to isolate the crude 2-methyl-4-chlorophenol.
-
Purification: The intermediate is then purified, for example, by distillation.
Step 2: Condensation with Chloroacetic Acid
-
The purified 2-methyl-4-chlorophenol is then used in the Williamson ether synthesis as described in Pathway 1.
Performance Data
| Parameter | Value |
| Overall Yield | 85-90% |
| Purity of Intermediate | Variable, depends on chlorination selectivity |
| Final Purity | >96% |
Pathway 3: Condensation First - An Alternative Two-Step Route
This pathway also starts with o-cresol, but the order of the reaction steps is reversed. First, o-cresol is condensed with chloroacetic acid to form 2-methylphenoxyacetic acid (MPA). In the second step, MPA is chlorinated to yield MCPA.[5][7]
"o-cresol" [label="o-cresol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chloroacetic_Acid" [label="Chloroacetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Base_NaOH" [label="Base (NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MPA" [label="2-methylphenoxyacetic acid (MPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chlorinating_Agent" [label="Chlorinating Agent (e.g., Cl2)", fillcolor="#FBBC05", fontcolor="#202124"]; "MCPA" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"o-cresol" -> "MPA" [label="Condensation"]; "Chloroacetic_Acid" -> "MPA"; "Base_NaOH" -> "MPA"; "MPA" -> "MCPA" [label="Chlorination"]; "Chlorinating_Agent" -> "MCPA"; }
Cost-Benefit Analysis
-
Cost: Similar to Pathway 2, this route benefits from the lower cost of o-cresol. The cost of 2-methylphenoxyacetic acid as a potential starting material for this route is also a factor to consider, with prices varying depending on the supplier.[1][8][9][10][11] The overall cost will also depend on the efficiency of the two separate reaction steps.
-
Benefits: A significant advantage of this route is that it avoids the direct chlorination of a phenol. The electron-withdrawing carboxylic acid group on the phenoxyacetic acid intermediate deactivates the aromatic ring, which can lead to more selective chlorination at the desired position and potentially reduces the risk of forming chlorinated dioxin byproducts compared to the direct chlorination of o-cresol.[5] Some patented methods claim high yields and purity with this approach, often carried out in an aqueous medium which can be more environmentally friendly than using organic solvents.[7]
-
Drawbacks: This is still a two-step process with the associated capital and operational costs. The chlorination of MPA can lead to the formation of the over-chlorinated byproduct 2-methyl-4,6-dichlorophenoxyacetic acid if the reaction conditions are not carefully controlled. The use of chlorine gas as a reagent also poses safety hazards.
Experimental Protocol
Step 1: Synthesis of 2-methylphenoxyacetic acid (MPA)
-
Reaction Setup: React o-cresol with chloroacetic acid in the presence of a base, such as sodium hydroxide, in an aqueous solution.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures.
-
Isolation: After the reaction, the mixture is acidified to precipitate the MPA, which is then filtered and washed.
Step 2: Chlorination of MPA
-
Reaction Setup: The MPA is dissolved in a suitable solvent (aqueous or organic) and a catalyst may be added.
-
Chlorination: Chlorine gas is bubbled through the solution at a controlled temperature.
-
Product Isolation: The MCPA product is then isolated, often by precipitation and filtration.
Performance Data
| Parameter | Value |
| Overall Yield | >95% (claimed in some patents)[7] |
| Purity | >97% (claimed in some patents)[7] |
| Reaction Time | Varies depending on specific patented process |
Environmental and Safety Considerations
A critical aspect of the cost-benefit analysis is the environmental footprint and safety profile of each synthetic pathway. Green chemistry metrics such as Process Mass Intensity (PMI) and E-factor are invaluable tools for this assessment.[12]
-
Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
-
E-factor: This is the ratio of the mass of waste produced to the mass of the final product. A lower E-factor signifies a greener process.
-
Pathway 1 (Williamson Ether Synthesis): Likely has the most favorable PMI and E-factor among the three, due to it being a high-yielding, one-step process with fewer reagents and purification steps.
-
Pathway 2 and 3 (Two-Step Processes): These routes will inherently have higher PMIs and E-factors due to the additional reaction and purification steps, leading to greater solvent and reagent usage and more waste generation. The use of organic solvents for extraction and purification in some variations of these routes further increases their environmental impact.[13]
In terms of safety, the handling of chlorine gas in Pathways 2 and 3 is a major concern, requiring specialized equipment and stringent safety protocols. The potential for the formation of highly toxic dioxin byproducts in Pathway 2 is a significant environmental and health risk that must be carefully managed through precise control of reaction conditions.
Conclusion and Recommendations
The optimal synthetic pathway to MCPA is not a one-size-fits-all solution but rather a decision based on a multi-faceted analysis of economic, chemical, and environmental factors.
-
For manufacturers with access to competitively priced 2-methyl-4-chlorophenol and a focus on process simplicity and minimizing hazardous waste streams, Pathway 1 (Williamson Ether Synthesis) is the most attractive option. Its high yield, straightforward nature, and likely lower PMI make it a strong candidate from both an economic and environmental perspective, provided the starting material cost is manageable.
-
For manufacturers where the cost of o-cresol is significantly lower than that of 2-methyl-4-chlorophenol, the two-step pathways become economically viable. In this scenario, Pathway 3 (Condensation then Chlorination) appears to hold an advantage over Pathway 2. By avoiding the direct chlorination of a phenol, it potentially offers a better safety and environmental profile with a reduced risk of dioxin formation. The claims of high yields and purity in aqueous media in some patented processes for this route are also compelling.
-
Pathway 2 (Chlorination then Condensation) , while utilizing the cheapest starting material, carries the highest risks in terms of byproduct formation (isomers and dioxins) and the handling of hazardous materials. This route would require significant investment in process control and safety infrastructure to be a responsible and sustainable choice.
Ultimately, the selection of a synthetic route for MCPA production requires a thorough techno-economic evaluation specific to the manufacturing site's capabilities, raw material sourcing, and regulatory environment. Continuous process improvement and the adoption of green chemistry principles will be crucial in further optimizing the synthesis of this important agrochemical.
References
-
MCPA - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-(2-Methylphenoxy)acetic acid - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
o-Cresol - Adooq Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]
- CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents. (n.d.).
-
mcpa.pdf. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Production of Phenoxy Herbicides. (n.d.). Retrieved January 17, 2026, from [Link]
- CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents. (n.d.).
-
SYNTHESIS AND CHARACTERIZATION OF 2-METHYL-4- CHLOROPHENOXYACETIC ACID (MCPA) BY USING Ca-Al LAYERED DOUBLE HYDROXIDE (CAL) ZHAR - UiTM IR. (n.d.). Retrieved January 17, 2026, from [Link]
- CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents. (n.d.).
-
Wastewater treatment in the agrochemical industry - enviolet. (n.d.). Retrieved January 17, 2026, from [Link]
-
Agrochemical Industry Wastewater Polishing Technology & System. (n.d.). Arvia. Retrieved January 17, 2026, from [Link]
-
(PDF) Treatment of Pesticide Industry Wastes - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents. (n.d.).
-
Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Phenol Wastes Treatment by Chemical Oxidation - orsanco. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Process Mass Intensity (PMI) – ACSGCIPR. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quantifying MCPA load pathways at catchment scale using high temporal resolution data. (n.d.). Retrieved January 17, 2026, from [Link]
-
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sustainability assessment of different MCPA synthesis pathways. (n.d.). Retrieved January 17, 2026, from [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved January 17, 2026, from [Link]
-
Summary of cumulative complete process mass intensity (PMI) values for... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Toxicity of selected synthetic auxines - 2,4-D and MCPA derivatives to broad-leaved and cereal plants | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Chlorination of Phenol Solutions by Chemical and Electrochemical Processes - IRIS UniPA. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ecological Production Technology of Phenoxyacetic Herbicides MCPA and 2,4-D in the Highest World Standard | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Removal of herbicide 2-methyl-4- chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and - VU Research Repository. (n.d.). Retrieved January 17, 2026, from [Link]
-
KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 17, 2026, from [Link]
-
(PDF) Comparison of MCPA (4-chloro-2-methyphenoxy acetic acid) removal in two types of constructed wetlands - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Phenols Coupled During Oxidation Upstream of Water Treatment Would Generate Higher Toxic Coupling Phenolic Disinfection By-products During Chlorination Disinfection | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pathways to Greener Pastures: Research Opportunities to Integrate Life Cycle Assessment and Sustainable Business Process Management Based on a Systematic Tertiary Literature Review - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon-Carbon Bonds with Chlorine on Demand - PubMed. (2021, April 16). Retrieved January 17, 2026, from [Link]
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube. (2021, March 4). Retrieved January 17, 2026, from [Link]
Sources
- 1. (2-methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 2. deq.mt.gov [deq.mt.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. o-Cresol, 2-Hydroxytoluene, 2-Methyl phenol, ortho-Toluenol 97% | eBay [ebay.com]
- 6. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]
- 7. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
- 8. 2-Methylphenoxyacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. lookchem.com [lookchem.com]
- 10. (2-METHYLPHENOXY)ACETIC ACID | 1878-49-5 [chemicalbook.com]
- 11. manchesterorganics.com [manchesterorganics.com]
- 12. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 13. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Methylphenoxy)acetyl Chloride
As a Senior Application Scientist, I understand that meticulous handling of reactive chemical intermediates is paramount to laboratory safety and experimental integrity. (2-Methylphenoxy)acetyl chloride, a valuable reagent in organic synthesis, belongs to the acyl chloride family, a class of compounds known for their high reactivity, particularly with nucleophiles like water.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of residual and waste this compound, grounded in the principles of chemical neutralization and regulatory compliance. The procedures outlined here are designed to empower researchers with the knowledge to manage this reagent responsibly, ensuring a safe laboratory environment.
Core Principles: Hazard Assessment and Mitigation
This compound is a corrosive and water-reactive substance.[3][4] Its primary hazard stems from its rapid and violent reaction with water or moisture, a process known as hydrolysis. This exothermic reaction yields 2-methylphenoxyacetic acid and corrosive hydrogen chloride (HCl) gas.[2][5] Inhalation of HCl gas can cause severe respiratory tract irritation and damage, while direct contact with the liquid can lead to severe skin and eye burns.[3][6]
Therefore, the disposal strategy is centered on a controlled quenching (hydrolysis and neutralization) of the reactive acyl chloride functional group before it can be discarded as aqueous waste.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Description | Required PPE |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[3][4] | Chemical-resistant gloves (Nitrile or Neoprene), flame-retardant lab coat, and fully enclosed shoes.[7] |
| Reactivity | Reacts violently with water, alcohols, and other protic solvents, releasing heat and toxic HCl gas.[4][5] | All work must be conducted inside a certified chemical fume hood.[6] |
| Inhalation Toxicity | Vapors and the resulting HCl gas are lachrymatory and extremely destructive to mucous membranes and the upper respiratory tract.[3][6] | Use of a chemical fume hood is mandatory. For emergency situations or large spills, a self-contained breathing apparatus (SCBA) may be necessary.[7] |
| Eye Damage | Causes serious and potentially permanent eye damage.[3] | Chemical splash goggles and a full-face shield must be worn.[7] |
Disposal Decision Workflow
The appropriate disposal path depends on the quantity of the waste material and the context of the disposal (e.g., residual material vs. a large spill). This workflow diagram provides a logical path for decision-making.
Sources
A Comprehensive Guide to the Safe Handling of (2-Methylphenoxy)acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
(2-Methylphenoxy)acetyl chloride is a reactive acyl chloride compound utilized in organic synthesis. Its inherent reactivity, while valuable for chemical transformations, necessitates stringent safety protocols to mitigate risks of exposure and injury. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety principles and authoritative sources.
Understanding the Inherent Risks: The Chemistry of Acyl Chlorides
This compound, like other acyl chlorides, is characterized by a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The primary hazard stems from its violent reaction with water and other protic solvents. This exothermic reaction, known as hydrolysis, rapidly produces (2-methylphenoxy)acetic acid and corrosive hydrogen chloride (HCl) gas.[1] Inhalation of HCl gas can cause severe respiratory irritation, coughing, shortness of breath, and potentially life-threatening pulmonary edema.[2]
Direct contact with the liquid is also extremely hazardous, causing severe burns to the skin and eyes.[1] Therefore, all handling procedures must be designed to rigorously exclude moisture and prevent any direct contact with the operator.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount when working with this compound. The selection of appropriate PPE is not merely a checklist but a system designed to protect against the specific chemical and physical hazards of this compound.[3]
Primary Protective Ensemble:
-
Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory at all times.[3] Due to the severe corrosivity and potential for splashing, a full-face shield must be worn over the goggles during any transfer, quenching, or reaction workup procedures.[1]
-
Hand Protection: The choice of gloves is critical and depends on the duration of exposure. For incidental contact or "splash" protection, double-gloving with nitrile gloves is a common practice.[4] However, for prolonged handling or in situations with a higher risk of direct contact, gloves made of butyl rubber or neoprene are recommended due to their superior resistance to acids and organic compounds.[5] It is crucial to consult glove manufacturers' chemical resistance charts for specific breakthrough times.[6][7] Always inspect gloves for any signs of degradation before use and remove them promptly and properly after handling the chemical.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.
-
Footwear: Fully enclosed, chemical-resistant footwear is required.
Respiratory Protection:
All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor and gas exposure.[3] In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved air-purifying respirator equipped with a combination cartridge for organic vapors and acid gases (such as chlorine, hydrogen chloride, and sulfur dioxide) is required.[8][9][10]
The following table summarizes the recommended PPE for various laboratory tasks involving this compound:
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection (in fume hood) | Body Protection |
| Storage and Transport | Chemical Splash Goggles | Nitrile Gloves (double-gloved) | Not typically required | Flame-retardant lab coat |
| Weighing and Transfer | Chemical Splash Goggles & Face Shield | Butyl or Neoprene Gloves | Air-purifying respirator with organic vapor/acid gas cartridge | Flame-retardant lab coat |
| Reaction Setup & Monitoring | Chemical Splash Goggles & Face Shield | Butyl or Neoprene Gloves | Air-purifying respirator with organic vapor/acid gas cartridge | Flame-retardant lab coat |
| Workup and Quenching | Chemical Splash Goggles & Face Shield | Butyl or Neoprene Gloves | Air-purifying respirator with organic vapor/acid gas cartridge | Flame-retardant lab coat & Chemical-resistant apron |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Butyl or Neoprene Gloves | Air-purifying respirator with organic vapor/acid gas cartridge | Flame-retardant lab coat & Chemical-resistant apron |
Operational Plan: Step-by-Step Handling Procedures
A methodical and well-rehearsed workflow is essential for the safe handling of this compound.
Preparation:
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the entire experimental procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including reaction vessels, syringes, and quenching solutions, inside the fume hood before introducing the this compound.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling and Transfer:
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers. Avoid pouring the reagent.
-
Slow Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to manage the exothermic nature of the reaction.
Emergency Response Plan
Spills:
In the event of a spill, immediate and decisive action is required to minimize harm.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Isolate: If safe to do so, prevent the spill from spreading by using a non-reactive absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[11]
-
Report: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Cleanup: Only trained personnel with the appropriate PPE, including respiratory protection, should attempt to clean up a spill.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Disposal Plan: Quenching and Waste Management
Due to its high reactivity, this compound must be "quenched" or neutralized before it can be disposed of as hazardous waste.[12][13]
Quenching Protocol:
-
Prepare a Quenching Solution: In a separate flask, prepare a dilute solution of a weak base, such as sodium bicarbonate, in water. The flask should be large enough to accommodate the volume of the acyl chloride and the quenching solution, with ample headspace.
-
Cool the Quenching Solution: Place the flask containing the quenching solution in an ice bath to help dissipate the heat of reaction.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the cold, stirred quenching solution. Be prepared for gas evolution (carbon dioxide) and a potential increase in temperature.[14]
-
Neutralization: Continue stirring the mixture until the reaction has subsided. Check the pH of the solution to ensure it is neutral or slightly basic.
-
Waste Collection: The neutralized solution can then be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with this compound and ensure a safe laboratory environment.
References
-
3M. 3M™ Organic Vapor/Acid Gas Cartridge/Filter 60923, P100. [Link]
-
Airgas. 3MR60922 - 3M™ Acid Gas, Asbestos, Chlorine, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
Best Chemical Co (S) Pte Ltd. Organic Vapor/Acid Gas Cartridge for Respirator. [Link]
-
Gemplers Learning Hub. Selecting the Right Reusable Respirator Cartridge Filter. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]
-
Moshang Chemical. 2-(2-甲基苯氧基)乙酰氯. [Link]
-
University of South Florida. Glove Guide - Chemical Compatibility. [Link]
-
LookChem. Cas 111-57-9,STEAROYL ETHANOLAMIDE. [Link]
-
All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. [Link]
-
Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
KGROUP. Quenching Reactive Substances. [Link]
-
University of Pennsylvania. Chemical Resistance of Gloves.pdf. [Link]
-
University of California, Santa Barbara. OSHA Glove Selection Chart. [Link]
-
Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]
-
SKS Science Products. Chemical Resistance of Glove Materials. [Link]
-
Showa. Gloves Chemical Resistance Chart. [Link]
-
Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]
Sources
- 1. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 2. nj.gov [nj.gov]
- 3. wcu.edu [wcu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safetyware.com [safetyware.com]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. 3m.com [3m.com]
- 9. eshop-best-chemical.com [eshop-best-chemical.com]
- 10. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
